4-Phenylbutyrate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H11O2- |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
4-phenylbutanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1 |
InChI-Schlüssel |
OBKXEAXTFZPCHS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-] |
Synonyme |
4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-Phenylbutyrate's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel treatments with multifaceted mechanisms of action. 4-phenylbutyrate (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and modulate several key pathological pathways in AD.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of 4-PBA in Alzheimer's disease, with a focus on its roles as a histone deacetylase (HDAC) inhibitor, a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, and a modulator of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Core Mechanisms of this compound in Alzheimer's Disease
4-PBA exhibits a multi-target mechanism of action, addressing several key pathological features of Alzheimer's disease. Its therapeutic potential stems from its ability to act as both a histone deacetylase inhibitor and a chemical chaperone, thereby influencing gene transcription, protein folding, and cellular stress responses.
Histone Deacetylase (HDAC) Inhibition and Transcriptional Regulation
4-PBA is a known inhibitor of class I and class II histone deacetylases (HDACs).[4][5][6] In the context of AD, the epigenetic dysregulation of gene expression, particularly those genes involved in synaptic plasticity and memory formation, is a key pathological feature. By inhibiting HDACs, 4-PBA increases histone acetylation, leading to a more open chromatin structure and enhanced transcription of genes crucial for synaptic function.
Quantitative Data on HDAC Inhibition by 4-PBA
| Parameter | Animal Model | 4-PBA Treatment | Key Findings | Reference |
| Histone H3 Acetylation | Tg2576 mice | 200 mg/kg/day for 5 weeks | Restored brain histone acetylation levels to that of wild-type mice. | [7] |
| Histone H4 Acetylation | Tg2576 mice | 200 mg/kg/day for 5 weeks | Significantly increased in the hippocampus. | [7] |
| GluR1 mRNA levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Increased expression in the hippocampus. | [7] |
| PSD95 protein levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Upregulated in the hippocampus. | [7] |
| NR2B protein levels | Tg2576 mice | 200 mg/kg/day for 3 weeks | Significantly increased in the hippocampus. | [8] |
| SAP102 protein levels | Tg2576 mice | 200 mg/kg/day for 3 weeks | Significantly increased in the hippocampus. | [8] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps for a ChIP assay to assess histone acetylation at specific gene promoters following 4-PBA treatment in a mouse model of AD.
Chemical Chaperone Activity and Alleviation of Endoplasmic Reticulum (ER) Stress
4-PBA acts as a chemical chaperone, facilitating proper protein folding and trafficking, and reducing the accumulation of misfolded proteins in the endoplasmic reticulum.[3][4][9] This is particularly relevant in AD, where the ER is under significant stress due to the overproduction and aggregation of Aβ and hyperphosphorylated tau. By alleviating ER stress, 4-PBA helps to restore cellular homeostasis and reduce the activation of the unfolded protein response (UPR), which can otherwise lead to apoptosis.
Quantitative Data on ER Stress Modulation by 4-PBA
| Parameter | Cell/Animal Model | 4-PBA Treatment | Key Findings | Reference |
| GRP78 protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly reduced in lung tissue. | [3] |
| p-PERK protein levels | Hyperoxia-exposed mice | 120 mg/kg | Markedly reduced in lung tissue. | [3] |
| p-IRE1α protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly decreased in lung tissue. | [3] |
| ATF-6 protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly decreased in lung tissue. | [3] |
| CHOP protein levels | Hyperoxia-exposed mice | 120 mg/kg | Markedly reduced in lung tissue. | [3] |
| Intraneuronal Aβ | Tg2576 mice | 200 mg/kg/day for 3 weeks | Induced clearance of intraneuronal Aβ accumulation. | [8] |
| p-Tau (AT8) levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Decreased in the hippocampus. | [7] |
Experimental Protocol: Western Blot Analysis of ER Stress Markers
This protocol provides a general outline for performing a Western blot to measure the levels of key ER stress proteins in brain tissue from 4-PBA-treated and control AD mice.
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of AD pathology. 4-PBA has been shown to exert anti-inflammatory effects, although the precise mechanisms are still under investigation. It is thought to reduce the production of pro-inflammatory cytokines and modulate the activation state of microglia, shifting them towards a more neuroprotective phenotype.
Quantitative Data on Neuroinflammation Modulation by 4-PBA
| Parameter | Cell/Animal Model | 4-PBA Treatment | Key Findings | Reference |
| Pro-inflammatory Cytokines | In vitro astrocyte cultures | Not specified | Decreased production. | [6] |
| Astrocyte inflammation | Alzheimer's animal model | 100mg/kg/day for 30 days | Did not alter astrocyte inflammation in late treatment. | [6] |
Further research is needed to provide more detailed quantitative data on the anti-inflammatory effects of 4-PBA in the context of Alzheimer's disease.
Improvement of Synaptic Plasticity and Cognitive Function
The combined effects of 4-PBA on gene expression, protein folding, and neuroinflammation ultimately lead to improvements in synaptic plasticity and cognitive function in animal models of AD.[7][8][10]
Quantitative Data on Synaptic and Cognitive Improvements with 4-PBA
| Parameter | Animal Model | 4-PBA Treatment | Key Findings | Reference |
| Dendritic Spine Density | Tg2576 mice | 200 mg/kg/day for 3 weeks | Restored to control levels in hippocampal CA1 pyramidal neurons. | [8] |
| Fear Learning | Tg2576 mice | 200 mg/kg/day for 3 weeks | Reinstated fear learning. | [8] |
| Spatial Learning and Memory | Tg2576 mice | 200 mg/kg/day for 5 weeks | Reversed spatial learning and memory deficits in the Morris water maze. | [7] |
Experimental Protocol: Contextual Fear Conditioning
This protocol describes the basic procedure for a contextual fear conditioning test to assess associative learning and memory in mice.
Conclusion and Future Directions
This compound demonstrates a promising, multi-pronged therapeutic approach for Alzheimer's disease by targeting key pathological mechanisms including epigenetic dysregulation, proteotoxicity, and neuroinflammation. Its ability to restore synaptic gene expression, alleviate ER stress, and improve cognitive function in preclinical models underscores its potential as a disease-modifying therapy. However, the high doses required for efficacy in some studies present a challenge for clinical translation.[1] Further research is warranted to optimize dosing strategies and to fully elucidate its anti-inflammatory mechanisms. The ongoing clinical trial of 4-PBA in combination with tauroursodeoxycholic acid (TUDCA) may provide valuable insights into its therapeutic potential in human AD patients. The continued investigation of 4-PBA and the development of novel derivatives with improved potency and bioavailability are crucial next steps in the pursuit of effective treatments for Alzheimer's disease.
References
- 1. Defining the mechanism of action of this compound to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylbutyrate rescues dendritic spine loss associated with memory deficits in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
4-Phenylbutyrate as a Histone Deacetylase Inhibitor in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyrate (4-PBA), a short-chain fatty acid derivative, has garnered significant attention in oncology for its role as a histone deacetylase (HDAC) inhibitor. By modifying the epigenetic landscape of cancer cells, 4-PBA can induce cell cycle arrest, trigger apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the core mechanisms of 4-PBA in cancer cells, detailed experimental protocols for its study, and a summary of its effects across various cancer types.
Introduction: The Epigenetic Role of this compound
This compound is a well-established histone deacetylase (HDAC) inhibitor, primarily targeting Class I and II HDACs.[1] Histone acetylation is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive to transcription. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[2]
In numerous cancer types, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 4-PBA restores a more open chromatin state, leading to the re-expression of silenced tumor suppressor genes and the induction of anti-cancer effects.[3]
Mechanism of Action: How 4-PBA Inhibits Histone Deacetylases
The primary mechanism of 4-PBA as an HDAC inhibitor involves its structural similarity to butyrate, a natural short-chain fatty acid and known HDAC inhibitor. 4-PBA is thought to chelate the zinc ion present in the active site of most HDACs (excluding Class III). This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones.[4] The resulting hyperacetylation of histones alters the expression of genes that control critical cellular processes like the cell cycle and apoptosis.
Quantitative Data Summary: Effects of 4-PBA on Cancer Cells
The efficacy of 4-PBA varies across different cancer cell lines and is dependent on the concentration and duration of treatment.
Table 1: IC50 Values of 4-PBA in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) | Assay |
| Glioblastoma | LN-229 | 1.21 mM | 1 | HDAC-Glo™ I/II Assay |
| Glioblastoma | LN-18 | 1.92 mM | 1 | HDAC-Glo™ I/II Assay |
| Colon Cancer | Caco-2 | ~1 mM | 72 | CCK-8 |
| Oral Squamous Cell Carcinoma | CAL27 | 4.0 mM | - | CCK-8 |
| Oral Squamous Cell Carcinoma | HSC3 | 3.7 mM | - | CCK-8 |
| Oral Squamous Cell Carcinoma | SCC4 | 3.0 mM | - | CCK-8 |
Data compiled from multiple sources.[1][5]
Table 2: Effective Concentrations of 4-PBA for Inducing Apoptosis and Cell Cycle Arrest
| Cancer Type | Cell Line | Effect | 4-PBA Concentration | Incubation Time (h) |
| Gastric Cancer | MGC-803 | G0/G1 Arrest | 5-10 µmol/L | 48 |
| Gastric Cancer | MGC-803 | S Phase Arrest | 20-60 µmol/L | 48 |
| Gastric Cancer | SGC-7901 | G0/G1 Arrest | Low Concentrations | 48 |
| Gastric Cancer | SGC-7901 | G2/M Arrest | High Concentrations | 48 |
| Pancreatic Cancer | Panc-1, BxPc3, T3M-4, COLO 357 | Apoptosis & Cell Cycle Arrest | Concentration-dependent (up to 5.0 mM) | 48-72 |
| Bladder Cancer | 5637, UMUC1, J82 | G1 and sub-G1 Arrest | 2-10 mM | 72 |
Data compiled from multiple sources.[6][7][8]
Key Signaling Pathways Modulated by 4-PBA
4-PBA influences several critical signaling pathways implicated in cancer progression.
Endoplasmic Reticulum (ER) Stress Pathway
4-PBA is also known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[9] In some cancer contexts, chronic ER stress can promote cell survival. By mitigating ER stress, 4-PBA can sensitize cancer cells to apoptosis.[10] One of the key ER stress pathways affected is the PERK-eIF2α-ATF4-CHOP pathway.
Wnt/β-catenin Signaling Pathway
In certain cancers, such as hepatocellular carcinoma and triple-negative breast cancer, 4-PBA has been shown to modulate the Wnt/β-catenin pathway.[11][12][13] In some contexts, this can lead to the initiation of cancer stem cells, while in others, it contributes to the suppression of cancer cell viability and metastasis.[11][13]
IL-8/Gab2/ERK Signaling Pathway
In gastric cancer cells, 4-PBA has been reported to induce an epithelial-mesenchymal transition (EMT) and promote cell migration through the upregulation of Interleukin-8 (IL-8) and subsequent activation of the Gab2-ERK pathway.[3] This highlights the context-dependent and sometimes paradoxical effects of 4-PBA.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of 4-PBA on cancer cell lines.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the effect of 4-PBA on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
This compound (4-PBA)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 4-PBA in complete culture medium. A broad concentration range (e.g., 100 µM to 5 mM) is recommended to determine the effective dose.[5] Remove the old medium and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of the solvent used for 4-PBA).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.[5]
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle, or signaling pathways upon treatment with 4-PBA.
Materials:
-
Cancer cells treated with 4-PBA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 4-PBA, wash cells with cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[5]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][14]
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[5]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if 4-PBA treatment leads to increased histone acetylation at specific gene promoters (e.g., IL-8).[3]
Materials:
-
Cancer cells treated with or without 4-PBA
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of interest
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., acetylated-H3). Add Protein A/G beads to pull down the antibody-protein-DNA complexes.[17]
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating. Digest the proteins with proteinase K.[17]
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific to the gene promoter of interest to quantify the amount of immunoprecipitated DNA. An increase in the amount of DNA in the 4-PBA treated sample compared to the control indicates increased histone acetylation at that promoter.[3]
Clinical Perspective and Limitations
Despite promising preclinical data, the clinical efficacy of 4-PBA in solid tumors has been limited.[3] This may be due to factors such as suboptimal dosing, rapid metabolism, and the complex, context-dependent effects of HDAC inhibition. For instance, while 4-PBA can induce apoptosis in some cancer cells, it has also been shown to promote migration and EMT in others.[3] Furthermore, in hepatocellular carcinoma, 4-PBA has been implicated in the initiation of cancer stem cells.[13][18] These findings underscore the importance of further research to identify predictive biomarkers and rational combination therapies to enhance the therapeutic potential of 4-PBA in oncology.
Conclusion
This compound is a potent HDAC inhibitor with multifaceted effects on cancer cells. Its ability to induce cell cycle arrest and apoptosis, coupled with its role as a chemical chaperone in alleviating ER stress, makes it a valuable tool for cancer research. However, its context-dependent and sometimes contradictory effects necessitate careful and thorough investigation in specific cancer models. The protocols and data presented in this guide provide a framework for researchers to explore the therapeutic potential of 4-PBA and to further elucidate its complex mechanisms of action in cancer.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]
- 11. Inhibition of endoplasmic reticulum stress alleviates triple-negative breast cancer cell viability, migration, and invasion by Syntenin/SOX4/Wnt/β-catenin pathway via regulation of heat shock protein A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of endoplasmic reticulum stress alleviates triple-negative breast cancer cell viability, migration, and invasion by Syntenin/SOX4/Wnt/β-catenin pathway via regulation of heat shock protein A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Phenylbutyrate's Attenuation of Endoplasmic Reticulum Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a state known as ER stress, activating a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[1] 4-Phenylbutyrate (4-PBA), a low molecular weight fatty acid approved by the FDA for treating urea (B33335) cycle disorders, has emerged as a potent chemical chaperone that mitigates ER stress.[1][2] This technical guide provides an in-depth analysis of 4-PBA's mechanism of action, its modulatory effects on the core UPR signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.
The Unfolded Protein Response (UPR)
The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1] Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (78-kDa glucose-regulated protein).[1][3] An accumulation of unfolded proteins competitively binds to GRP78, causing its dissociation from the sensors and initiating their activation.[3]
-
The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This attenuates global protein translation to reduce the protein load on the ER but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1][4]
-
The IRE1 Pathway: Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity.[3] Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5]
-
The ATF6 Pathway: Upon GRP78 dissociation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment. This fragment acts as a transcription factor, upregulating genes for ER chaperones and components of the ERAD machinery.[1][6]
4-PBA: A Chemical Chaperone Mechanism
4-PBA is a terminal aromatic-substituted fatty acid that functions as a chemical chaperone.[7] Its primary mechanism involves interacting with the exposed hydrophobic segments of unfolded or misfolded proteins.[1][3] This interaction is thought to stabilize protein intermediates, prevent their aggregation, and facilitate their correct folding, thereby reducing the overall burden of aberrant proteins in the ER.[1][8] By alleviating the accumulation of unfolded proteins, 4-PBA acts upstream of UPR sensor activation, effectively dampening the entire ER stress response.[7][9] Some studies also suggest 4-PBA can facilitate the proper folding and trafficking of specific mutant proteins.[2][5]
4-PBA's Modulatory Effects on UPR Signaling Pathways
4-PBA has been demonstrated to comprehensively inhibit all three branches of the UPR by addressing the root cause of their activation.
Caption: Figure 1. UPR Signaling and 4-PBA's Point of Intervention.
Studies consistently show that 4-PBA treatment leads to a marked reduction in the activation of all three UPR sensors and their downstream effectors. This includes decreased phosphorylation of PERK and eIF2α, reduced splicing of XBP1, and diminished cleavage of ATF6.[1][7] Consequently, the expression of downstream targets like GRP78, ATF4, and the pro-apoptotic factor CHOP is significantly attenuated.[1][4][10] Interestingly, some research on 4-PBA analogues suggests a selective blockade of the IRE1 and ATF6 pathways without suppressing PERK activation, indicating that the UPR can be modulated with branch-specific effects.[6][11]
Quantitative Analysis of 4-PBA's Efficacy on ER Stress Markers
The following table summarizes quantitative data from various studies, demonstrating the efficacy of 4-PBA in reducing key markers of ER stress across different experimental models.
| Model System | ER Stress Inducer | 4-PBA Dose | ER Stress Marker | Observed Effect | Reference |
| Mice (Hyperoxia-induced lung injury) | 95% O₂ for 72h | 20 mg/kg/day (i.p.) | GRP78, p-PERK, p-IRE1, ATF6, CHOP, ATF4, p-eIF2α | Markedly reduced protein levels compared to hyperoxia-only group. | [1] |
| Mouse Lung Epithelial Cells (MLE-12) | Hyperoxia (95% O₂) | 0.3 mM | GRP78, CHOP | Significantly reduced protein expression. | [1] |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM (30 min pre-treatment) | pIRE1αS724 / Total IRE1α | ~50% decrease in the ratio compared to TNFα-only group. | [3] |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM (30 min pre-treatment) | XBP1s / XBP1u mRNA | Significant decrease in the ratio compared to TNFα-only group. | [3] |
| Human Chondrocyte Cell Line (C28/I2) | Thapsigargin (10 µM) | 10-20 mM | BiP, IRE1, XBP1s | Dose-dependent reduction; 20 mM lowered markers to control levels. | [8] |
| Mice (Transverse Aortic Constriction) | Pressure Overload | 20 mg/kg/day (i.p.) | GRP78, CHOP, p-PERK | Significantly inhibited the increase in protein expression. | [12] |
| ARPE-19 Cells | T17M Rhodopsin Mutant | 5 mM | GRP78, GRP94, CHOP, p-eIF2α, active ATF6, XBP1s | Reduced expression/splicing of all markers. | [7] |
| Mice (Collagen-induced arthritis) | Collagen II | 100 mg/kg/day (i.p.) | GRP78, ATF6 | Significantly decreased protein expression in ankle joints. | [13] |
| Rat Renal Tubular Cells (NRK-52E) | TGF-β | 10 mM | GRP78, CHOP, ATF4, p-JNK, XBP1s | Significantly counteracted the TGF-β-induced increase in markers. | [10][14] |
| Mice (Heatstroke model) | Heat Stress | 120 mg/kg (i.p.) | GRP78, PERK, p-eIF2α, ATF4, CHOP | Significantly attenuated the increase in protein levels. | [4] |
Key Experimental Protocols
Reproducible and robust experimental design is critical for studying the effects of 4-PBA. Below are generalized protocols for key assays.
Caption: Figure 2. General Experimental Workflow for In Vitro Analysis.
Induction of ER Stress in Cell Culture
This protocol describes the chemical induction of ER stress in a monolayer cell culture.
-
Cell Plating: Plate cells (e.g., MLE-12, NRK-52E, A549) in appropriate growth media and allow them to adhere and reach 70-80% confluency.
-
Preparation of Groups: Prepare media for the following experimental groups:
-
Vehicle Control (e.g., DMSO or PBS)
-
ER Stress Inducer only (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 1-2 µM)
-
4-PBA only (e.g., 1-10 mM)
-
ER Stress Inducer + 4-PBA
-
-
Treatment:
-
Aspirate the growth medium from the cells.
-
Wash once with sterile PBS.
-
Add the prepared treatment media to the respective wells/flasks. For co-treatment, 4-PBA can be added simultaneously with the inducer or as a pre-treatment (e.g., 30-60 minutes before adding the inducer)[3].
-
-
Incubation: Incubate the cells for a specified period (typically 12 to 24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, proceed immediately to cell lysis for RNA or protein extraction.
Western Blot Analysis of ER Stress Markers
This protocol outlines the detection of key ER stress proteins.
-
Protein Extraction:
-
Wash harvested cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Lowry assay.[3]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-GRP78, anti-phospho-PERK, anti-PERK, anti-CHOP, and anti-β-actin (as a loading control).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing the protein of interest to the loading control.[12]
-
RT-PCR Analysis of XBP1 Splicing
This assay specifically detects the endoribonuclease activity of IRE1.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from harvested cells using a commercial kit (e.g., TRIzol).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Example Human XBP1 Primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2-3% agarose (B213101) gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (due to the removal of the 26-nt intron).
-
-
Analysis:
-
Visualize the bands under UV light after ethidium (B1194527) bromide or SYBR Safe staining.
-
The ratio of spliced to unspliced XBP1 can be quantified using densitometry to measure the extent of IRE1 activation.[3]
-
Conclusion and Future Directions
This compound is a well-documented inhibitor of ER stress, acting as a chemical chaperone to alleviate the accumulation of unfolded proteins that triggers the UPR.[1][9] Its ability to broadly suppress all three major UPR signaling pathways makes it a valuable tool for research and a promising therapeutic agent for a wide range of ER stress-associated diseases.[1][15] Quantitative data consistently demonstrates a significant reduction in key ER stress markers in both in vitro and in vivo models following 4-PBA administration.[1][3][12]
Future research should focus on developing more potent and selective analogues of 4-PBA to potentially target specific UPR branches, which may offer improved therapeutic windows and reduced off-target effects.[6][11] Furthermore, elucidating the precise molecular interactions between 4-PBA and various misfolded proteins will deepen our understanding of its chaperone activity and aid in the rational design of next-generation ER stress modulators.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle | MDPI [mdpi.com]
- 4. This compound Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical chaperone this compound prevents endoplasmic reticulum stress induced by T17M rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. Chemical chaperon this compound protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-Phenylbutyrate in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological hallmark of these devastating disorders is the accumulation of misfolded proteins, leading to cellular stress and neuronal death. 4-Phenylbutyrate (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of the core scientific evidence supporting the therapeutic potential of 4-PBA in neurodegenerative diseases, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualization of key signaling pathways.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through several key mechanisms, making it a molecule of high interest for diseases with complex pathologies.
-
Chemical Chaperone: 4-PBA can act as a chemical chaperone, directly interacting with misfolded proteins to prevent their aggregation and facilitate their correct folding.[1] This action helps to alleviate the proteotoxic stress that is a central feature of many neurodegenerative diseases.
-
Endoplasmic Reticulum (ER) Stress Reduction: By reducing the load of unfolded proteins, 4-PBA mitigates ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[2] The UPR, when chronically activated, can trigger apoptotic cell death. 4-PBA has been shown to modulate key UPR pathways, including the PERK-eIF2α-ATF4-CHOP and IRE1α-XBP1 signaling cascades.
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is also a known inhibitor of histone deacetylases.[3] By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory and pro-apoptotic genes.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. 4-PBA has been shown to suppress inflammatory responses, in part by inhibiting the NF-κB signaling pathway in microglia, the resident immune cells of the brain.[4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the efficacy of 4-PBA and related compounds in various neurodegenerative disease models.
Table 1: Preclinical Efficacy of 4-PBA in Alzheimer's Disease Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Tg2576 Mouse | 4-PBA in drinking water for 5 weeks | Restored spatial learning and memory deficits. | [3] |
| APPswe/PS1dE9 Mouse | 1 mg/g body weight 4-PBA in drinking water for 14 months | Significantly decreased incidence and size of amyloid plaques in the cortex and hippocampus. Improved memory retention in a spatial memory task. | [5] |
Table 2: Preclinical Efficacy of 4-PBA in Parkinson's Disease Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Rotenone-induced rat model | Intraperitoneal 4-PBA administration | Significantly improved motor coordination on the rotarod test. Increased dopamine (B1211576) levels in the substantia nigra and striatum. Reduced α-synuclein levels. | [6][7] |
| 6-OHDA-lesioned rat model | Not specified | Increased survival of grafted dopamine neurons. | [8] |
Table 3: Preclinical Efficacy of 4-PBA in ALS Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| SOD1-G93A Mouse | 200-400 mg/kg/day 4-PBA | Delayed disease onset and extended survival. | [9] |
Table 4: Clinical Trial Data for Sodium Phenylbutyrate/Taurursodiol in ALS
| Trial Name | Treatment | Primary Outcome | Key Quantitative Results | Reference |
| CENTAUR (Phase 2) | 3g sodium phenylbutyrate and 1g taurursodiol daily | Rate of decline in ALSFRS-R score over 24 weeks | Slower rate of functional decline in the treatment group (-1.24 points/month) compared to placebo (-1.66 points/month). | [10][11][12] |
| CENTAUR (Open-label extension) | 3g sodium phenylbutyrate and 1g taurursodiol daily | Overall survival | Median survival was 4.8 months longer in participants originally randomized to the treatment group. | [13] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic effects of 4-PBA in neurodegenerative disease research.
Western Blot Analysis of ER Stress and Apoptotic Markers
-
Objective: To quantify the protein levels of key ER stress and apoptosis markers in cells or tissues treated with 4-PBA.
-
Methodology:
-
Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins such as GRP78, p-PERK, p-IRE1α, ATF4, CHOP, NF-κB, IκB-α, Bcl-2, and cleaved caspase-3.[2][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Immunohistochemistry for Protein Aggregates and Neuronal Markers
-
Objective: To visualize and quantify the presence of protein aggregates and assess neuronal integrity in brain tissue.
-
Methodology:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain tissue overnight. Cryoprotect the tissue in sucrose (B13894) solutions and section using a cryostat or vibratome.
-
Antigen Retrieval: Perform antigen retrieval if necessary, using citrate (B86180) buffer and heat.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize tissue sections with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against targets such as amyloid-beta, phosphorylated tau, α-synuclein, or neuronal markers like NeuN or tyrosine hydroxylase (TH).
-
Secondary Antibody Incubation: Wash sections and incubate with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount sections with a DAPI-containing medium and image using a confocal or fluorescence microscope. Quantify the area and intensity of staining using image analysis software.
-
TUNEL Assay for Apoptosis Detection
-
Objective: To detect and quantify apoptotic cell death in tissue sections or cell cultures.
-
Methodology:
-
Sample Preparation: Fix and permeabilize cells or tissue sections as described for immunohistochemistry.
-
TUNEL Reaction: Incubate samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).[15][16] The TdT enzyme incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: For BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. For directly labeled dUTPs, proceed to imaging.
-
Imaging and Quantification: Counterstain with a nuclear dye (e.g., DAPI) and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.
-
Behavioral Assays in Mouse Models
-
Objective: To assess cognitive and motor function in mouse models of neurodegenerative diseases.
-
Methodology:
-
Morris Water Maze (Cognitive Function): Assess spatial learning and memory by training mice to find a hidden platform in a pool of water. Record escape latency and distance traveled.
-
Rotarod Test (Motor Coordination): Place mice on a rotating rod with increasing speed and measure the latency to fall.
-
Grip Strength Test (Motor Function): Measure the forelimb and hindlimb grip strength of the mice.
-
ALS Functional Rating Scale (ALSFRS) for Mice: Use a scoring system to assess the progression of motor deficits, including gait, hindlimb splay, and righting reflex.[17][18]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 4-PBA and typical experimental workflows.
Caption: The Unfolded Protein Response (UPR) pathway and the inhibitory effect of 4-PBA.
Caption: Inhibition of the NF-κB neuroinflammatory pathway by 4-PBA.
Caption: Experimental workflow for in vitro evaluation of 4-PBA.
Caption: General experimental workflow for in vivo studies of 4-PBA.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the therapeutic potential of this compound for a range of neurodegenerative diseases. Its ability to concurrently target multiple key pathological pathways, including protein aggregation, ER stress, and neuroinflammation, makes it an attractive candidate for further development. While preclinical data are compelling, and early clinical results in ALS are encouraging, larger and longer-term clinical trials are necessary to fully establish its efficacy and safety in different patient populations. Future research should also focus on optimizing drug delivery to the central nervous system and exploring combination therapies to enhance its neuroprotective effects. The development of more potent and specific derivatives of 4-PBA may also represent a promising avenue for future drug discovery efforts.
References
- 1. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 2. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylbutyric acid reduces amyloid plaques and rescues cognitive behavior in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved survival of young donor age dopamine grafts in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Phenylbutyrate–Taurursodiol Slows Decline in Patients with ALS - Mass General Advances in Motion [advances.massgeneral.org]
- 13. scilit.com [scilit.com]
- 14. Clinical Review - Sodium phenylbutyrate-ursodoxicoltaurine (Albrioza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Dual Impact of 4-Phenylbutyrate on Gene Expression and Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-phenylbutyrate (4-PBA) is a small molecule fatty acid with a well-documented dual mechanism of action, functioning as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This dual functionality allows it to exert significant influence over cellular homeostasis by modulating gene expression and critical signaling pathways. As a chemical chaperone, 4-PBA alleviates endoplasmic reticulum (ER) stress by aiding in the proper folding of nascent proteins, thereby mitigating the unfolded protein response (UPR). Concurrently, its activity as an HDAC inhibitor leads to chromatin remodeling and altered transcription of a wide array of genes. This technical guide provides an in-depth exploration of 4-PBA's molecular impacts, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key cellular pathways it modulates.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to intervene in two fundamental cellular processes: protein folding and gene transcription.
-
Chemical Chaperone Activity: Misfolded proteins can accumulate in the endoplasmic reticulum, triggering a state of ER stress and activating the unfolded protein response (UPR). The UPR is a trio of signaling pathways initiated by three transmembrane proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept inactive by binding to the chaperone protein GRP78 (glucose-regulated protein 78, also known as BiP).[1][2] An accumulation of unfolded proteins sequesters GRP78, releasing the sensors to initiate downstream signaling cascades aimed at restoring homeostasis.[1][2] 4-PBA acts as a chemical chaperone, facilitating the correct folding of proteins and reducing the load of misfolded proteins in the ER.[2][3] This action helps to prevent the sustained activation of the UPR, which can otherwise lead to apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA also functions as an inhibitor of histone deacetylases.[4][5] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of various genes.[4][5] This epigenetic modification is a key mechanism through which 4-PBA influences gene expression profiles.
Quantitative Impact on Gene and Protein Expression
The following tables summarize the quantitative effects of 4-PBA on key markers of the Unfolded Protein Response, the NF-κB signaling pathway, and histone acetylation as reported in various studies.
Table 1: Effect of 4-PBA on Unfolded Protein Response (UPR) Markers
| Target Protein | Experimental System | Treatment Conditions | Observed Effect | Reference |
| GRP78/BiP | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [6][7] |
| GRP78/BiP | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in GRP78 protein levels. | [8] |
| GRP78/BiP | hERG/G572R heterozygous HEK293 cells | 5 mM 4-PBA | Protein levels decreased from 1.081 to 0.8079 (P=0.0373). | [9] |
| GRP94 | hERG/G572R heterozygous HEK293 cells | 5 mM 4-PBA | Protein levels decreased from 1.2320 to 0.9250 (P=0.0144). | [9] |
| p-PERK | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in phosphorylation compared to hyperoxia-only group. | [7] |
| p-PERK | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in p-PERK levels. | [8] |
| p-IRE1 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in phosphorylation compared to hyperoxia-only group. | [7] |
| ATF6 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |
| ATF4 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |
| ATF4 | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in ATF4 protein levels. | [8] |
| CHOP | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |
| CHOP | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in CHOP protein levels. | [8] |
Table 2: Effect of 4-PBA on NF-κB Signaling Pathway Components
| Target Protein | Experimental System | Treatment Conditions | Observed Effect | Reference |
| NF-κB p65 (nuclear) | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in nuclear p65 compared to hyperoxia-only group. | [6] |
| IκB-α (cytoplasmic) | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant increase in cytoplasmic IκB-α compared to hyperoxia-only group. | [6] |
| Bcl-2 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant increase in Bcl-2 protein expression compared to hyperoxia-only group. | [6] |
| Cleaved Caspase-3 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in cleaved caspase-3 protein expression compared to hyperoxia-only group. | [6] |
Table 3: Effect of 4-PBA on Histone Acetylation
| Target | Experimental System | Treatment Conditions | Observed Effect | Reference |
| Acetyl-Histone H3 | C2C12 myotubes | 5.0 mM 4-PBA for 24h | Increased acetylation of histone H3 at the MEF2 binding site on the GLUT4 promoter. | [10] |
| HDAC5 | C2C12 myotubes | 5.0 mM 4-PBA for 12h and 24h | Significantly reduced HDAC5 protein levels in the nucleus. | [10] |
| H3K9 Acetylation | Differentiating mouse ES cells | 4-PBA treatment | Increased levels of H3K9 acetylation on Oct4 and Nkx2.5 promoters. | [4] |
Key Signaling Pathways Modulated by this compound
The Unfolded Protein Response (UPR)
4-PBA significantly attenuates the UPR by reducing the burden of misfolded proteins in the ER. This prevents the sustained activation of the three UPR branches, thereby inhibiting the downstream signaling that can lead to apoptosis.
Caption: 4-PBA's role in mitigating the Unfolded Protein Response.
The NF-κB Signaling Pathway
ER stress can be a potent activator of the pro-inflammatory NF-κB signaling pathway. By alleviating ER stress, 4-PBA can prevent the activation of NF-κB. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[11][12] 4-PBA treatment has been shown to increase cytoplasmic IκB-α and decrease nuclear p65 levels.[6]
Caption: 4-PBA's inhibitory effect on the NF-κB signaling pathway.
Detailed Experimental Protocols
Western Blot Analysis of ER Stress Markers
This protocol is adapted for the analysis of key UPR proteins following 4-PBA treatment in cultured cells.[13][14][15][16][17]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in appropriate culture vessels.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with the desired concentration of 4-PBA (e.g., 0.3 mM to 5 mM) for a specified duration (e.g., 12-24 hours).[6][10]
-
Include appropriate controls: untreated cells, vehicle-treated cells, and positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against GRP78, CHOP, p-PERK, ATF4, or other UPR markers.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein band intensities to a loading control such as β-actin or GAPDH.
-
Chromatin Immunoprecipitation (ChIP)-Sequencing for Histone Acetylation
This protocol is designed to assess changes in histone acetylation patterns, such as on H3K27, induced by 4-PBA.[18][19][20][21][22]
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency and treat with 4-PBA as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Wash cells twice with ice-cold PBS and harvest.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-600 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of histone modification enrichment.
-
Compare enrichment between 4-PBA-treated and control samples to identify differential histone acetylation.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to 4-PBA treatment.[23][24][25][26][27]
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293) with an NF-κB reporter plasmid (containing luciferase under the control of NF-κB response elements) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
-
Cell Treatment:
-
Treat the cells with 4-PBA at various concentrations.
-
Include a positive control for NF-κB activation (e.g., TNF-α) and a negative control (vehicle).
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity in 4-PBA-treated cells relative to the control cells.
-
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to concurrently alleviate ER stress through its chemical chaperone function and modulate gene expression via HDAC inhibition places it at the nexus of several key cellular signaling pathways. The quantitative data and detailed methodologies provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 4-PBA in a variety of disease contexts characterized by protein misfolding and transcriptional dysregulation. The provided visualizations of the UPR and NF-κB pathways highlight the critical nodes at which 4-PBA exerts its influence, offering a clear conceptual model for its mechanism of action. Further research into the nuanced, context-dependent effects of 4-PBA will undoubtedly continue to unveil its full therapeutic utility.
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical chaperone this compound inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cd-genomics.com [cd-genomics.com]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Whitepaper: The Anti-Inflammatory Properties of 4-Phenylbutyrate (4-PBA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Phenylbutyrate (4-PBA) is a small molecule aromatic fatty acid initially approved for the treatment of urea (B33335) cycle disorders.[1][2] Beyond this primary indication, a substantial body of preclinical evidence has illuminated its potent and multifaceted anti-inflammatory properties. 4-PBA exerts these effects through several key mechanisms, most notably as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][3][4] Its ability to modulate critical inflammatory signaling pathways—including NF-κB, the NLRP3 inflammasome, and MAPKs—positions it as a promising therapeutic candidate for a wide range of inflammatory and autoimmune diseases. This document provides a technical overview of the molecular mechanisms, experimental evidence, and key protocols related to the anti-inflammatory actions of 4-PBA.
Introduction
Initially recognized for its role as an ammonia (B1221849) scavenger, this compound (4-PBA) has garnered significant scientific interest for its broader pharmacological activities.[1][2] It is a derivative of the short-chain fatty acid butyrate (B1204436) and functions through two primary modes of action: as a chemical chaperone aiding in proper protein folding and as an inhibitor of histone deacetylase (HDAC) enzymes, thereby influencing gene expression.[1][4] These activities converge to produce significant immunomodulatory and anti-inflammatory effects, which have been demonstrated in various disease models, including rheumatoid arthritis, acute lung injury, inflammatory bowel disease, and neuroinflammation.[3][5][6][7] This guide synthesizes the current understanding of 4-PBA's anti-inflammatory properties, focusing on the underlying signaling pathways and presenting quantitative data from key studies.
Core Anti-Inflammatory Mechanisms of this compound
The anti-inflammatory efficacy of 4-PBA stems from its ability to intervene in multiple, often interconnected, cellular stress and signaling pathways.
Attenuation of Endoplasmic Reticulum (ER) Stress
A primary mechanism of 4-PBA is its function as a chemical chaperone that mitigates ER stress.[8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic UPR activation leads to inflammation and apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[9][10] 4-PBA helps restore ER homeostasis, thereby downregulating the inflammatory signaling cascades initiated by the UPR.[9] For instance, the IRE1α branch of the UPR can directly activate the NF-κB pathway.[10] By reducing ER stress, 4-PBA prevents this activation, leading to decreased production of pro-inflammatory cytokines.[1][10]
References
- 1. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate facilitates homeostasis of non-resolving inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally administered sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Inhibition of endoplasmic reticulum stress by this compound alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 4-Phenylbutyrate on Autophagy and Cellular Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyrate (4-PBA) is a small molecule drug initially approved for the treatment of urea (B33335) cycle disorders. Its therapeutic reach has expanded considerably as research has elucidated its multifaceted effects on cellular homeostasis, particularly its role as a modulator of autophagy and cellular clearance pathways. This technical guide provides an in-depth analysis of the mechanisms through which 4-PBA influences these critical cellular processes. It serves as a comprehensive resource, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.
Introduction to this compound and Autophagy
This compound (4-PBA) is a butyrate (B1204436) derivative that functions as a chemical chaperone, an endoplasmic reticulum (ER) stress inhibitor, and a histone deacetylase (HDAC) inhibitor.[1][2][3] These diverse activities converge on the regulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[4] Autophagy is essential for maintaining cellular proteostasis, and its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cystic fibrosis.[5][6][7][8]
This guide explores the intricate mechanisms by which 4-PBA modulates autophagy, focusing on its impact on ER stress and the unfolded protein response (UPR), its influence on key signaling pathways, and its therapeutic implications.
Core Mechanisms of 4-PBA Action on Autophagy
4-PBA's influence on autophagy is not mediated by a single mechanism but rather through a convergence of its primary cellular functions.
Alleviation of Endoplasmic Reticulum (ER) Stress
A primary mechanism by which 4-PBA impacts autophagy is through its ability to alleviate ER stress.[9] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis.[10] However, chronic or excessive ER stress can lead to cellular dysfunction and apoptosis.[11]
4-PBA acts as a chemical chaperone, binding to hydrophobic regions of unfolded proteins and aiding in their proper folding.[10][12] This action reduces the load of misfolded proteins in the ER, thereby attenuating the UPR.[13][14] The UPR is intricately linked to autophagy. Under ER stress, the UPR can induce autophagy as a pro-survival mechanism to clear aggregated proteins. By mitigating ER stress, 4-PBA can modulate this induction. For instance, in some contexts of severe ER stress where autophagy is impaired, 4-PBA can restore autophagic flux.[15][16] Conversely, in situations where ER stress-induced autophagy is part of a pathological process, 4-PBA can dampen this response.[17]
The key UPR sensors—IRE1α, PERK, and ATF6—are all affected by 4-PBA's ability to reduce the accumulation of unfolded proteins.[10] Studies have shown that 4-PBA can decrease the activation of these sensors and their downstream signaling cascades.[9][18]
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as a histone deacetylase (HDAC) inhibitor.[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, leading to the altered expression of various genes, including those involved in autophagy.[19][20]
HDAC inhibition has been shown to induce autophagy in various cancer cell lines.[20] This can occur through the transcriptional upregulation of key autophagy-related genes (ATGs), such as Beclin-1 (BECN1) and LC3.[21] The tumor suppressor protein p53 can also play a role in HDAC inhibitor-induced autophagy.[20]
Modulation of Key Signaling Pathways
4-PBA's effects on ER stress and HDAC activity translate into the modulation of several key signaling pathways that regulate autophagy:
-
PI3K/AKT/mTOR Pathway: The mTOR (mechanistic target of rapamycin) kinase is a central negative regulator of autophagy. 4-PBA has been shown to enhance autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[22] This effect can be a consequence of reduced ER stress.
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation. ER stress can activate NF-κB, and 4-PBA has been demonstrated to inhibit LPS-induced inflammation by suppressing ER stress and the subsequent activation of NF-κB.[17] The interplay between inflammation and autophagy is complex, and by modulating NF-κB, 4-PBA can indirectly influence autophagic processes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of 4-PBA on markers of autophagy and ER stress.
Table 1: Effect of 4-PBA on Autophagy Markers
| Cell/Tissue Type | Treatment Conditions | Marker | Change with 4-PBA | Reference |
| Human Hepatocellular Carcinoma (Huh7) | Palmitate-induced lipotoxicity | LC3-II/LC3-I ratio | Increased | [15] |
| Human Hepatocellular Carcinoma (Huh7) | Palmitate-induced lipotoxicity | SQSTM1/p62 | Decreased | [15] |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | Beclin-1 | Decreased | [9] |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | LC3-II | Decreased | [9] |
| NGF-induced PC12 cells | Mechanical injury | LC3-II/I ratio | Increased | [22] |
| Rat Pancreatic Acini | Supraphysiological cholecystokinin | Enzyme secretion | Increased | [18] |
| Aga2+/- mouse model of Osteogenesis Imperfecta | In vivo treatment | LC3A/B levels | Increased | [23] |
Table 2: Effect of 4-PBA on ER Stress Markers
| Cell/Tissue Type | Treatment Conditions | Marker | Change with 4-PBA | Reference |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | GRP78, GRP94, CHOP | Decreased | [9] |
| Hyperoxia-exposed mouse lung epithelial cells (MLE-12) | Hyperoxia | ER stress-related proteins | Decreased | [10] |
| Rat Pancreatic Acini | Supraphysiological cholecystokinin | CHOP expression | Decreased | [18] |
| IL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts | IL-1β stimulation | GRP78, CHOP | Decreased | [24] |
| Aga2+/- mouse model of Osteogenesis Imperfecta | In vivo treatment | BiP, CHOP, ATF4 | Decreased | [23] |
| Hypoxia/reoxygenation-treated HK-2 cells | Hypoxia/reoxygenation | GRP78 | Decreased | [25] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Cell Culture and 4-PBA Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7, or primary cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[26]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 in the appropriate growth medium.[26]
-
4-PBA Preparation: Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water or PBS) and filter-sterilize. The working concentration of 4-PBA can range from 0.3 mM to 20 mM depending on the cell type and experimental goals.[10][24] A dose-response curve is recommended to determine the optimal concentration for your specific cell line.[27]
-
Treatment: Pre-treat cells with the desired concentration of 4-PBA for a specified period (e.g., 1-24 hours) before inducing the cellular stress or condition of interest.[10][15]
Autophagy Flux Assay by Western Blotting for LC3
Autophagic flux is a measure of the entire process of autophagy, from autophagosome formation to lysosomal degradation.[28][29] A common method to assess this is by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
-
Experimental Groups: Set up four main experimental groups:
-
Untreated cells (vehicle control).
-
Cells treated with the stimulus of interest (e.g., starvation, rapamycin, or a disease-related stressor).
-
Cells treated with a lysosomal inhibitor alone (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1 for the last 2-4 hours of culture).[30]
-
Cells treated with the stimulus of interest, with the lysosomal inhibitor added for the last 2-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[26]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26][31]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[26]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[26]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[31]
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[31]
-
Incubate with a primary antibody against LC3 (typically at a 1:1000 dilution) overnight at 4°C.[31]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
Detect the signal using an ECL substrate and an imaging system.[31]
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin).
-
Autophagic flux is determined by the difference in the LC3-II level in the presence and absence of the lysosomal inhibitor.[31] An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.
-
Note: It is also recommended to probe for p62/SQSTM1, a protein that is degraded by autophagy. A decrease in p62 levels generally correlates with an increase in autophagic flux.[31]
Therapeutic Implications
The ability of 4-PBA to modulate autophagy has significant therapeutic implications for a variety of diseases.
-
Neurodegenerative Diseases: Impaired autophagy is a hallmark of many neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, leading to the accumulation of toxic protein aggregates.[6][8][32] By enhancing autophagic clearance, 4-PBA shows promise as a therapeutic agent for these conditions.[33]
-
Cystic Fibrosis (CF): In CF, the most common mutation (ΔF508) in the CFTR protein leads to its misfolding and degradation.[5] Autophagy is impaired in CF, contributing to the disease pathology.[4][34][35] 4-PBA, by acting as a chemical chaperone and modulating autophagy, may help rescue the function of the mutant CFTR protein.
-
Liver Diseases: Autophagy plays a crucial role in liver homeostasis, and its dysregulation is implicated in conditions like non-alcoholic fatty liver disease (NAFLD).[7][15] 4-PBA has been shown to reduce lipid accumulation in hepatocytes by restoring autophagy.[15]
-
Cancer: The role of autophagy in cancer is complex, acting as both a tumor suppressor and a pro-survival mechanism.[19] The ability of 4-PBA to induce autophagy through HDAC inhibition may be beneficial in certain cancer contexts.[20]
Conclusion
This compound is a pleiotropic drug that exerts significant influence over autophagy and cellular clearance pathways. Its ability to function as a chemical chaperone, an ER stress inhibitor, and an HDAC inhibitor allows it to modulate these processes through multiple, interconnected mechanisms. This technical guide provides a framework for understanding and investigating the effects of 4-PBA, offering valuable insights for researchers and drug development professionals seeking to harness its therapeutic potential in a wide range of diseases characterized by impaired cellular homeostasis. Further research is warranted to fully elucidate the context-dependent effects of 4-PBA on autophagy and to optimize its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting autophagy as a novel strategy for facilitating the therapeutic action of potentiators on ΔF508 cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adapting Proteostasis and Autophagy for Controlling the Pathogenesis of Cystic Fibrosis Lung Disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy in Neurodegenerative Diseases: From Mechanism to Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 11. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 13. This compound suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epigenetic Targeting of Autophagy via HDAC Inhibition in Tumor Cells: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phenylbutyrate induces LL-37-dependent autophagy and intracellular killing of Mycobacterium tuberculosis in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. benchchem.com [benchchem.com]
- 27. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Defining the mechanism of action of this compound to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Bacterial Subversion of Autophagy in Cystic Fibrosis [frontiersin.org]
- 35. Methylomic correlates of autophagy activity in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Phenylbutyrate in Mitigating Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a cornerstone of numerous pathologies, ranging from rare genetic disorders to common age-related diseases. The intricate network of biochemical processes within mitochondria is susceptible to a variety of stressors, leading to impaired energy production, increased oxidative stress, and the initiation of apoptotic cell death. 4-Phenylbutyrate (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic agent with a multifaceted mechanism of action that converges on the mitigation of mitochondrial dysfunction. This technical guide provides an in-depth exploration of the core mechanisms by which 4-PBA exerts its protective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. 4-PBA's primary modes of action include the alleviation of endoplasmic reticulum (ER) stress, a condition intimately linked with mitochondrial health; the promotion of mitochondrial biogenesis; and its function as a histone deacetylase (HDAC) inhibitor, which favorably modulates the expression of genes involved in mitochondrial function and antioxidant responses. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of 4-PBA and other compounds targeting mitochondrial dysfunction.
Core Mechanisms of this compound in Mitigating Mitochondrial Dysfunction
This compound (4-PBA) is a multi-target compound that ameliorates mitochondrial dysfunction through several interconnected mechanisms. Its role as a chemical chaperone, an HDAC inhibitor, and a modulator of mitochondrial biogenesis positions it as a significant agent in cellular and mitochondrial protection.
Alleviation of Endoplasmic Reticulum (ER) Stress
A primary and extensively documented mechanism of 4-PBA is its function as a chemical chaperone that alleviates ER stress.[1][2][3][4][5] The ER and mitochondria are physically and functionally linked, and prolonged ER stress can trigger mitochondrial-mediated apoptosis.[3][5][6] The accumulation of unfolded or misfolded proteins in the ER activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic UPR activation can lead to pro-apoptotic signaling.[3][6]
4-PBA helps to stabilize protein conformation and facilitate the proper folding of proteins, thereby reducing the load of unfolded proteins in the ER.[7] This, in turn, downregulates the pro-apoptotic arms of the UPR, such as the PERK-eIF2α-ATF4-CHOP pathway.[5] By inhibiting the expression of the pro-apoptotic transcription factor CHOP, 4-PBA prevents the downstream suppression of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax.[1][2] This ultimately inhibits the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[2] Furthermore, by maintaining ER calcium homeostasis, 4-PBA prevents excessive calcium influx into the mitochondria, a key trigger of mitochondrial permeability transition pore (mPTP) opening and subsequent cell death.[5]
Promotion of Mitochondrial Biogenesis
Several studies have demonstrated that 4-PBA can induce mitochondrial biogenesis, the process of generating new mitochondria.[4][6][8] This is a crucial mechanism for restoring a healthy mitochondrial population and enhancing cellular energetic capacity. 4-PBA has been shown to increase the expression of peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][9] The activation of PGC-1α leads to the increased expression of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which in turn drive the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins.[9] This results in an overall increase in mitochondrial mass and functional respiratory capacity.[3][6]
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as a histone deacetylase (HDAC) inhibitor.[4][10][11][12] By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, leading to the increased transcription of various genes. This includes genes involved in antioxidant defense and mitochondrial function. The HDAC inhibitory activity of 4-PBA can contribute to the upregulation of PGC-1α and other factors that promote mitochondrial health.[9]
Quantitative Data on the Effects of 4-PBA on Mitochondrial Function
The following tables summarize quantitative data from various studies investigating the impact of 4-PBA on key parameters of mitochondrial function.
Table 1: Effect of 4-PBA on Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS)
| Parameter | Cell/Tissue Type | Experimental Condition | 4-PBA Treatment | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Rat Hippocampus | AMPA-induced excitotoxicity | Post-treatment | Significant increase in MMP | |
| Rat Heart | Tunicamycin-induced ER stress | Co-treatment | Restored MMP to control levels | [13] | |
| PK-15 and BHK-21 cells | Seneca Valley Virus infection | Co-treatment | Weakened the decrease in MMP | ||
| Mitochondrial ROS | Rat Hippocampus | AMPA-induced excitotoxicity | Post-treatment | Significant reduction in mtROS | |
| Rat Diaphragm | Mechanical ventilation | Co-treatment | Decreased mtROS production (p < 0.01) | ||
| PK-15 and BHK-21 cells | Seneca Valley Virus infection | Co-treatment | Reduced intracellular ROS levels |
Table 2: Effect of 4-PBA on Mitochondrial Respiration and ATP Production
| Parameter | Cell/Tissue Type | Experimental Condition | 4-PBA Treatment | Observed Effect | Reference |
| Mitochondrial Respiration (Complex I Activity) | Rat Hippocampus | AMPA-induced excitotoxicity | Post-treatment | Significant alleviation in the decrease of Complex I activity | [14] |
| Mitochondrial Respiration (Complex II Activity) | Rat Hippocampus | AMPA-induced excitotoxicity | Post-treatment | Significantly upregulated Complex II activity | [14] |
| Mitochondrial Respiration (Complex IV Activity) | Rat Hippocampus | AMPA-induced excitotoxicity | Post-treatment | Significantly restored Complex IV activity | [14] |
| ATP Production | MC3T3-E1 cells | Dexamethasone treatment | Co-treatment | Attenuated the decrease in cellular ATP content | [15] |
| DYT1 Dystonia Fibroblasts | Basal | Co-treatment | No significant change in ATP levels | [8] | |
| PK-15 and BHK-21 cells | Seneca Valley Virus infection | Co-treatment | Attenuated the decrease in ATP production |
Table 3: Effect of 4-PBA on Mitochondrial Biogenesis and Apoptosis-Related Proteins
| Parameter | Cell/Tissue Type | Experimental Condition | 4-PBA Treatment | Observed Effect | Reference |
| PGC-1α Expression | Rat Diaphragm | Mechanical ventilation | Co-treatment | Markedly increased PGC-1α expression (p < 0.01) | |
| C2C12 myotubes | Basal | 0.5 mM and 10 mM for 24h | Increased expression of mitochondrial biogenesis indicators at both doses | [3] | |
| Mitochondrial Mass | XALD Fibroblasts | Basal | 5 mM for 6 days | Increased mitochondrial mass | [6] |
| Bcl-2 Expression | Human Gingival Fibroblasts | Cyclosporine treatment | Co-treatment | Decreased Bcl-2 expression | [5] |
| MC3T3-E1 cells | Dexamethasone treatment | Co-treatment | Attenuated the decrease in Bcl-2 expression | [15] | |
| Bax Expression | MC3T3-E1 cells | Dexamethasone treatment | Co-treatment | Attenuated the increase in Bax expression | [15] |
| Cleaved Caspase-3 | MC3T3-E1 cells | Dexamethasone treatment | Co-treatment | Attenuated the increase in cleaved Caspase-3 expression | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by 4-PBA and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 4-PBA's effects on mitochondrial dysfunction.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in intact cells treated with 4-PBA.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
4-PBA stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
4-PBA Treatment: Treat the cells with the desired concentrations of 4-PBA and/or the stressor for the specified duration. Include appropriate vehicle controls.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Seahorse XF Assay: Place the cell plate into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure baseline OCR, followed by sequential injections of the inhibitors and measurement of OCR after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Assay
This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in MMP.
Materials:
-
JC-1 dye
-
Fluorescence microscope, plate reader, or flow cytometer
-
Cultured cells
-
4-PBA stock solution
-
FCCP (as a positive control for depolarization)
-
PBS or HBSS buffer
Procedure:
-
Cell Culture and Treatment: Culture cells in an appropriate format (e.g., 96-well plate, chamber slides) and treat with 4-PBA and/or stressor as required.
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Plate Reader/Flow Cytometer: Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide (B77818) using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Fluorescence microscope, plate reader, or flow cytometer
-
Cultured cells
-
4-PBA stock solution
-
Antimycin A or other ROS inducer (as a positive control)
-
HBSS or other suitable buffer
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with 4-PBA and/or a stressor.
-
MitoSOX Red Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 2.5-5 µM) in pre-warmed HBSS or culture medium.
-
Staining: Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed buffer.
-
Fluorescence Measurement: Measure the red fluorescence (excitation ~510 nm, emission ~580 nm) using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Western Blot Analysis of Mitochondrial and Apoptosis-Related Proteins
This protocol provides a general framework for analyzing the expression of specific proteins by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGC-1α, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-TOM20, anti-COX IV, anti-VDAC1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a suitable loading control (e.g., β-actin for whole-cell lysates; VDAC1 or COX IV for mitochondrial fractions).[1][4][8]
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
DNA extraction kit
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RPPH1)
Procedure:
-
Genomic DNA Extraction: Extract total genomic DNA from treated and control cells using a commercial kit.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including primers for both the mitochondrial and nuclear target genes.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
The relative mtDNA copy number can be calculated as 2^ΔCt.
-
Normalize the mtDNA copy number of treated samples to that of the control samples.
-
Immunofluorescence Staining of PGC-1α
This protocol outlines the visualization of PGC-1α localization and expression in cultured cells.
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody: anti-PGC-1α (e.g., rabbit polyclonal, diluted 1:200 - 1:1000)[1][4]
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable substrate and perform treatments with 4-PBA and/or a stressor.
-
Fixation: Rinse cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Triton X-100 for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the cells with the diluted anti-PGC-1α primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. PGC-1α is typically localized to the nucleus upon activation.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for conditions characterized by mitochondrial dysfunction. Its ability to concurrently alleviate ER stress, promote mitochondrial biogenesis, and modulate gene expression through HDAC inhibition addresses multiple facets of the complex pathology underlying mitochondrial impairment. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 4-PBA and similar compounds. The continued exploration of such multi-target agents holds significant promise for the development of novel treatments for a wide range of debilitating diseases.
References
- 1. PGC1a antibody (66369-1-Ig) | Proteintech [ptglab.com]
- 2. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]
- 3. Physiological this compound promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of this compound derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.essex.ac.uk [repository.essex.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. 4-Phenyl butyric acid prevents glucocorticoid-induced osteoblast apoptosis by attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4-Phenylbutyrate (4-PBA): In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a short-chain fatty acid derivative with a broad spectrum of biological activities. It is an FDA-approved drug for the treatment of urea (B33335) cycle disorders. In the context of in vitro research, 4-PBA is widely utilized as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress, an inhibitor of histone deacetylases (HDACs), and a modulator of various signaling pathways.[1][2][3] Its ability to restore protein folding and trafficking has made it a valuable tool in studies of protein misfolding diseases.[1][4] This document provides detailed application notes and protocols for the use of 4-PBA in cell culture experiments.
Mechanism of Action
4-PBA exerts its effects through multiple mechanisms:
-
Chemical Chaperone: It aids in the proper folding of proteins, reduces the aggregation of misfolded proteins, and facilitates their transport through the secretory pathway, thereby mitigating ER stress.[1][4]
-
HDAC Inhibition: 4-PBA inhibits class I and II histone deacetylases, leading to hyperacetylation of histones and other proteins.[2][5] This epigenetic modification alters gene expression and can induce cell cycle arrest and apoptosis in cancer cells.[5]
-
Modulation of Signaling Pathways: 4-PBA has been shown to influence various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.[6]
Data Presentation: Working Concentrations of 4-PBA
The optimal working concentration of 4-PBA is highly dependent on the cell type, the specific application, and the duration of treatment. The following tables summarize the reported working concentrations for various in vitro applications.
Table 1: 4-PBA Concentration for ER Stress Inhibition
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Melanoma (CHL-1, A375) | 5 µM | 24 h | Abrogation of thapsigargin-induced ER stress markers (ATF4, ATF6). | [7] |
| Mouse Granulosa Cells | 500 nM | 24 h | Attenuation of heat stress-induced cytotoxicity, apoptosis, and ER stress. | [8] |
| Rat Cardiac Fibroblasts | Not Specified | Not Specified | Prevention of thapsigargin-induced ER stress and cell death. | [9] |
| Human Glioblastoma (LN-229) | 0.5 - 15 mmol/L | 1 h | Inhibition of HDAC activity. | [5] |
| 3T3-L1 Preadipocytes | 1 - 10 mM | 24 h | Reduction in basal expression of ER stress markers (GRP78, GRP94, phospho-eIF2α, calreticulin). | [10] |
| Human Renal Tubular Epithelial (HK-2) | 5 mM | 1 h prior to H/R | Decreased apoptosis and expression of ER stress markers (eIF2α, GRP78) in a hypoxia/reoxygenation model. | [11] |
Table 2: 4-PBA Concentration for HDAC Inhibition
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Human Glioblastoma (LN-229) | 0.5 - 15 mmol/L | 24 - 48 h | Dose-dependent inhibition of cell proliferation, S and G2/M phase arrest, increased apoptosis at 15 mM. | [5] |
| HeLa, U937, VA10 | 4 mM - 6.34 µM (Ki) | 8 - 48 h | Inhibition of HDAC activity, induction of mRNA expression. | [12] |
Table 3: Cytotoxicity of 4-PBA
| Cell Line | Concentration Range | Treatment Duration | Observation | Reference |
| Colon Cancer (Caco-2, SW480, SW620, HCT116) | 100 µM - 1.5 mM | 72 h | Dose-dependent increase in cytotoxicity. | [13] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Up to 40 mM | 24 h | No significant cell death. | [6] |
| A549, Primary Nasal Epithelial Cells | Not Specified | Not Specified | Cytotoxicity observed. | [14] |
| Intestinal Porcine Epithelial (IPEC-J2) | 0 - 10 mmol/L | 48 h | Not toxic to cell viability. 50 mmol/L decreased viability. | [15] |
| DYT1 Dystonia Fibroblasts | 15 - 20 mM | Not Specified | Toxic for cells. | [1] |
Experimental Protocols
Protocol 1: Preparation of 4-PBA Stock Solution
-
Reagent: 4-Phenylbutyric acid (powder).
-
Solvent: Prepare a 1 M stock solution by dissolving 4-PBA in sterile, filtered water.[1] Some protocols may use DMSO. For example, a 33 mg/mL (approximately 200 mM) stock can be made in DMSO.[16]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Treatment with 4-PBA
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 4-PBA stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of 4-PBA.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or RT-qPCR.
Protocol 3: Assessment of ER Stress Inhibition
-
Induction of ER Stress: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of 4-PBA for a specified time (e.g., 1-2 hours).
-
Co-treatment: Following pre-treatment, add an ER stress-inducing agent (e.g., thapsigargin (B1683126) or tunicamycin) to the medium, in the continued presence of 4-PBA.
-
Incubation: Incubate the cells for a period sufficient to induce ER stress (e.g., 6-24 hours).
-
Analysis of ER Stress Markers: Harvest the cells and analyze the expression of key ER stress markers, such as GRP78 (BiP), CHOP, and the splicing of XBP1, using techniques like Western blotting or RT-qPCR.[10][13]
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of 4-PBA concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Assay:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: 4-PBA inhibits the three main branches of the UPR pathway.
Caption: Workflow for assessing 4-PBA's effect on ER stress.
Caption: 4-PBA inhibits HDACs, leading to altered gene expression.
References
- 1. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenylbutyric acid prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemical chaperone this compound inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Treating Neuronal Cells with 4-Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a small molecule drug with a multifaceted mechanism of action, showing significant therapeutic potential in various neurological and systemic diseases.[1][2] Initially approved for the treatment of urea (B33335) cycle disorders, 4-PBA has garnered considerable interest for its neuroprotective effects.[3][4] These application notes provide a detailed protocol for the treatment of neuronal cells with 4-PBA, focusing on its role as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[2][5][6]
4-PBA's primary neuroprotective functions are attributed to its ability to act as a chemical chaperone, aiding in the proper folding of misfolded proteins and reducing their aggregation.[2][7] This action helps to mitigate ER stress, a condition implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9] By alleviating ER stress, 4-PBA can suppress downstream apoptotic pathways and promote neuronal cell survival.[8][10] Additionally, 4-PBA functions as an HDAC inhibitor, which can modulate gene expression to enhance cellular stress responses and further contribute to its neuroprotective effects.[2][6][11]
These protocols are designed to guide researchers in utilizing 4-PBA for in vitro studies on neuronal cell lines and primary neuronal cultures to investigate its therapeutic potential and mechanisms of action.
Key Experimental Protocols
I. Cell Culture and 4-PBA Treatment
This protocol outlines the general procedure for culturing neuronal cells and treating them with 4-PBA to assess its effects on cellular stress and viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete culture medium (e.g., DMEM or Neurobasal medium supplemented with FBS, L-glutamine, and penicillin-streptomycin)
-
This compound (Sodium this compound)
-
Vehicle (e.g., sterile water or DMSO)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Plate neuronal cells at a desired density in the appropriate culture vessel and allow them to adhere and stabilize for 24 hours.
-
Preparation of 4-PBA Stock Solution: Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water or a lower concentration in DMSO).[12] Filter-sterilize the stock solution.
-
Treatment: Dilute the 4-PBA stock solution in a complete culture medium to the desired final concentration. Common working concentrations range from 100 µM to 10 mM.[6][12]
-
Incubation: Remove the old medium from the cells and replace it with the 4-PBA-containing medium. Incubate the cells for the desired treatment duration (e.g., 24 to 48 hours). A vehicle-only control should be run in parallel.
-
Induction of Neuronal Stress (Optional): To study the protective effects of 4-PBA, cells can be co-treated or pre-treated with a stress-inducing agent such as tunicamycin (B1663573) (an ER stress inducer) or a neurotoxin.[13][14]
II. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated neuronal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the 4-PBA treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
III. Western Blot Analysis of ER Stress Markers
This protocol is used to detect changes in the expression of key proteins involved in the ER stress pathway.
Materials:
-
Treated neuronal cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-ATF4, anti-p-eIF2α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Experiment | Cell Type/Model | 4-PBA Concentration | Treatment Duration | Outcome | Reference |
| ER Stress-Induced Neuronal Cell Death | Neuroblastoma cells | 3-PPA and 4-PBA | Not Specified | Significantly suppressed neuronal cell death caused by ER stress. | [15] |
| ER Stress and Protein Aggregation | Neuroblastoma cells | Not Specified | Not Specified | Restored normal expression of Pael-R protein and suppressed ER stress. | [8] |
| Tunicamycin-Induced ER Stress | Neuroblastoma cells | Not Specified | Not Specified | Decreased expression of GRP94 and GRP78. | [13] |
| Pain Hypersensitivity | EAE animal model | 200 mg/kg (in vivo) | Daily | Reduced pain hypersensitivity by relieving ER stress. | [16] |
| Protein Synthesis in Alzheimer's Model | Immortalized Astrocytes | 3 µM | 48 hours | Fully rescued protein synthesis rate and p-eIF2α levels. | [7] |
| Apoptosis in Spinal Cord Neurons | GM2 Gangliosidosis Mice | Not Specified | Not Specified | Significantly reduced the number of cleaved caspase 7-positive neurons. | [10] |
| Cerebral Ischemic Injury | Mouse model | 120 mg/kg (in vivo) | 3 days | Significantly suppressed the number of TUNEL-positive cells in the ischemic cortex by almost 50%. | [17] |
| GABA Uptake in Astrocytes | iPSC-derived Astrocytes | 2 mM | 24 hours | Increased GABA uptake. | [12] |
| Protein Aggregation in Down Syndrome Model | Trisomic Neurons | Not Specified | Not Specified | Successfully decreased the formation of protein aggregates and prevented the progression of cell apoptosis. | [18] |
Signaling Pathways and Experimental Workflows
Caption: 4-PBA alleviates ER stress and inhibits apoptosis.
Caption: Workflow for assessing 4-PBA effects on neurons.
References
- 1. Frontiers | Broad-spectrum therapeutic potential of this compound in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Defining the mechanism of action of this compound to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppressive effects of this compound on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Protective Effects of this compound Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress [jstage.jst.go.jp]
- 14. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 15. Protective effects of this compound derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutyrate Administration in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 4-Phenylbutyrate (4-PBA) in preclinical mouse models of colitis. This document details experimental protocols for colitis induction, various routes of 4-PBA administration, and methods for assessing therapeutic efficacy. The information is intended to guide researchers in designing and executing studies to evaluate 4-PBA as a potential therapeutic agent for inflammatory bowel disease (IBD).
Introduction
This compound (4-PBA) is a short-chain fatty acid derivative that has demonstrated therapeutic potential in a range of diseases, including those with an inflammatory component. In the context of colitis, 4-PBA is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as an inhibitor of nuclear factor-kappa B (NF-κB) signaling, a key pathway in inflammation.[1][2] Preclinical studies in mouse models of colitis, primarily dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, have explored different routes of 4-PBA administration to assess its anti-inflammatory effects. This document summarizes the findings from these studies and provides detailed protocols to facilitate further research.
Data Presentation: Efficacy of 4-PBA in DSS-Induced Colitis by Administration Route
The following tables summarize the quantitative data from studies investigating the effects of oral and intraperitoneal administration of 4-PBA in DSS-induced colitis mouse models.
Table 1: Effect of Oral Administration of 4-PBA on DSS-Induced Colitis in Mice
| Parameter | DSS Control Group | 4-PBA Treated Group | Mouse Strain | 4-PBA Dosage and Frequency | Duration of Treatment | Reference |
| Survival Rate | 40% | 90% | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
| Disease Activity Index (DAI) at Day 12 | Significantly higher | Significantly lower (P<0.05) | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
| Colon Length (cm) | 7.0 ± 0.2 | 8.3 ± 0.3 | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
| TNF-α in colonic lavage (pg/mL) at Day 8 | ~1500 | Markedly reduced | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
| IL-1β in colonic lavage (pg/mL) at Day 8 | ~1800 | Significantly reduced (P<0.05) | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
| IL-6 in colonic lavage (pg/mL) at Day 8 | 1658.7 ± 600.8 | 167.7 ± 135.6 | ICR | 10 mg/mouse, every 12h | 12 days | [3] |
Table 2: Effect of Intraperitoneal Administration of 4-PBA on DSS-Induced Colitis in Mice
| Parameter | DSS Control Group | 4-PBA Treated Group | Mouse Strain | 4-PBA Dosage and Frequency | Duration of Treatment | Reference |
| Survival Rate | 50% | 90% | ICR | 150 mg/kg, every 48h | 12 days | [1] |
| Disease Activity Index (DAI) at Day 12 | Significantly higher | Significantly lower | ICR | 150 mg/kg, every 48h | 12 days | [1] |
| Colon Length (cm) | 7.5 ± 0.3 | 8.8 ± 0.3 | ICR | 150 mg/kg, every 48h | 12 days | [1] |
| TNF-α in colonic lavage (pg/mL) at Day 8 | ~1400 | Almost completely suppressed | ICR | 150 mg/kg, every 48h | 12 days | [1] |
| IL-1β in colonic lavage (pg/mL) at Day 8 | 1398.0 ± 358.5 | 121.9 ± 72.4 | ICR | 150 mg/kg, every 48h | 12 days | [1] |
| IL-6 in colonic lavage (pg/mL) at Day 8 | 1362.8 ± 502.8 | 151.3 ± 68.8 | ICR | 150 mg/kg, every 48h | 12 days | [1] |
Note on Rectal Administration: Despite a comprehensive search of available literature, no studies were identified that investigated the therapeutic efficacy of rectally administered 4-PBA in mouse models of colitis with corresponding quantitative data for comparison.
Experimental Protocols
Induction of Colitis in Mice
This model is widely used due to its simplicity and reproducibility, inducing a colitis that resembles human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6 or ICR)
Protocol:
-
Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and the specific batch of DSS.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On day 5-7, the DSS water is replaced with regular drinking water, and the mice are monitored for an additional period, or sacrificed for analysis.
This model induces a T-cell mediated immune response and is often used to model Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
Small, flexible catheter (e.g., 3.5 French)
-
Syringe
-
Anesthetic (e.g., isoflurane)
-
Appropriate mouse strain (e.g., BALB/c or SJL/J)
Protocol:
-
Fast the mice for 12-24 hours with free access to water.
-
Anesthetize the mouse.
-
Prepare the TNBS solution by mixing it with an equal volume of 50% ethanol to a final concentration of 2.5% TNBS in 25% ethanol. A typical dose is 100-150 mg/kg of TNBS.
-
Gently insert the catheter into the colon via the anus to a depth of approximately 3-4 cm.
-
Slowly instill 100-150 µL of the TNBS solution into the colon.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Return the mouse to its cage and monitor daily for signs of colitis.
Preparation and Administration of 4-PBA
Materials:
-
Sodium this compound (4-PBA) powder
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Vortex mixer
-
Sterile filters (0.22 µm) for injection solutions
Protocol:
-
Weigh the required amount of 4-PBA powder.
-
Dissolve the powder in sterile PBS or water to the desired concentration.
-
For intraperitoneal injection, sterilize the solution by passing it through a 0.22 µm filter.
Protocol:
-
Gently restrain the mouse.
-
Use a ball-tipped gavage needle to administer the 4-PBA solution directly into the stomach. The volume should typically not exceed 10 mL/kg body weight.
-
Administer the solution slowly to prevent regurgitation and aspiration.
Protocol:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the 4-PBA solution. The volume should typically not exceed 10 mL/kg body weight.
Assessment of Colitis Severity
3.1. Disease Activity Index (DAI)
The DAI is a composite score based on clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI = (combined score of weight loss, stool consistency, and bleeding) / 3
3.2. Macroscopic Assessment
-
Colon Length: After sacrifice, the entire colon is excised from the cecum to the anus, and its length is measured. A shorter colon length is indicative of more severe inflammation.
-
Spleen Weight: The spleen is excised and weighed. Splenomegaly can be an indicator of systemic inflammation.
3.3. Histological Analysis
Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed based on the extent of inflammation, ulceration, and crypt damage.
3.4. Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
3.5. Cytokine Analysis
Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be measured in colon tissue homogenates or colonic lavage fluid using methods like ELISA or multiplex assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 4-PBA in Colitis
4-PBA has been shown to mitigate colitis by targeting two key signaling pathways: Endoplasmic Reticulum (ER) Stress and NF-κB activation.
Caption: 4-PBA alleviates ER stress, a key factor in colitis pathogenesis.
Caption: 4-PBA inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.
Experimental Workflow
Caption: General experimental workflow for evaluating 4-PBA in mouse models of colitis.
References
- 1. Sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following 4-Phenylbutyrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Phenylbutyrate (4-PBA) is a small molecule chemical chaperone known to alleviate endoplasmic reticulum (ER) stress by aiding in protein folding and reducing the accumulation of misfolded proteins.[1][2] Its therapeutic potential is being investigated in a wide range of diseases, including cystic fibrosis, neurodegenerative disorders, and inflammatory conditions.[1][3][4] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of 4-PBA by quantifying changes in the expression and phosphorylation status of key proteins involved in cellular stress and signaling pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot experiments to assess the impact of 4-PBA treatment.
Key Signaling Pathways Modulated by 4-PBA
4-PBA primarily impacts the Unfolded Protein Response (UPR), a cellular stress response initiated by the accumulation of unfolded or misfolded proteins in the ER. By alleviating ER stress, 4-PBA influences downstream signaling cascades, including inflammatory and apoptotic pathways.
Unfolded Protein Response (UPR) Pathway
The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. Under normal conditions, these sensors are kept inactive by binding to the chaperone protein GRP78 (also known as BiP). Upon ER stress, GRP78 dissociates, leading to the activation of these sensors and the initiation of downstream signaling to restore ER homeostasis. 4-PBA treatment has been shown to decrease the expression of key UPR markers.[5][6][7]
Caption: Unfolded Protein Response (UPR) pathway modulated by 4-PBA.
NF-κB and MAPK Signaling Pathways
ER stress can activate pro-inflammatory signaling pathways such as NF-κB and MAPK. 4-PBA has been demonstrated to inhibit the activation of these pathways, thereby reducing inflammation.[8] This is achieved by preventing the phosphorylation of key signaling molecules like NF-κB p65, ERK, p38, and JNK.[8]
Caption: Inflammatory pathways inhibited by 4-PBA.
Quantitative Data Summary
The following tables summarize the observed changes in protein expression from various studies following 4-PBA treatment, as determined by Western blot analysis. The data is presented as relative changes (decrease or increase) in protein levels in 4-PBA treated samples compared to control (untreated or vehicle-treated) under specific stress conditions.
Table 1: Effect of 4-PBA on ER Stress and UPR-Related Proteins
| Protein | Experimental Model | Stressor | 4-PBA Effect | Reference |
| GRP78/BiP | Collagen-Induced Arthritis (CIA) Mice | CIA Induction | Decreased | [8] |
| GRP78/BiP | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| GRP78/BiP | Pressure Overload-Induced Myocardial Hypertrophy Mice | Transverse Aortic Constriction (TAC) | Decreased | [6] |
| GRP78/BiP | Interstitial Cystitis Rat Model | Protamine/LPS | Decreased | [9] |
| ATF6 | Collagen-Induced Arthritis (CIA) Mice | CIA Induction | Decreased | [8] |
| p-PERK | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| p-PERK | Pressure Overload-Induced Myocardial Hypertrophy Mice | Transverse Aortic Constriction (TAC) | Decreased | [6] |
| p-IRE1 | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| ATF4 | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| p-eIF2α | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| CHOP | Collagen-Induced Arthritis (CIA) Mice | CIA Induction | Decreased | [8] |
| CHOP | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| CHOP | Pressure Overload-Induced Myocardial Hypertrophy Mice | Transverse Aortic Constriction (TAC) | Decreased | [6] |
Table 2: Effect of 4-PBA on Inflammatory and Apoptotic Proteins
| Protein | Experimental Model | Stressor | 4-PBA Effect | Reference |
| p-ERK | IL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | Decreased | [8] |
| p-p38 | IL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | Decreased | [8] |
| p-JNK | IL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | Decreased | [8] |
| NF-κB p65 | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| IκB-α | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Increased | [5] |
| IL-6 | Interstitial Cystitis Rat Model | Protamine/LPS | Decreased | [9] |
| TNF-α | Interstitial Cystitis Rat Model | Protamine/LPS | Decreased | [9] |
| Bcl-2 | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Increased | [5] |
| Cleaved Caspase-3 | Hyperoxia-Induced Acute Lung Injury (HALI) Mice | Hyperoxia | Decreased | [5] |
| Bax | Interstitial Cystitis Rat Model | Protamine/LPS | Decreased | [9] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot experiment to analyze protein expression changes after 4-PBA treatment.
Caption: General experimental workflow for Western blot analysis.
Detailed Protocol for Western Blotting
This protocol provides a generalized procedure for Western blot analysis of cell lysates or tissue homogenates after 4-PBA treatment. Optimization of specific steps, such as antibody concentrations and incubation times, may be required.
1. Cell Culture and 4-PBA Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of 4-PBA (typically ranging from 1 to 20 mM) for a specified duration (e.g., 24-48 hours).[8] Include appropriate vehicle-treated and untreated controls.
-
For in vivo studies, administer 4-PBA to animals as described in the relevant literature (e.g., 20 mg/kg/day intraperitoneally).[6]
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
To an aliquot of each protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[10]
7. Blocking:
-
Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's recommendation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species, diluted in blocking buffer, for 1 hour at room temperature.
10. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
11. Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always consult the relevant scientific literature and manufacturer's guidelines when designing and performing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Pharmacoproteomics of this compound-treated IB3-1 cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 6. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunoprecipitation of Protein Complexes Following 4-Phenylbutyrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a small molecule drug with a multifaceted mechanism of action, primarily recognized for its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2][3] As a chemical chaperone, 4-PBA aids in the proper folding of proteins and alleviates endoplasmic reticulum (ER) stress, a condition implicated in numerous diseases.[2][4][5] As an HDAC inhibitor, it influences gene expression by altering chromatin structure.[3][6] These activities can significantly impact the composition and dynamics of protein complexes. Immunoprecipitation (IP) is a powerful technique to isolate and study these protein-protein interactions.[7][8] This document provides detailed application notes and protocols for the immunoprecipitation of protein complexes from cells treated with 4-PBA.
Key Applications
-
Investigating the effect of 4-PBA on protein-protein interactions: Determine whether 4-PBA treatment strengthens, weakens, or abolishes the interaction between specific proteins.
-
Identifying novel protein interactors: Discover new binding partners of a protein of interest that are modulated by 4-PBA treatment.
-
Studying the composition of protein complexes under ER stress: Analyze how 4-PBA alters the assembly or disassembly of protein complexes involved in the unfolded protein response (UPR).[4]
-
Elucidating the mechanism of action of 4-PBA: Gain insights into how 4-PBA exerts its therapeutic effects by studying its impact on specific protein complexes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 4-PBA and the general experimental workflow for immunoprecipitation following 4-PBA treatment.
Caption: Mechanisms of 4-PBA action.
Caption: Immunoprecipitation workflow.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 4-PBA on protein expression and complex formation.
Table 1: Effect of 4-PBA on the Expression of ER Stress-Related Proteins
| Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value | Reference |
| GRP78/BiP | Hyperoxia | 3.5 ± 0.4 | < 0.01 | [4] |
| Hyperoxia + 4-PBA | 1.8 ± 0.3 | < 0.05 | [4] | |
| p-PERK | Hyperoxia | 4.2 ± 0.5 | < 0.001 | [4] |
| Hyperoxia + 4-PBA | 2.1 ± 0.4 | < 0.01 | [4] | |
| p-IRE1α | TNFα | 2.5 ± 0.3 | < 0.05 | [5] |
| TNFα + 4-PBA | 1.3 ± 0.2 | < 0.05 | [5] | |
| CHOP | LPS | 5.1 ± 0.6 | < 0.01 | [1][2] |
| LPS + 4-PBA | 2.3 ± 0.4 | < 0.05 | [1][2] |
Table 2: Effect of 4-PBA on HDAC Complex-Related Proteins
| Protein | Treatment Group | Fold Change in Nuclear Fraction vs. Control (Mean ± SD) | p-value | Reference |
| HDAC5 | 4-PBA (5.0 mM, 24h) | 0.6 ± 0.1 | < 0.05 | [6] |
| Acetyl-Histone H3 | 4-PBA (5.0 mM, 24h) | 1.8 ± 0.2 | < 0.05 | [6] |
Table 3: Co-immunoprecipitation of hERG/G572R with ER Chaperones
| Bait Protein | Prey Protein | Treatment | Relative Co-precipitated Amount (Fold Change vs. Untreated) | Reference |
| hERG/G572R | GRP78 | 4-PBA (5 mM) | 0.75 | [9] |
| hERG/G572R | GRP94 | 4-PBA (5 mM) | 0.75 | [9] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cells with 4-PBA prior to cell lysis and immunoprecipitation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (4-PBA), sodium salt (prepare a sterile stock solution, e.g., 1 M in water)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
For experiments investigating the effect of 4-PBA on a pre-existing condition (e.g., ER stress), first induce the condition (e.g., treat with tunicamycin (B1663573) or thapsigargin).
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentration of 4-PBA (typically 1-10 mM).[10] For control cells, add an equivalent volume of the vehicle (e.g., sterile water).
-
Incubate the cells for the desired duration (typically 12-48 hours).[10] The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
-
Cell Harvest:
-
After treatment, place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to the cell lysis protocol.
-
Protocol 2: Co-immunoprecipitation of Protein Complexes
This protocol provides a detailed methodology for the co-immunoprecipitation of a target protein and its interacting partners from 4-PBA-treated cells.
Materials:
-
4-PBA-treated and control cell pellets
-
Ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.[8]
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibody specific for the "bait" protein
-
Isotype control IgG from the same species as the primary antibody
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl pH 2.5-3.0 or 1X SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5) if using a low pH elution buffer
-
Microcentrifuge tubes
-
Rotating shaker at 4°C
Procedure:
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells).[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add protein A/G beads (e.g., 20 µL of a 50% slurry).
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (the amount should be optimized, typically 1-5 µg) to the pre-cleared lysate.
-
In a separate tube, add the isotype control IgG to an equal amount of pre-cleared lysate to serve as a negative control.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads (e.g., 20-30 µL of a 50% slurry) to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 500 µL - 1 mL of ice-cold Wash Buffer.
-
Repeat the pelleting and resuspension steps 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
For Western Blot Analysis (Denaturing Elution):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Mass Spectrometry or Functional Assays (Non-denaturing Elution):
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50-100 µL of Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer to adjust the pH.
-
-
-
Analysis:
-
The eluted protein complexes can be analyzed by SDS-PAGE and Western blotting to detect the "bait" protein and its interacting partners.
-
For identification of unknown interacting proteins, the eluate can be subjected to mass spectrometry analysis.
-
Protocol 3: Western Blot Analysis of Immunoprecipitated Proteins
This protocol outlines the steps for analyzing the eluted protein complexes by Western blotting.
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies for the "bait" and "prey" proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE. Include a lane with the input lysate to verify the presence of the proteins of interest before immunoprecipitation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software to compare the amount of co-precipitated protein between the 4-PBA-treated and control samples.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of protein-protein interactions by coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay: Investigating 4-Phenylbutyrate-Induced Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a small molecule that functions as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, 4-PBA promotes the acetylation of histones, leading to a more relaxed chromatin structure and facilitating gene transcription.[2][3] This epigenetic modification plays a crucial role in the regulation of gene expression and is implicated in various cellular processes and disease states. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins, such as modified histones, with specific genomic regions.[4] This document provides detailed application notes and protocols for utilizing ChIP assays to study 4-PBA-induced histone acetylation, enabling researchers to elucidate the molecular mechanisms of 4-PBA action and identify its downstream targets.
Mechanism of Action: 4-PBA as an HDAC Inhibitor
4-PBA exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA leads to an accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[5] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to the activation of gene expression.[2][3]
dot
Caption: Mechanism of this compound (4-PBA) as a histone deacetylase (HDAC) inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized ChIP assays to measure the effects of 4-PBA on histone acetylation at specific gene promoters. The data is typically presented as fold enrichment, which represents the relative abundance of the immunoprecipitated DNA sequence compared to a control (e.g., input DNA or IgG immunoprecipitation).
| Cell Line | Gene Promoter | Histone Mark | 4-PBA Treatment | Fold Enrichment (vs. Control) | Reference |
| Mouse Embryonic Stem Cells | Isl1 | H3K9ac | Not specified | ~2.5 | [6] |
| Mouse Embryonic Stem Cells | Nkx2.5 | H3K9ac | Not specified | ~3.0 | [6] |
| Gastric Cancer Cells (MGC-803) | IL-8 | Acetyl-Histone H3 | Not specified | Significant increase | [3] |
| C2C12 Myotubes | GLUT4 (MEF2 site) | Acetyl-Histone H3 | 5.0 mM for 24h | ~2.0 | [7] |
| Cell Line | Gene Promoter | Histone Mark | 4-PBA Treatment | Effect on Transcription Factor Binding | Reference |
| C2C12 Myotubes | GLUT4 (MEF2 site) | - | 5.0 mM for 24h | Increased MEF2A binding (~2.5-fold) | [7] |
Experimental Protocols
Detailed Chromatin Immunoprecipitation (ChIP) Protocol for Histone Acetylation
This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.
Materials:
-
Cells of interest
-
This compound (4-PBA)
-
Formaldehyde (B43269) (37%)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Antibody against acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP Dilution Buffer
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
TE Buffer
-
Primers for qPCR analysis of target and control gene regions
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Culture and 4-PBA Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of 4-PBA for the appropriate duration. A typical starting point is 1-5 mM for 12-24 hours.[7] Include an untreated control group.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-800 bp.[6] Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific antibody (e.g., anti-acetyl-H3) or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE Buffer.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the gene promoters of interest and a negative control region (e.g., a gene-desert region).
-
Use the input DNA to generate a standard curve for quantification.
-
Calculate the fold enrichment of the target sequence in the specific antibody immunoprecipitation relative to the IgG control.[8]
-
dot
Caption: Signaling pathway of 4-PBA-induced histone acetylation and downstream effects.
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for investigating the epigenetic modifications induced by this compound. By following the detailed protocols and utilizing the quantitative data analysis methods described in these application notes, researchers can effectively study the impact of 4-PBA on histone acetylation at specific genomic loci. This will contribute to a deeper understanding of its therapeutic potential in various diseases and aid in the development of novel epigenetic-based therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 4-Phenylbutyrate (4-PBA) to Induce Protein Expression In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a small molecule compound with a dual mechanism of action that can be leveraged to modulate protein expression in vitro. It functions as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] As a chemical chaperone, 4-PBA facilitates proper protein folding, reduces endoplasmic reticulum (ER) stress, and can rescue misfolded proteins, leading to their increased secretion and stability.[3][4][5] As an HDAC inhibitor, it can alter gene expression by modifying chromatin structure, leading to the upregulation of specific target genes.[6][7]
These application notes provide an overview of the mechanisms of action of 4-PBA and detailed protocols for its use in cell culture to induce or enhance the expression of desired proteins.
Mechanisms of Action
4-PBA's ability to influence protein expression stems from two primary activities:
-
Chemical Chaperone Activity and ER Stress Reduction: Many proteins, especially those that are overexpressed or contain mutations, can misfold and accumulate in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and leading to their degradation.[8][9] 4-PBA helps alleviate this ER stress by binding to exposed hydrophobic regions of unfolded proteins, preventing their aggregation and promoting correct folding.[3][10] This action can rescue the expression and facilitate the trafficking of proteins that would otherwise be targeted for degradation.[11][12] A key indicator of ER stress reduction is the decreased expression of marker proteins such as GRP78 (BiP) and CHOP.[4][13]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit the activity of HDACs, leading to the hyperacetylation of histones.[6][14] This relaxes the chromatin structure, making it more accessible to transcription factors and resulting in increased transcription of certain genes.[7] This mechanism is distinct from its chaperone activity and can be used to upregulate the expression of specific proteins at the genetic level.
Data Presentation: Quantitative Effects of 4-PBA on Protein Expression
The following tables summarize the quantitative effects of 4-PBA on the expression of various proteins as reported in the literature. These examples highlight its dual mechanism of action.
Table 1: Effects of 4-PBA as a Chemical Chaperone (Protein Rescue and Secretion)
| Target Protein | Cell Line | 4-PBA Concentration | Treatment Duration | Observed Effect | Reference |
| Recombinant Factor VII (p.Q160R mutant) | HEK293 | 5 mM | 48 hours | ~2.5-fold increase in secretion | [11] |
| Collagen IV α5 | Fibroblasts from Alport Syndrome patients | 5 mM | 72 hours | Increased mRNA and protein levels | [5] |
| Mutant Surfactant Protein-C (SP-CI73T) | A549 | 10 mM | 48 hours | Increased proprotein stabilization and processing | [12] |
| ER Stress Marker: GRP78/BiP | ERp57 KO Chondrocytes | 50 mM | Not Specified | Reduction to below control levels | [4] |
| ER Stress Marker: CHOP | ERp57 KO Chondrocytes | 50 mM | Not Specified | Reduction to control levels | [4] |
Table 2: Effects of 4-PBA as an HDAC Inhibitor (Gene Expression Induction)
| Target Protein | Cell Line | 4-PBA Concentration | Treatment Duration | Observed Effect | Reference |
| GLUT4 | C2C12 myotubes | 10 mM | 24 hours | Significant increase in GLUT4 mRNA and protein | [7] |
| Interleukin-8 (IL-8) | MGC-803 and BGC-823 (Gastric Cancer) | 2 mM | 48 hours | Significant increase in IL-8 mRNA and protein | [6] |
| Acetyl-Histone H3 | MGC-803 and BGC-823 (Gastric Cancer) | 2 mM | 48 hours | Obvious enhancement of H3 acetylation | [6] |
Mandatory Visualizations
Caption: Dual mechanisms of 4-PBA in modulating protein expression.
Caption: Workflow for in vitro 4-PBA treatment and analysis.
Experimental Protocols
Protocol 1: Preparation of 4-PBA Stock Solution
This protocol describes the preparation of a sterile 1 M stock solution of 4-PBA.
Materials:
-
4-Phenylbutyric acid (powder)
-
1 M Sodium Hydroxide (NaOH)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filter
-
Sterile syringes
Procedure:
-
Weigh out the desired amount of 4-PBA powder. For 10 mL of a 1 M solution, use 1.642 g of 4-PBA (MW: 164.2 g/mol ).
-
Add the 4-PBA powder to a sterile conical tube.
-
Add approximately 7 mL of nuclease-free water. The 4-PBA will not dissolve completely.
-
Slowly add 1 M NaOH dropwise while vortexing until the 4-PBA is completely dissolved. The solution will become clear.
-
Caution: The addition of NaOH is an exothermic reaction. Proceed slowly.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of Protein Expression in Adherent Mammalian Cells
This protocol provides a general procedure for treating adherent cells with 4-PBA to assess its effect on the expression of a target protein.
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293, A549, C2C12)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
1 M 4-PBA stock solution (from Protocol 1)
-
Vehicle control (sterile water or PBS with a corresponding amount of NaOH to match the stock solution)
Procedure:
-
Cell Seeding:
-
One day before treatment, seed the cells in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
-
Preparation of 4-PBA Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 1 M 4-PBA stock solution.
-
Prepare fresh working solutions by diluting the stock solution in a complete culture medium. For example, to make a 5 mM working solution, add 50 µL of 1 M 4-PBA stock to 9.95 mL of medium.
-
Prepare a vehicle control by adding the same volume of the vehicle to the medium.
-
It is recommended to test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM) to determine the optimal concentration for your cell line and target protein.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the medium containing the desired concentration of 4-PBA or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Harvesting for Analysis:
-
For Secreted Proteins: Collect the conditioned medium from each well. Centrifuge to pellet any detached cells and collect the supernatant for analysis by methods such as ELISA or Western blot.
-
For Intracellular Proteins: Aspirate the medium, wash the cells with cold PBS, and then lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant is the total cell lysate for analysis.
-
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol outlines the steps to analyze changes in protein levels following 4-PBA treatment.
Materials:
-
Cell lysates and/or conditioned media from Protocol 2
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin for cell lysates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the volume of each lysate to contain the same amount of total protein (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. For secreted proteins in conditioned media, samples may need to be concentrated, and loading can be normalized to cell number or total protein from the corresponding lysate.
-
SDS-PAGE and Transfer: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the fold change in expression relative to the vehicle-treated control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of the chemical chaperone this compound on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 4-Phenylbutyrate Treatment of Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of primary fibroblast cultures with 4-Phenylbutyrate (4-PBA), a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress. The following protocols and data are intended to serve as a starting point for researchers investigating the effects of 4-PBA on cellular homeostasis, protein folding, and inflammatory signaling in fibroblasts.
Introduction
This compound (4-PBA) is a low molecular weight fatty acid that acts as a chemical chaperone, facilitating the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum.[1][2] This activity helps to mitigate ER stress and modulate the Unfolded Protein Response (UPR), a key signaling network involved in cellular stress and apoptosis.[3][4][5] Additionally, 4-PBA has been shown to exhibit histone deacetylase (HDAC) inhibitor activity, which can influence gene expression.[1][4] In primary fibroblast cultures, 4-PBA has been utilized to study its effects on various cellular processes, including collagen synthesis, inflammatory responses, and apoptosis.[6][7][8]
Mechanism of Action
4-PBA's primary mechanism of action in fibroblasts is the attenuation of ER stress. By aiding in protein folding, it reduces the activation of key UPR sensors such as PERK, IRE1α, and ATF6.[3][5][9] This leads to decreased expression of downstream UPR targets like GRP78 (BiP) and CHOP, a pro-apoptotic transcription factor.[3][5][10] Furthermore, 4-PBA can modulate inflammatory pathways by inhibiting the phosphorylation of MAPKs (ERK, p38, JNK) and the activation of NF-κB.[7] It has also been shown to stimulate autophagy, providing a mechanism for the clearance of aggregated proteins.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of 4-PBA treatment on primary fibroblast cultures as reported in various studies.
Table 1: Effects of 4-PBA on ER Stress and Unfolded Protein Response Markers in Fibroblasts
| Cell Type | Treatment Condition | Marker | Change | Reference |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress + 4-PBA | GRP78, GRP94, CHOP, p-eIF-2α, p-JNK, sXBP-1 | Decreased | [3] |
| Osteogenesis Imperfecta Fibroblasts | 5 mM 4-PBA for 15 hours | p-PERK | Restored to control levels | [4] |
| Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA + IL-1β for 48 hours | GRP78 | Markedly decreased | [7] |
| Human Gingival Fibroblasts | High glucose + 4-PBA for 3 days | GRP78, CHOP, p-eIF-2α, IRE-1α | Significantly reduced | [8] |
| Granular Corneal Dystrophy Type 2 Fibroblasts | 4-PBA | BiP, IRE1α, XBP1 | Considerably reduced | [9] |
Table 2: Effects of 4-PBA on Inflammatory and Fibrotic Markers in Fibroblasts
| Cell Type | Treatment Condition | Marker | Change | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA + IL-1β | p-ERK, p-p38, p-JNK, p-NF-κB p65 | Inhibited phosphorylation | [7] |
| Rheumatoid Arthritis Synovial Fibroblasts | 20 mM 4-PBA + IL-1β | MMP-1, MMP-3 | Decreased production | [7] |
| Human Gingival Fibroblasts | High glucose + 4-PBA for 3 days | Pro-collagen I, Collagen I | Significantly reduced | [8] |
| Cyclosporine-treated Human Gingival Fibroblasts | 4-PBA for 24 hours | α-SMA, VEGF, TGF-β, CTGF | Significantly decreased mRNA expression | [10] |
Table 3: Effects of 4-PBA on Apoptosis and Autophagy in Fibroblasts
| Cell Type | Treatment Condition | Marker | Change | Reference |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress + 4-PBA | Apoptotic cell death | Protected against | [3] |
| Human Gingival Fibroblasts | Thapsigargin-induced ER stress + 4-PBA | Beclin-1, LC-3II | Decreased | [3] |
| Osteogenesis Imperfecta Fibroblasts | 5 mM 4-PBA for 15 hours | Cleaved caspase 3 | Decreased to normal levels | [4] |
| Osteogenesis Imperfecta Fibroblasts | 5 mM 4-PBA for 15 hours | ATG5 mRNA | Increased | [4] |
| Osteogenesis Imperfecta Fibroblasts | 5 mM 4-PBA for 15 hours | LC3-II | Increased | [4] |
Experimental Protocols
Protocol 1: General Treatment of Primary Fibroblasts with 4-PBA
This protocol provides a general procedure for treating primary fibroblast cultures with 4-PBA. Optimal concentrations and durations should be determined empirically for each cell type and experimental condition.
Materials:
-
Primary fibroblast cell culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Phenylbutyric acid (sodium salt)
-
Sterile PBS
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell counting kit (e.g., CCK-8) for viability assessment
Procedure:
-
Cell Seeding: Plate primary fibroblasts in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of 4-PBA Stock Solution: Prepare a sterile stock solution of 4-PBA (e.g., 1 M in sterile water or DMSO). Store at -20°C.
-
Treatment:
-
For experiments investigating the protective effects of 4-PBA, pre-treat the cells with the desired concentration of 4-PBA (e.g., 1-20 mM) for a specified duration (e.g., 4-24 hours) before introducing the stressor (e.g., thapsigargin, tunicamycin, IL-1β).
-
For direct effect studies, replace the culture medium with fresh medium containing the desired final concentration of 4-PBA. A vehicle control (e.g., sterile water or DMSO) should be included.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 15 hours to 28 days), depending on the experimental endpoint.
-
Assessment of Cell Viability: To determine if the treatment concentration of 4-PBA is cytotoxic, perform a cell viability assay (e.g., CCK-8) according to the manufacturer's instructions. Doses up to 40 mM for 24 hours have been shown to not cause significant cell death in some fibroblast types.[7]
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses such as Western blotting, qPCR, or immunofluorescence.
Protocol 2: Western Blot Analysis of UPR and Inflammatory Markers
Materials:
-
Treated and control fibroblast cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-JNK, anti-p-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[5]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Treated and control fibroblast cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for ATG5, GRP78, CHOP, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Visualizations
Caption: Signaling pathways modulated by 4-PBA in fibroblasts.
Caption: General experimental workflow for 4-PBA treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-PBA ameliorates cellular homeostasis in fibroblasts from osteogenesis imperfecta patients by enhancing autophagy and stimulating protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric Acid Regulates Collagen Synthesis and Secretion Induced by High Concentrations of Glucose in Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyric acid reduces mutant-TGFBIp levels and ER stress through activation of ERAD pathway in corneal fibroblasts of granular corneal dystrophy type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of 4-Phenylbutyrate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutyrate (4-PBA), a short-chain fatty acid derivative, is a multifunctional molecule with established clinical use and broad therapeutic potential under investigation for a variety of diseases.[1][2][3] In preclinical research, particularly in mouse models, 4-PBA is widely used to probe disease mechanisms and evaluate therapeutic efficacy. Its primary mechanisms of action are as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[2][3][4] This document provides detailed application notes and protocols for the in vivo dosing and administration of 4-PBA in mice, compiled from various research studies.
Physicochemical Properties and Solubility
Sodium this compound is the salt form commonly used in research. It is a white to slightly yellow crystalline solid.[2][5] Understanding its solubility is critical for proper formulation.
| Solvent | Solubility |
| Water | Soluble up to 100 mM. Another source states approximately 0.14 g/mL at room temperature, with increased solubility in acidic conditions.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 5 mg/mL.[7] |
| DMSO | Soluble up to 25 mM. Another source indicates solubility at 1.6 mg/mL.[7] |
| Ethanol | Approximately 10 mg/mL.[7] |
| Dimethyl formamide (B127407) (DMF) | Approximately 0.33 mg/mL.[7] |
Note: Aqueous solutions of sodium this compound are not recommended for storage for more than one day.[7] For long-term storage, the solid form should be stored at -20°C.[7] Solutions in DMSO or distilled water can be stored at -20°C for up to three months.[5]
In Vivo Dosing and Administration Data in Mice
The following table summarizes various dosing regimens for 4-PBA in mice, as reported in the literature. The choice of dose, route, and frequency depends on the specific experimental model and desired therapeutic effect.
| Dose Range (mg/kg/day) | Administration Route | Frequency | Vehicle | Mouse Model/Disease Context | Reference(s) |
| 10 | Intraperitoneal (i.p.) | Daily for 72 hours | Saline | Hyperoxia-induced acute lung injury | [1] |
| 20 | Intraperitoneal (i.p.) | Daily for 4 weeks | DMSO then diluted in 0.9% NaCl | Pressure overload-induced myocardial hypertrophy | [8] |
| 20 (mg/day) | Oral | Daily for 6 weeks | Not specified | Spontaneously diabetic KK mice | [9] |
| 15, 40, 120 | Intraperitoneal (i.p.) | Once a day for 3 days | Saline | Hypoxia-ischemia (cerebral ischemic injury) | [10] |
| 120 | Intraperitoneal (i.p.) | Daily | Not specified | Parkinson's disease rat model (dose relevant for mice) | [11] |
| 200 | Systemic (not specified) | Daily | Not specified | Experimental Autoimmune Encephalomyelitis (EAE) | [4] |
| 250, 500 | Mini-osmotic pumps | Continuous for 7 days | Not specified | Normal mammary gland (chemoprevention study) | [12] |
| 1000 (1 g/kg/day) | In drinking water | Ad libitum for 10 days | Drinking water | Tunicamycin-induced acute kidney injury | [13][14] |
| 1000 (1 g/kg/day) | In drinking water | Ad libitum | Drinking water | Type 2 diabetes and obesity (Avy hIAPP mice) | [15] |
| 50 mg/day/mouse | In drinking water | Ad libitum for 5 weeks | Drinking water (25 mg/mL) | Osteogenesis Imperfecta (Aga2+/- mice) | [16] |
| 10 mg/12h | Oral | Every 12 hours | Not specified | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | [17] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common method for systemic administration of 4-PBA.
Materials:
-
Sodium this compound (4-PBA)
-
Sterile vehicle (e.g., 0.9% saline, DMSO)
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-30 gauge)
-
Alcohol or chlorhexidine (B1668724) wipes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of 4-PBA.
-
If using a vehicle like DMSO for initial dissolution, first dissolve the 4-PBA in a small volume of DMSO and then dilute to the final concentration with sterile saline.[8] For aqueous solutions, dissolve 4-PBA directly in sterile saline. Ensure the final concentration allows for the desired dose in a manageable injection volume (typically 5-10 mL/kg for mice).
-
Warm the solution to room or body temperature to minimize animal discomfort.[18]
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand. The "three-finger" restraint method is recommended.[18]
-
Turn the restrained mouse to expose its abdomen, tilting the head slightly downwards to move the abdominal organs cranially.[18]
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring major organs like the cecum, bladder, or spleen.[18]
-
Disinfect the injection site with an alcohol or chlorhexidine wipe.[18]
-
Using a new sterile needle for each animal, insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[18]
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the 4-PBA solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or complications immediately after the injection and periodically thereafter.
-
Protocol 2: Oral Gavage
Oral gavage ensures the precise oral administration of a specific dose of 4-PBA.
Materials:
-
Sodium this compound (4-PBA)
-
Vehicle (e.g., water, saline)
-
Sterile syringes
-
Appropriately sized gavage needles (e.g., 22-24 gauge, 1-1.5 inches long with a rounded tip for adult mice).[19][20]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the 4-PBA solution in the chosen vehicle at a concentration that allows for a total volume of 5-20 mL/kg.[19]
-
-
Animal Restraint:
-
Gavage Tube Measurement and Insertion:
-
Measure the gavage tube from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[19]
-
Gently insert the gavage tube into the mouth, to the side of the midline, and advance it along the hard palate towards the back of the throat.[19][21]
-
Allow the mouse to swallow the tube as you gently advance it into the esophagus. The tube should pass with no resistance. If resistance is met, withdraw and restart to avoid entry into the trachea.[19][21]
-
-
Administration and Monitoring:
-
Once the tube is in the stomach, slowly administer the 4-PBA solution.
-
Gently remove the gavage tube.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22]
-
Protocol 3: Administration in Drinking Water
This method is suitable for chronic administration and reduces animal handling stress. However, it offers less control over the precise dose consumed by each animal.
Materials:
-
Sodium this compound (4-PBA)
-
Water bottles
-
Animal scale
Procedure:
-
Dose Calculation and Solution Preparation:
-
Estimate the average daily water consumption per mouse (typically 3-5 mL).
-
Calculate the concentration of 4-PBA needed in the drinking water to achieve the target dose (e.g., 1 g/kg/day).[13][15] For example, a 25g mouse drinking 5 mL of water would need a solution of 5 mg/mL to receive a dose of 1 g/kg/day.
-
Dissolve the calculated amount of 4-PBA in the total volume of drinking water.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the 4-PBA-containing water bottles.
-
Monitor the water consumption regularly to ensure the mice are drinking and to estimate the actual dose received.
-
Prepare fresh 4-PBA solutions regularly (e.g., every 2-3 days) to ensure stability.
-
Signaling Pathways and Mechanisms of Action
4-PBA's therapeutic effects are attributed to two main mechanisms: acting as a chemical chaperone to alleviate ER stress and inhibiting histone deacetylases (HDACs).
Alleviation of Endoplasmic Reticulum (ER) Stress
As a chemical chaperone, 4-PBA helps to stabilize protein conformation, prevent the aggregation of misfolded proteins in the ER, and facilitate their proper trafficking.[1][3] This reduces the load on the ER and mitigates the unfolded protein response (UPR), an ER stress signaling pathway.[3][23] By attenuating ER stress, 4-PBA can inhibit downstream pro-apoptotic pathways (e.g., involving CHOP and caspase-12) and inflammatory signaling (e.g., NF-κB).[1][5][13]
Caption: 4-PBA as a chemical chaperone alleviates ER stress.
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as an HDAC inhibitor.[2] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, leading to the transcriptional activation of certain genes.[5] This mechanism is relevant to its anti-cancer activity and its effects on gene expression.[12]
Caption: 4-PBA acts as a histone deacetylase (HDAC) inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for an in vivo study using 4-PBA in a mouse model of disease.
Caption: General experimental workflow for in vivo 4-PBA studies in mice.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. yihuipharm.com [yihuipharm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Broad-spectrum therapeutic potential of this compound in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 12. Cell proliferation in the normal mouse mammary gland and inhibition by phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Tunicamycin-Induced Acute Kidney Injury via CHOP/GADD153 Repression | PLOS One [journals.plos.org]
- 14. This compound inhibits tunicamycin-induced acute kidney injury via CHOP/GADD153 repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orally administered sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. instechlabs.com [instechlabs.com]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylbutyrate (4-PBA) in Aqueous Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of 4-Phenylbutyrate (4-PBA) in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what is its primary use in cell culture?
A1: this compound is a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] In cell culture, it is primarily used to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins and to modulate gene expression by inhibiting HDAC enzymes.[3][4]
Q2: What is the recommended solvent for preparing 4-PBA stock solutions for cell culture?
A2: Sodium this compound, the salt form of 4-PBA, is freely soluble in water and methanol.[5] For cell culture applications, sterile water, phosphate-buffered saline (PBS), or cell culture medium are the recommended solvents to prepare stock solutions. Organic solvents like DMSO and ethanol (B145695) can also be used, but care must be taken to ensure the final concentration of the organic solvent in the cell culture is negligible to avoid physiological effects.[6][7]
Q3: How should I store my 4-PBA stock solutions?
A3: Aqueous solutions of sodium this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[6][7] If short-term storage is necessary, solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[8][9] The crystalline solid form of sodium this compound is stable for at least two years when stored at -20°C.[7]
Q4: What is the typical working concentration of 4-PBA in cell culture?
A4: The optimal working concentration of 4-PBA can vary significantly depending on the cell type and the specific experimental goals. However, concentrations in the range of 1-10 mM are commonly reported in the literature for alleviating ER stress.[10] For HDAC inhibition studies, concentrations may differ, and it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Can 4-PBA precipitate in my cell culture medium? What should I do if this happens?
A5: Yes, precipitation can occur, especially at high concentrations or if the stock solution is not properly prepared and diluted. Refer to the Troubleshooting Guide below for detailed steps on how to address precipitation issues.
Solubility Data
The solubility of sodium this compound can vary depending on the solvent and pH. The following table summarizes key solubility data for easy reference.
| Solvent | Approximate Solubility | Notes |
| Water | Freely soluble[5], up to 100 mM[11] or 10 mg/mL[8][12][13] | Solubility can be pH-dependent. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 5 mg/mL[6][7] | A commonly used buffer for cell culture applications. |
| Dimethyl Sulfoxide (DMSO) | Up to 25 mM[11] or 37 mg/mL | Use fresh DMSO as it can be moisture-absorbing, which reduces solubility. |
| Ethanol | Approximately 10 mg/mL[6][7] | Ensure final ethanol concentration in culture is minimal. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of Sodium this compound
-
Materials:
-
Sodium this compound powder (crystalline solid)
-
Sterile, nuclease-free water or PBS
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the appropriate amount of sodium this compound powder in a sterile conical tube. For a 10 mL of 100 mM solution, you will need 186.2 mg (Molecular Weight: 186.2 g/mol ).
-
Add a portion of the sterile water or PBS to the tube (e.g., 8 mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Once dissolved, add sterile water or PBS to reach the final desired volume (10 mL).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots as recommended in the FAQ section.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon cooling or storage. | The concentration may be too high for the storage temperature. | Gently warm the solution to 37°C and swirl to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. Avoid repeated freeze-thaw cycles. |
| Precipitate forms in the cell culture medium after adding 4-PBA. | - High concentration of 4-PBA.- Interaction with components in the serum or medium.- pH shift in the medium. | - Ensure the final concentration of 4-PBA is within the recommended working range for your cell type.- Add the 4-PBA stock solution to the medium slowly while gently swirling the flask/plate.- Pre-warm the medium to 37°C before adding the 4-PBA solution.- Check the pH of the final culture medium. |
| Cells are not responding to 4-PBA treatment. | - Inactive compound.- Suboptimal concentration.- Insufficient treatment duration. | - Use a fresh stock of 4-PBA.- Perform a dose-response curve to determine the optimal concentration.- Optimize the treatment duration for your specific experiment. |
| Observed cytotoxicity or cell death. | - 4-PBA concentration is too high.- Residual organic solvent from the stock solution. | - Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cells.- If using an organic solvent for the stock, ensure the final concentration in the medium is well below cytotoxic levels (typically <0.1%). |
Signaling Pathways and Workflows
Signaling Pathways
4-PBA's mechanism of action in cell culture primarily involves two key pathways: the Endoplasmic Reticulum (ER) Stress Response and Histone Deacetylase (HDAC) Inhibition.
Caption: 4-PBA as a chemical chaperone in the ER stress response pathway.
Caption: 4-PBA as a histone deacetylase (HDAC) inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using 4-PBA in a typical cell culture experiment.
Caption: General workflow for preparing and using 4-PBA in cell culture.
References
- 1. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 4. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 5. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive Suppression of the ATF4-CHOP Branch of the Unfolded Protein Response by Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4-Phenylbutyrate Concentration: A Technical Guide to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 4-Phenylbutyrate (4-PBA) to minimize cytotoxicity in cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical non-toxic concentration range for 4-PBA in cell culture?
A1: The non-toxic concentration of 4-PBA can vary significantly depending on the cell line and the duration of exposure. Generally, concentrations ranging from 0 to 10 mM are reported to be non-toxic for many cell lines, such as porcine intestinal epithelial cells (IPEC-J2)[1]. However, it is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: At what concentrations does 4-PBA start to show cytotoxic effects?
A2: Cytotoxicity is often observed in a dose-dependent manner. For example, in IPEC-J2 cells, a concentration of 50 mM 4-PBA was found to decrease cell viability[1]. In colon cancer cell lines (Caco-2, SW480, SW620, and HCT116), a dose-dependent decrease in cell viability was observed with concentrations ranging from 25 µM to 2 mM over 72 hours[2]. For rheumatoid arthritis synovial fibroblasts, concentrations higher than 20 mM for 24 hours and 4 mM for 48 hours inhibited proliferation, with significant cell death observed at doses above 40 mM[3].
Q3: How can I determine the optimal, non-toxic concentration of 4-PBA for my specific cell line?
A3: It is essential to perform a dose-response experiment to determine the optimal concentration for your cell line. This typically involves treating the cells with a range of 4-PBA concentrations for a specific duration (e.g., 24, 48, 72 hours) and then assessing cell viability using a standard cytotoxicity assay, such as the MTT, MTS, or CCK-8 assay[2][3][4].
Q4: What are the primary mechanisms of 4-PBA-induced cytotoxicity?
A4: While 4-PBA is often used to protect cells from stress, at high concentrations, it can induce cytotoxicity. The primary mechanism is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest[5][6]. 4-PBA is also known as a histone deacetylase (HDAC) inhibitor, which can contribute to its anti-proliferative and pro-apoptotic effects in some cell lines[6][7].
Q5: Can the solvent used to dissolve 4-PBA be toxic to cells?
A5: Yes, the solvent used to dissolve 4-PBA, such as DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity[4]. Always include a vehicle control (medium with the same concentration of solvent used for the highest 4-PBA concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low 4-PBA concentrations | Cell line is highly sensitive to 4-PBA. | Perform a broader dose-response curve starting from very low concentrations (e.g., in the micromolar range) to identify the non-toxic window. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below 0.5%. Prepare a vehicle control with the highest concentration of the solvent used. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. |
| 4-PBA solution is not freshly prepared. | Prepare fresh dilutions of 4-PBA for each experiment from a stock solution to avoid degradation. | |
| Incubation times are not consistent. | Strictly adhere to the planned incubation times for all experimental groups. | |
| Precipitate forms in the culture medium after adding 4-PBA | 4-PBA has limited solubility in the medium. | Ensure the 4-PBA stock solution is fully dissolved before diluting it in the culture medium. Consider preparing the stock solution in a solvent like DMSO or water with NaOH to aid dissolution[6][8]. |
| Interaction with components in the serum. | Try reducing the serum concentration in the medium during the treatment period, if experimentally feasible. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of 4-PBA across various cell lines as reported in the literature.
Table 1: Cytotoxicity of 4-PBA in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| IPEC-J2 | Cell Viability Assay | 0 - 10 mM | 48 hours | No effect on viability | [1] |
| IPEC-J2 | Cell Viability Assay | 50 mM | 48 hours | Decreased cell viability | [1] |
| Colon Cancer (Caco-2, SW480, SW620, HCT116) | MTT Assay | 25 µM - 2 mM | 72 hours | Dose-dependent decrease in cell viability | [2] |
| Colon Cancer (Caco-2, SW480, SW620, HCT116) | CCK-8 Assay | 100 µM - 1.5 mM | 72 hours | Dose-dependent increase in cytotoxicity | [2] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | CCK-8 Assay | > 20 mM | 24 hours | Significant inhibition of proliferation | [3] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | CCK-8 Assay | > 4 mM | 48 hours | Significant inhibition of proliferation | [3] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | CCK-8 Assay | Up to 40 mM | 24 hours | No significant cell death | [3] |
| A549 (Lung Carcinoma) & Primary Nasal Epithelial Cells | MTT Assay | Not specified | Not specified | Cytotoxicity observed | [9] |
| Pancreatic Cancer (Panc 1, BxPc3, T3M-4, COLO 357) | Flow Cytometry (Propidium Iodide) | Not specified | 48 hours | Concentration-dependent apoptosis and cell cycle arrest | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (4-PBA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-PBA in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of solvent)[4].
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours)[10].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[10].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (4-PBA)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol[4].
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate[4].
-
Positive Control: For a maximum LDH release control, add a lysis buffer (provided in the kit) to several control wells 45 minutes before collecting the supernatant[4].
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant according to the manufacturer's instructions[4].
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[4].
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader[4].
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Signaling Pathway: ER Stress-Mediated Apoptosis
4-PBA is known to inhibit Endoplasmic Reticulum (ER) stress, which can otherwise lead to apoptosis. The diagram below illustrates the key signaling pathways involved. 4-PBA acts as a chemical chaperone, alleviating the accumulation of unfolded proteins and thereby reducing the activation of pro-apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting 4-Phenylbutyrate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of 4-Phenylbutyrate (4-PBA) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what is its primary mechanism of action in cell culture?
A1: this compound (4-PBA) is a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2][3] In cell culture, it is widely used to alleviate endoplasmic reticulum (ER) stress.[4][5] It functions by assisting in the proper folding of proteins, thereby reducing the accumulation of unfolded or misfolded proteins in the ER, a condition that can trigger the unfolded protein response (UPR) and lead to cell dysfunction or apoptosis.[4][5][6]
Q2: What are the common forms of 4-PBA used in research?
A2: 4-PBA is available as 4-phenylbutyric acid and its salt, sodium this compound. The sodium salt is more readily soluble in aqueous solutions.[7]
Q3: What is the recommended solvent for preparing a 4-PBA stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of 4-PBA.[2][8][9] For direct dissolution in aqueous buffers or cell culture media, the sodium salt of 4-PBA is recommended due to its higher solubility in water.[10] If using the acid form, an equimolar amount of sodium hydroxide (B78521) (NaOH) can be added to facilitate dissolution in aqueous media.[8]
Q4: How should 4-PBA stock solutions be stored?
A4: Aliquoted stock solutions of 4-PBA in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[11] It is generally not recommended to store aqueous solutions of 4-PBA for more than one day.[9][12]
Q5: Can 4-PBA interact with components of the cell culture medium?
A5: Yes. 4-PBA can interact with proteins present in the serum supplement of the culture medium, such as bovine serum albumin (BSA) or human serum albumin (HSA).[13][14][15] It has been shown to bind to fatty acid binding sites on albumin.[14][15] Additionally, like other media components, its solubility can be affected by the pH, ionic strength, and presence of other salts in the medium.
Troubleshooting Guide: 4-PBA Precipitation in Cell Culture Media
Precipitation of 4-PBA in your cell culture medium can manifest as a fine, crystalline material or a general haziness. This can adversely affect cell health and the accuracy of your experimental results.[16] The following guide provides potential causes and solutions for this issue.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding 4-PBA to the medium. | Poor Solubility: The concentration of 4-PBA may exceed its solubility limit in the specific cell culture medium at the given temperature and pH. | - Use Sodium this compound: The sodium salt has higher aqueous solubility.[10]- Prepare a High-Concentration Stock in DMSO: Dissolve 4-PBA in DMSO first and then add the stock solution to the medium while vortexing to ensure rapid and even dispersion.[2][8]- Adjust pH: If using the acid form, ensure the medium is buffered to a physiological pH (7.2-7.4). Adding an equimolar amount of NaOH can aid dissolution.[8]- Warm the Medium: Gently warm the medium to 37°C before adding the 4-PBA stock solution.[8] |
| Precipitate forms over time in the incubator. | Temperature Shift: Moving the medium from room temperature or 4°C to 37°C can alter the solubility of various components, leading to precipitation.[17] | - Pre-warm the Medium: Always pre-warm the medium to 37°C before adding 4-PBA and before placing it in the incubator.[8]- Avoid Freeze-Thaw Cycles: Do not repeatedly freeze and thaw media containing 4-PBA. Prepare fresh media for each experiment if possible. |
| Interaction with Media Components: 4-PBA may interact with salts or other components in the medium, especially in complex or serum-free formulations. Calcium salts are particularly prone to precipitation.[17][18] | - Check Media Composition: Be aware of the concentration of divalent cations like Ca²⁺ and Mg²⁺. High concentrations can lead to the formation of insoluble salts.[18]- Reduce Serum Concentration: If using serum, consider reducing the concentration, as high protein levels can sometimes contribute to precipitation. However, note that albumin can also bind to 4-PBA.[14][15] | |
| Evaporation: Water evaporation from the culture vessel can increase the concentration of all solutes, including 4-PBA, pushing it beyond its solubility limit.[16][18] | - Ensure Proper Humidification: Maintain high humidity in the incubator to minimize evaporation.- Use Filtered Flask Caps: These allow gas exchange while minimizing evaporation. | |
| Precipitate is observed after storing prepared media at 4°C. | Decreased Solubility at Lower Temperatures: The solubility of many compounds, including some salts that may form with 4-PBA, decreases at lower temperatures. | - Prepare Fresh Media: It is best practice to prepare media containing 4-PBA fresh before each use.[8]- Re-dissolve Before Use: If you must store the media, gently warm it to 37°C and swirl to see if the precipitate re-dissolves before adding it to your cells. Do not use if the precipitate does not dissolve. |
| Precipitate is localized on the culture surface. | Adsorption: Studies have shown that 4-PBA can be adsorbed onto the surface of polystyrene cell culture plates, which could potentially lead to localized high concentrations and precipitation.[13][19] | - Ensure Even Mixing: Gently rock the culture plates after adding the media to ensure an even distribution of 4-PBA. |
Experimental Protocols
Protocol 1: Preparation of 4-PBA Stock Solution in DMSO
-
Materials:
-
4-Phenylbutyric acid or Sodium this compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of 4-PBA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 M).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Cell Culture Medium Containing 4-PBA
-
Materials:
-
Prepared 4-PBA stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the appropriate volume of the 4-PBA stock solution to achieve the final desired working concentration. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.
-
Ensure the solution is thoroughly mixed.
-
Use the prepared medium immediately for your cell culture experiment.
-
Visualizations
Signaling Pathway of ER Stress and the Action of 4-PBA
Caption: Simplified diagram of the Unfolded Protein Response (UPR) pathway and the role of 4-PBA in alleviating ER stress.
Experimental Workflow for Troubleshooting 4-PBA Precipitation
Caption: A logical workflow to diagnose and resolve issues of 4-PBA precipitation in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sodium this compound | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]
- 16. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 19. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of 4-Phenylbutyrate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of 4-Phenylbutyrate (4-PBA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended mechanisms of action of 4-PBA?
A1: this compound (4-PBA) is known to have two primary mechanisms of action. It functions as a chemical chaperone , aiding in proper protein folding and alleviating endoplasmic reticulum (ER) stress.[1][2][3][4][5] Secondly, it acts as a histone deacetylase (HDAC) inhibitor , which can lead to alterations in gene expression.[6][7][8][9][10]
Q2: What are the known off-target effects of 4-PBA?
A2: Besides its two primary roles, 4-PBA has been reported to have other effects that may be considered "off-target" depending on the experimental context. These include:
-
Modulation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) signaling: This can influence lipid metabolism and may have implications in certain cancers.
-
Inhibition of NF-κB signaling: This can contribute to its anti-inflammatory effects, potentially independent of its chaperone activity.[5]
-
Generation of Reactive Oxygen Species (ROS): The relationship between 4-PBA and ROS is complex, with some studies suggesting it can reduce oxidative stress, while others indicate it might be generated under certain conditions.[4]
Q3: At what concentrations does 4-PBA typically exhibit its different effects?
A3: The effects of 4-PBA are dose-dependent. Generally, its chemical chaperone activity is observed at lower millimolar concentrations, while HDAC inhibition requires higher concentrations. However, this can be cell-type specific. Refer to the quantitative data table below for more specific concentration ranges.
Q4: Is there an inactive analog of 4-PBA to use as a negative control?
-
5-Phenylvaleric acid: A structurally similar compound that also possesses chemical chaperone properties.[11] Comparing its effects to 4-PBA can help isolate effects not related to chaperoning.
-
Sodium Benzoate (B1203000): Used in similar clinical applications for urea (B33335) cycle disorders but does not function as an HDAC inhibitor.[12][13][14][15]
-
Phenylacetic acid: A primary metabolite of 4-PBA.[16]
-
Butyric acid: A short-chain fatty acid and known HDAC inhibitor that can help to identify HDAC-dependent effects.
Q5: What are common signs of 4-PBA cytotoxicity in cell culture?
A5: Cytotoxicity from 4-PBA is typically observed at higher concentrations (often above 20-40 mM) and can manifest as decreased cell viability, changes in cell morphology, and induction of apoptosis or necrosis.[9] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guides
Problem 1: I am observing an effect with 4-PBA, but I'm unsure if it's due to its chaperone activity or HDAC inhibition.
Solution:
This is a common and critical question. A multi-step approach is recommended to dissect these two main effects:
-
Dose-Response Experiment: As HDAC inhibition often requires higher concentrations of 4-PBA than its chaperone activity, performing a detailed dose-response curve can provide initial clues.
-
Use of Control Compounds:
-
Specific HDAC inhibitors: Treat your experimental system with a structurally different but potent HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat.[6] If this compound phenocopies the effect of 4-PBA, it strongly suggests the involvement of HDAC inhibition.
-
Other Chemical Chaperones: Use another chemical chaperone, such as Tauroursodeoxycholic acid (TUDCA) or 5-phenylvaleric acid, to see if a similar effect is observed.[11]
-
-
Molecular Readouts:
-
For HDAC Inhibition: Measure the acetylation status of histones (e.g., H3K9ac, H3K27ac) or other known HDAC substrates by Western blot. An increase in acetylation upon 4-PBA treatment confirms HDAC inhibitory activity at the concentration used.
-
For ER Stress Relief: Measure the expression levels of ER stress markers such as GRP78 (BiP), CHOP, and spliced XBP1 by qPCR or Western blot. A reduction in these markers in a model of ER stress would indicate chaperone activity.[3]
-
Problem 2: My results with 4-PBA are inconsistent or not reproducible.
Solution:
Inconsistent results can arise from several factors:
-
Compound Stability: 4-PBA solutions should be freshly prepared. The stability of 4-PBA in cell culture media can vary.[17]
-
Cellular Health: Ensure your cells are healthy and not under undue stress before treatment. Stressed cells may respond differently to 4-PBA.
-
Experimental Timing: The effects of 4-PBA can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
Off-Target Effects: An unexpected off-target effect could be influencing your results. Consider the possibility of PPAR-α activation or other unintended pathway modulation.
Problem 3: I suspect a novel off-target effect of 4-PBA in my system.
Solution:
Identifying novel off-target effects requires more advanced techniques:
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of 4-PBA to novel protein targets within the cell.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of 4-PBA.
-
Proteomics and Transcriptomics: Analyze global changes in protein and gene expression to identify pathways unexpectedly modulated by 4-PBA.
Quantitative Data Summary
| Parameter | Concentration Range | Cell/System Type | Reference |
| HDAC Inhibition (IC50) | 1.21 - 1.92 mM | Glioblastoma cell lines | [10] |
| ~2 mM | NSCLC cell lines | [18] | |
| ER Stress Relief | 1 - 10 mM | Various cell lines | [10][19] |
| up to 50 mM | Chondrocytes | [8] | |
| Cytotoxicity | > 20 - 40 mM | Various cell lines | [1][9] |
Key Experimental Protocols
Protocol 1: Differentiating Chaperone vs. HDACi Effects
Objective: To determine whether the observed effect of 4-PBA is due to its chemical chaperone activity or HDAC inhibition.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., media or DMSO)
-
4-PBA (at the effective concentration)
-
Trichostatin A (TSA) (a specific HDAC inhibitor, e.g., at 1 µM)
-
Tauroursodeoxycholic acid (TUDCA) (another chemical chaperone, e.g., at 1 mM)
-
-
Induction of Phenotype (if applicable): If studying a protective effect, induce the desired phenotype (e.g., ER stress with tunicamycin) in parallel with the treatments.
-
Incubation: Incubate for the desired duration.
-
Endpoint Analysis: Measure the experimental endpoint of interest (e.g., cell viability, gene expression, protein levels).
-
Parallel Molecular Readouts:
-
In a parallel experiment, treat cells with the same compounds and duration, then lyse the cells and perform Western blotting for acetylated histones (e.g., Ac-H3) to confirm HDAC inhibition by 4-PBA and TSA.
-
If studying ER stress, also probe for ER stress markers (GRP78, CHOP) to confirm the chaperone effect of 4-PBA and TUDCA.
-
Protocol 2: In Vitro HDAC Activity Assay
Objective: To directly measure the inhibitory effect of 4-PBA on HDAC enzyme activity.
Methodology:
This protocol is based on commercially available colorimetric or fluorometric HDAC activity assay kits.
-
Prepare Nuclear Extracts or Use Recombinant HDACs: Isolate nuclear extracts from your cells of interest or use purified recombinant HDAC enzymes.
-
Prepare Reagents: Follow the kit manufacturer's instructions to prepare the HDAC substrate and developer solutions.
-
Set up Reactions: In a 96-well plate, add the assay buffer, your nuclear extract or recombinant HDAC, and varying concentrations of 4-PBA. Include a no-inhibitor control and a potent HDAC inhibitor control (like TSA, often provided in the kit).
-
Initiate Reaction: Add the HDAC substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Stop Reaction and Develop Signal: Add the developer solution, which will generate a colorimetric or fluorescent signal proportional to the amount of deacetylated substrate.
-
Measure Signal: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 4-PBA and determine the IC50 value.
Visualizations
Caption: Primary and major off-target effects of this compound.
Caption: Workflow to differentiate chaperone vs. HDACi effects.
Caption: Signaling pathways known to be modulated by 4-PBA.
References
- 1. The effect of the chemical chaperone this compound on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 6. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase (HDAC) by this compound results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor this compound suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. 5-Phenyl valeric acid attenuates α-synuclein aggregation and endoplasmic reticulum stress in rotenone-induced Parkinson's disease rats: A molecular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Phenylbutyrate vs. Benzoate in Urea Cycle Disorders - Juan Marini [grantome.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylbutyrate stability and degradation in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Phenylbutyrate (4-PBA) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what is its primary mechanism of action in cell culture?
A1: this compound (4-PBA) is a small molecule chemical chaperone.[1][2][3] Its primary mechanism of action is the alleviation of endoplasmic reticulum (ER) stress.[1][2][3] It functions by binding to exposed hydrophobic regions of misfolded proteins, preventing their aggregation and promoting proper folding.[2] This action helps to restore protein homeostasis and inhibit ER stress-mediated signaling pathways.[1][2]
Q2: How stable is 4-PBA in cell culture medium?
A2: The stability of 4-PBA in cell culture can be influenced by several factors, including the type of medium, temperature, and the presence of cells. A study using Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) to quantify 4-PBA in Dulbecco's Modified Eagle Medium (DMEM) and Neurobasal A (NBA) medium provides some insights. The concentration of 4-PBA can decrease over time due to cellular uptake and adsorption to plasticware.[3][4] After 48 hours in the presence of cells, the concentration of 4-PBA in the medium can be significantly reduced.[3]
Q3: What are the known degradation products of 4-PBA in a biological system?
A3: In vivo, 4-PBA is a prodrug that is rapidly metabolized to phenylacetate (B1230308) (PAA), its active metabolite. PAA then conjugates with glutamine to form phenylacetylglutamine, which is excreted by the kidneys. While this is the primary metabolic pathway in vivo, the extent of this conversion in in vitro cell culture systems may vary depending on the cell type and its metabolic capabilities.
Q4: What are the typical working concentrations of 4-PBA in cell culture?
A4: The effective concentration of 4-PBA can vary significantly depending on the cell type and the specific application. Concentrations ranging from the micromolar (µM) to the millimolar (mM) range have been reported in the literature.[3][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q5: Is 4-PBA cytotoxic?
A5: 4-PBA is generally considered to have low cytotoxicity at effective concentrations. However, at higher concentrations and with prolonged exposure, it can exhibit cytotoxic effects.[5][6] For example, one study found that doses up to 40 mM did not cause significant cell death in rheumatoid arthritis synovial fibroblasts after 24 hours of treatment.[5] It is always recommended to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) when establishing the optimal working concentration for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of 4-PBA efficacy over time in long-term experiments. | 1. Degradation or cellular uptake of 4-PBA: The concentration of active 4-PBA in the culture medium may decrease over time.[3]2. Adsorption to plasticware: 4-PBA can adsorb to the surface of cell culture plates and other plastic consumables.[4][7] | 1. Replenish 4-PBA: For long-term experiments, consider replacing the medium with fresh medium containing 4-PBA every 24-48 hours. 2. Use low-binding plates: Consider using commercially available low-protein-binding microplates to minimize adsorption.[8] 3. Quantify 4-PBA concentration: If possible, use an analytical method like LC-MS to measure the concentration of 4-PBA in your culture medium at different time points.[3][9] |
| High variability in experimental results. | 1. Inconsistent 4-PBA concentration: The actual concentration of 4-PBA may vary between experiments due to preparation errors or degradation of stock solutions. 2. Cellular health and passage number: Variations in cell health or using cells at a high passage number can lead to inconsistent responses. | 1. Prepare fresh working solutions: Prepare fresh dilutions of 4-PBA from a frozen stock for each experiment. 2. Proper stock solution storage: Aliquot and store 4-PBA stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. 3. Standardize cell culture practices: Use cells within a consistent and low passage number range and regularly monitor cell health. |
| Observed cytotoxicity. | 1. Concentration is too high: The working concentration of 4-PBA may be toxic to the specific cell line being used.[5][6] 2. Solvent toxicity: If using a solvent like DMSO to dissolve 4-PBA, the final concentration of the solvent in the culture medium may be toxic. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of 4-PBA for your cell line. 2. Check solvent concentration: Ensure the final concentration of any solvent used is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). |
| Unexpected or off-target effects. | 1. HDAC inhibition: 4-PBA is also a known histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression.[10] 2. Alterations in cellular metabolism: As a fatty acid, 4-PBA can be metabolized by cells, potentially influencing cellular metabolic pathways. | 1. Consider the dual mechanism: Be aware of the potential for HDAC inhibition to influence your experimental outcomes. 2. Include appropriate controls: Use control groups to differentiate between the effects of ER stress inhibition and other potential off-target effects. |
Quantitative Data Summary
The stability and adsorption of 4-PBA have been quantified in a study utilizing LC-HRMS. The following tables summarize key findings from this research.
Table 1: Adsorption of 4-PBA to Cell Culture Plates [4][7]
| Time (hours) | 4-PBA Concentration in NBA Medium (µM) | 4-PBA Concentration in DMEM (µM) |
| 0 | 5.0 | 5.0 |
| 1 | ~4.5 | ~4.2 |
| 3 | ~4.0 | ~3.8 |
| 6 | ~3.5 | ~3.5 |
| 24 | ~3.0 | ~3.0 |
| 48 | ~2.8 | ~2.8 |
Initial concentration of 4-PBA was 5 µM. Data is estimated from graphical representations in the source.
Table 2: Cellular Absorption of 4-PBA [3][4]
| Cell Line | Medium | Incubation Time (hours) | Initial 4-PBA (µM) | Final 4-PBA in Medium (µM) |
| CHL-1 (Melanoma) | DMEM | 24 | 5 | ~2.5 |
| A375 (Melanoma) | DMEM | 24 | 5 | ~2.0 |
| 3Tg-iAstro (Astrocyte) | NBA | 48 | 3 | ~0.4 |
Data is extracted from the source and represents the remaining concentration of 4-PBA in the culture medium after incubation with cells.
Experimental Protocols
Protocol 1: Preparation and Storage of 4-PBA Stock Solutions
-
Dissolving 4-PBA: 4-Phenylbutyric acid sodium salt is soluble in water. For the free acid form, a solvent such as DMSO may be required.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 M in water or DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Assessing the Stability of 4-PBA in Cell Culture Medium by LC-HRMS (Adapted from Villani et al., 2023)[3][9][11]
-
Sample Preparation:
-
Spike pre-warmed, complete cell culture medium with 4-PBA to the desired final concentration.
-
Prepare a control medium with the equivalent volume of solvent if used.
-
Aliquot the spiked and control media into sterile tubes or wells of a culture plate (without cells).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
LC-HRMS Analysis:
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key pathways and workflows relevant to 4-PBA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of the chemical chaperone this compound on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Addressing variability in experimental results with 4-Phenylbutyrate
Welcome to the technical support center for 4-Phenylbutyrate (4-PBA). This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with 4-PBA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using 4-PBA in your experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | 1. Inconsistent 4-PBA preparation: 4-PBA solution may not be prepared consistently across experiments.[1][2] 2. Cell passage number: Different passage numbers of cells can respond differently. 3. Fluctuation in incubation time or concentration: Minor deviations can lead to significant differences.[3] | 1. Standardize solution preparation: Prepare a fresh stock solution of 4-PBA in an appropriate solvent like DMSO or ethanol (B145695) and dilute it in your culture medium to the final concentration just before use. For aqueous solutions, prepare them fresh and do not store for more than a day.[2][4] 2. Use a consistent cell passage number: Ensure all experiments are conducted with cells within a narrow passage range. 3. Maintain precise experimental conditions: Double-check concentrations and incubation times for every experiment. |
| No observable effect of 4-PBA treatment. | 1. Insufficient concentration or duration: The concentration or treatment time may be too low for your specific cell type or model.[3][5] 2. Inappropriate experimental model: The chosen cell line or animal model may not be responsive to 4-PBA for the endpoint being studied. 3. 4-PBA degradation: Improper storage of 4-PBA powder or stock solutions can lead to loss of activity.[1][2] | 1. Perform a dose-response and time-course experiment: Test a range of 4-PBA concentrations (e.g., 100 µM to 10 mM) and treatment durations (e.g., 24h, 48h, 72h) to determine the optimal conditions for your system.[3][6][7] 2. Verify model responsiveness: Consult the literature to confirm that your experimental model is appropriate for studying the effects of 4-PBA on your pathway of interest. 3. Ensure proper storage: Store solid 4-PBA at -20°C.[2][4] Prepare fresh stock solutions and store them at -20°C for up to 3 months.[1] |
| Unexpected or off-target effects observed. | 1. Dual mechanism of action: 4-PBA is both a chemical chaperone and an HDAC inhibitor.[8][9][10] The observed effect might be due to its HDACi activity rather than its chaperone function. 2. High concentration: High concentrations of 4-PBA can lead to non-specific effects or cellular stress.[11] | 1. Differentiate between mechanisms: Use a lower dose of 4-PBA (e.g., in vivo < 100 mg/kg/day) to selectively target ER stress without significant HDAC inhibition.[12] Consider using other chemical chaperones (e.g., TUDCA) or HDAC inhibitors as controls to dissect the specific mechanism. 2. Optimize concentration: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects. |
| Difficulty dissolving 4-PBA. | 1. Incorrect solvent: Using an inappropriate solvent for the desired concentration. 2. Low solubility in aqueous solutions: Sodium this compound has limited solubility in aqueous buffers.[2][4] | 1. Use appropriate solvents: For stock solutions, use organic solvents like DMSO, ethanol, or dimethylformamide.[2][4] Note that the solubility varies between these solvents.[4] 2. Prepare aqueous solutions correctly: To prepare aqueous solutions, dissolve the crystalline solid directly in aqueous buffers like PBS (pH 7.2). The solubility is approximately 5 mg/mL in PBS.[2][4] Do not store aqueous solutions for more than one day.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-PBA?
A1: 4-PBA has a dual mechanism of action. It functions as a chemical chaperone by interacting with the hydrophobic domains of misfolded proteins, preventing their aggregation and facilitating correct folding, thereby alleviating endoplasmic reticulum (ER) stress.[10][13] It also acts as a histone deacetylase (HDAC) inhibitor , which can lead to changes in gene expression.[8][9][10]
Q2: How should I prepare and store 4-PBA solutions?
A2: For long-term storage, keep the solid form of sodium this compound at -20°C.[2][4] Stock solutions can be made by dissolving it in organic solvents such as DMSO, ethanol, or dimethylformamide.[2][4] These stock solutions are stable for up to 3 months when aliquoted and stored at -20°C.[1] Aqueous solutions should be prepared fresh for each experiment by dissolving the solid in a buffer like PBS; the solubility is approximately 5 mg/ml in PBS (pH 7.2).[2][4] It is not recommended to store aqueous solutions for more than one day.[2][4]
Q3: What is a typical working concentration for 4-PBA in cell culture?
A3: The optimal concentration of 4-PBA is highly dependent on the cell line and the experimental endpoint. A broad range of concentrations has been reported in the literature, typically from 100 µM to 10 mM.[6][7] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.[3]
Q4: Can 4-PBA be used in animal models?
A4: Yes, 4-PBA is frequently used in in vivo studies. Administration is often via intraperitoneal injection or oral gavage.[12][14] Dosages can vary significantly depending on the animal model and the condition being studied, with reported ranges from 20 mg/kg/day to over 100 mg/kg/day.[12] Lower doses (e.g., 20 mg/kg/day) may selectively target ER stress with minimal HDAC inhibition.[12]
Q5: How can I distinguish between the chemical chaperone and HDAC inhibitor effects of 4-PBA?
A5: Differentiating between the two mechanisms can be achieved by:
-
Dose selection: Using lower concentrations of 4-PBA may favor its chaperone activity over HDAC inhibition.[12]
-
Using specific controls: Include other known chemical chaperones (like tauroursodeoxycholic acid - TUDCA) and specific HDAC inhibitors (like trichostatin A or vorinostat) in your experiments for comparison.
-
Measuring specific markers: Assess markers of ER stress (e.g., GRP78, CHOP, spliced XBP1) and histone acetylation (e.g., acetyl-Histone H3) to determine which pathway is being affected.[15][16]
Data Presentation
Table 1: Effective Concentrations of 4-PBA in Various In Vitro Models
| Cell Line | Experimental Context | Effective Concentration | Observed Effect | Reference |
| 3T3-L1 preadipocytes | Inhibition of adipogenesis | Dose-dependent | Attenuated UPR activation and prevented differentiation.[17] | [17] |
| NRK-52E renal tubular cells | TGF-β induced fibrosis | Not specified | Counteracted increase in ER stress molecules and profibrotic factors.[15] | [15] |
| Human gingival fibroblasts | Thapsigargin-induced ER stress | Not specified | Alleviated ER stress and inhibited autophagy.[18] | [18] |
| C28/I2 chondrocytes | ER stress reduction | 10-50 mM | Reduced ER stress marker protein expression.[19] | [19] |
| Colon cancer cell lines (Caco-2, HCT116, SW480, SW620) | Cytotoxicity and proliferation | 100 µM - 1.5 mM | Downregulation of pro-inflammatory, ER-stress, and cell-cycle regulatory genes.[6] | [6] |
| HEK293T cells | GABA uptake | 2 mM | Increased GABA uptake.[3] | [3] |
| MGC-803 and BGC-823 gastric cancer cells | EMT induction | Not specified | Induced epithelial-mesenchymal transition via IL-8 upregulation.[16] | [16] |
Table 2: In Vivo Dosage and Effects of 4-PBA in Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rat | Unilateral Ureteral Obstruction (Renal Fibrosis) | Not specified | Not specified | Reduced ER stress markers and attenuated tubulointerstitial fibrosis.[15] | [15] |
| Mouse | Heatstroke-induced intestinal injury | 120 mg/kg | Intraperitoneal | Increased survival time and prevented intestinal injury via inhibition of ER stress.[14] | [14] |
| Mouse | Pressure overload-induced myocardial hypertrophy | 20 mg/kg/day | Intraperitoneal | Selectively attenuated ER stress and reduced left ventricular hypertrophy without affecting histone acetylation.[12] | [12] |
| Mouse | Hyperoxia-induced acute lung injury | Not specified | Not specified | Prolonged survival, decreased lung edema, and reduced ER stress.[20] | [20] |
| Mouse | Collagen-induced arthritis | Not specified | Not specified | Ameliorated arthritis by inhibiting proliferation and inflammatory responses of synovial fibroblasts.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of 4-PBA on ER Stress
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in appropriate culture vessels and allow them to adhere overnight.
-
Induction of ER Stress (Optional): If studying the protective effects of 4-PBA, induce ER stress using an agent like tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 1-2 µM) for a specified duration (e.g., 16-24 hours). A vehicle-treated control group should be included.
-
4-PBA Treatment:
-
Prepare a stock solution of Sodium this compound (e.g., 1 M in sterile water or 100 mM in DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
Replace the existing medium with the 4-PBA-containing medium. For co-treatment studies, add 4-PBA along with the ER stress inducer. For pre-treatment, add 4-PBA for a period (e.g., 1-2 hours) before adding the stress inducer.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Western Blotting: Harvest cell lysates and perform Western blotting to analyze the expression of ER stress markers such as GRP78 (BiP), CHOP, p-PERK, p-IRE1α, and ATF6.[15][18][20]
-
RT-qPCR: Isolate RNA and perform RT-qPCR to analyze the mRNA levels of ER stress-related genes, including the splicing of XBP1.
-
Cell Viability Assay: Perform an MTT or similar assay to assess cell viability and determine any cytotoxic effects of the treatment.[7]
-
Protocol 2: In Vivo Administration of 4-PBA in a Mouse Model
-
Animal Model: Utilize a relevant mouse model for your disease of interest (e.g., a transgenic model of neurodegeneration or a chemically-induced disease model).
-
4-PBA Preparation:
-
Dissolve Sodium this compound in sterile saline (0.9% NaCl). It may be necessary to first dissolve it in a small amount of DMSO and then dilute it in saline.[12]
-
Prepare the solution fresh before each administration.
-
-
Dosing and Administration:
-
Based on literature and pilot studies, determine the optimal dose. For example, a low dose of 20 mg/kg/day can be used to target ER stress, while higher doses (>100 mg/kg/day) may be needed to see HDAC inhibition.[12]
-
Administer 4-PBA via the desired route, such as intraperitoneal (IP) injection or oral gavage, once daily for the duration of the study.[12][14] A vehicle control group (e.g., saline with the same percentage of DMSO) must be included.
-
-
Monitoring and Tissue Collection:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidney).
-
-
Downstream Analysis:
-
Immunohistochemistry/Immunofluorescence: Analyze protein expression and localization in tissue sections.
-
Western Blotting/RT-qPCR: Prepare tissue homogenates to analyze protein and gene expression of relevant markers.
-
Histology: Perform histological staining (e.g., H&E) to assess tissue morphology and any pathological changes.[14]
-
Mandatory Visualization
Caption: 4-PBA's role in the Unfolded Protein Response (UPR) pathway.
Caption: A logical workflow for troubleshooting 4-PBA experiments.
References
- 1. Sodium this compound [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical chaperon this compound protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The chemical chaperone this compound inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
Technical Support Center: Sodium 4-Phenylbutyrate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and preparing sodium 4-phenylbutyrate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving sodium this compound for in vivo studies?
A1: The most common and recommended solvent for preparing sodium this compound for in vivo administration is sterile, purified water or a buffered solution like phosphate-buffered saline (PBS) with a pH of 7.2-7.4.[1] For oral administration, using water is generally sufficient. For intraperitoneal injections, sterile PBS is preferred to maintain physiological pH and osmolarity.
Q2: What is the solubility of sodium this compound in common solvents?
A2: The solubility of sodium this compound can vary depending on the solvent and temperature. Below is a summary of its solubility in commonly used solvents.
Q3: How should I store the solid sodium this compound and its prepared solutions?
A3: Solid sodium this compound should be stored at -20°C for long-term stability.[2] Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh daily.[1][2] If short-term storage is necessary, solutions can be kept at 4°C for up to 24 hours. For longer-term storage of a stock solution, consider preparing it in an organic solvent like DMSO and storing it at -20°C or -80°C, though aqueous solutions are preferred for direct in vivo use to avoid solvent toxicity.[2]
Q4: Can I heat the solution to aid dissolution?
A4: Yes, gentle heating can be used to aid the dissolution of sodium this compound, particularly when preparing higher concentrations. Heating a solution to around 37°C or, in some protocols for high concentrations, up to 70°C with agitation can facilitate dissolution.[3][4] However, the solution should be cooled to room temperature before administration to the animals.
Q5: Is it necessary to filter the prepared solution before administration?
A5: Yes, for parenteral routes of administration such as intraperitoneal injection, it is crucial to sterilize the final solution by passing it through a 0.22 µm sterile filter to remove any potential microbial contamination and undissolved particulates.[1]
Troubleshooting Guide
Issue 1: The sodium this compound powder is not dissolving completely in water or PBS at my desired concentration.
-
Possible Cause: The desired concentration may be approaching or exceeding the solubility limit at room temperature.
-
Solution:
-
Gentle Warming: Warm the solution to 37°C in a water bath while stirring or vortexing. This will increase the solubility.
-
Sonication: Use a bath sonicator for short bursts to help break up any clumps and enhance dissolution.
-
pH Adjustment: Ensure the pH of your PBS is between 7.2 and 7.4, as solubility can be pH-dependent.[1]
-
Incremental Addition: Add the powder to the solvent in small portions while continuously stirring to prevent clumping.
-
Issue 2: The solution appears cloudy or has particulates after dissolution.
-
Possible Cause: This could be due to undissolved compound, impurities in the powder, or contamination of the solvent.
-
Solution:
-
Extended Mixing/Warming: Continue to stir or gently warm the solution for a longer period.
-
Filtration: For parenteral administration, filter the solution through a 0.22 µm sterile filter. This will remove any undissolved particles and ensure sterility.[1] If a significant amount of precipitate is collected on the filter, your solution may be supersaturated.
-
Use High-Purity Water/PBS: Ensure you are using high-quality, sterile water or PBS to prepare your solutions.
-
Issue 3: The solution precipitates after cooling to room temperature.
-
Possible Cause: The solution was likely supersaturated at the higher temperature used for dissolution.
-
Solution:
-
Prepare a More Dilute Solution: The most straightforward solution is to prepare a less concentrated solution that remains stable at room temperature.
-
Administer Immediately: If a high concentration is necessary, prepare the solution immediately before administration and ensure it is at a safe temperature before dosing.
-
Consider a Co-solvent (with caution): For some research applications, a small, physiologically tolerated amount of a co-solvent like PEG300 might be used, but this should be carefully validated for your specific in vivo model to avoid toxicity.[5]
-
Issue 4: The pH of the final solution is outside the desired physiological range.
-
Possible Cause: Dissolving a high concentration of sodium this compound may alter the pH of an unbuffered solvent like water.
-
Solution:
-
Use a Buffered Solvent: Prepare your solution in sterile PBS (pH 7.2-7.4) to maintain a stable, physiological pH.[1]
-
Adjust the pH: If using water, you can adjust the pH of the final solution using sterile, dilute HCl or NaOH. This should be done carefully while monitoring the pH with a calibrated meter.
-
Data Presentation
Table 1: Solubility of Sodium this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 18.61 | 100 | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 | ~26.8 | [2] |
| Dimethyl Sulfoxide (DMSO) | 4.65 - 37 | 25 - 197.66 | [1][5] |
| Ethanol | 10 | ~53.7 | [2] |
Experimental Protocols
Protocol 1: Preparation of Sodium this compound for Oral Gavage in Mice
Objective: To prepare a solution of sodium this compound for oral administration to mice.
Materials:
-
Sodium this compound powder
-
Sterile, purified water or sterile PBS (pH 7.2-7.4)
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath (optional)
-
Sterile syringes and oral gavage needles
Procedure:
-
Calculate the Required Amount: Determine the total volume of the solution needed and the required concentration based on the desired dosage (e.g., in mg/kg) and the average weight of the mice.
-
Weigh the Compound: Accurately weigh the required amount of sodium this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS.
-
Cap the tube and vortex or stir vigorously until the powder is dissolved.
-
If dissolution is slow, place the tube in a 37°C water bath for 10-15 minutes with intermittent mixing.
-
-
Final Preparation:
-
Allow the solution to cool to room temperature before administration.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Draw the calculated volume of the solution into a sterile syringe fitted with an appropriate gauge oral gavage needle.
-
Administer the solution carefully to the mouse following established oral gavage procedures.[6]
-
Protocol 2: Preparation of Sodium this compound for Intraperitoneal (IP) Injection in Rats
Objective: To prepare a sterile solution of sodium this compound for intraperitoneal administration to rats.
Materials:
-
Sodium this compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 23-25 gauge)
Procedure:
-
Calculate the Required Amount: Determine the total volume of the solution needed and the required concentration based on the desired dosage (e.g., in mg/kg) and the average weight of the rats.
-
Weigh the Compound: Aseptically weigh the required amount of sodium this compound powder.
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile PBS.
-
Cap the tube and vortex or stir until the powder is completely dissolved.
-
If needed, warm the solution to 37°C in a water bath to aid dissolution.
-
-
Sterilization and Final Preparation:
-
Allow the solution to cool to room temperature.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial or use it directly for injection. This step ensures the removal of any potential microbial contaminants or undissolved particles.[1]
-
-
Administration:
Mandatory Visualization
Caption: Experimental workflow for preparing sodium this compound solution.
Caption: Simplified signaling pathways of sodium this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. WO2007005633A2 - Process for preparation of liquid dosage form containing sodium this compound - Google Patents [patents.google.com]
- 4. US20070004805A1 - Process for preparation of liquid dosage form containing sodium this compound - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: 4-Phenylbutyrate (4-PBA) in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Phenylbutyrate (4-PBA) in their experiments. 4-PBA is a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress, but its chemical properties can potentially interfere with various biochemical assays.[1][2] This guide will help you identify and mitigate these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what is its primary mechanism of action?
A1: this compound (4-PBA) is a small molecule chemical chaperone. Its primary mechanism of action is to alleviate endoplasmic reticulum (ER) stress by improving protein folding and reducing the aggregation of misfolded proteins.[1][2] It is thought to interact with the hydrophobic domains of misfolded proteins, thereby preventing their aggregation and facilitating their correct conformation.[2] 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene transcription.[2]
Q2: How does 4-PBA alleviate Endoplasmic Reticulum (ER) Stress?
A2: 4-PBA alleviates ER stress through its function as a chemical chaperone. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a state of ER stress. 4-PBA helps to correctly fold these proteins, thus reducing the load of misfolded proteins and attenuating the UPR signaling pathways.[1]
References
Technical Support Center: Cell Line-Specific Responses to 4-Phenylbutyrate (4-PBA) Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Phenylbutyrate (4-PBA) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-PBA) and what are its primary mechanisms of action?
This compound (4-PBA) is a small molecule fatty acid that functions as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] Its primary roles in cellular processes include:
-
ER Stress Inhibition: As a chemical chaperone, 4-PBA helps in the proper folding of misfolded proteins, which alleviates stress on the endoplasmic reticulum (ER) and can inhibit apoptosis triggered by chronic ER stress.[1][3]
-
HDAC Inhibition: 4-PBA can inhibit histone deacetylases, leading to the hyperacetylation of histones. This alters chromatin structure and gene expression.[1]
Q2: What are the common cellular responses observed after 4-PBA treatment?
The cellular response to 4-PBA is highly cell-type-specific and can sometimes be limited to a particular cell line.[4] Common responses include:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: In many cancer cell lines, 4-PBA has been shown to reduce cell proliferation and induce apoptosis.[1][5]
-
Modulation of Signaling Pathways: 4-PBA can influence critical signaling pathways, including the Unfolded Protein Response (UPR), PPAR-α, and Wnt/β-catenin pathways.[1]
-
Induction of Autophagy: In some contexts, 4-PBA can induce autophagy, a cellular process of degradation of its own components.[6]
-
Cell Cycle Arrest: Treatment with 4-PBA can lead to cell cycle arrest in certain cancer cell lines.[4]
Q3: Are there instances where 4-PBA shows a tumor-promoting role?
Yes, some studies suggest a context-dependent tumor-promoting role for 4-PBA. For instance, in hepatocellular carcinoma, it has been suggested that 4-PBA can initiate cancer stem cells by activating the PPAR-α and β-catenin signaling pathways.[1][7][8] Therefore, careful experimental design and interpretation are crucial.
Q4: What is a typical concentration range for 4-PBA treatment in cell culture?
The effective concentration of 4-PBA can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad range to start with could be from 100 µM to 1.5 mM.[1] For some cell lines, concentrations up to 50 mM have been used.[3]
Q5: How long should I incubate my cells with 4-PBA?
Incubation times can vary depending on the experimental endpoint. Common incubation periods are 24, 48, or 72 hours.[1]
Troubleshooting Guides
Problem 1: I am not observing any effect of 4-PBA on my cells.
-
Solution 1: Optimize Concentration. The cellular response to 4-PBA is highly variable.[4] Perform a dose-response curve to determine the effective concentration for your specific cell line. You may need to test a broad range of concentrations (e.g., 100 µM to 1.5 mM).[1]
-
Solution 2: Check Cell Line Specificity. The effects of 4-PBA can be very cell-type-specific.[4] Review the literature to see if there are published data on 4-PBA's effect on your cell line of interest.
-
Solution 3: Verify Compound Integrity. Ensure the 4-PBA you are using is of high quality and has been stored correctly. Prepare fresh stock solutions.
Problem 2: I am seeing high levels of cell death even at low concentrations of 4-PBA.
-
Solution 1: Reduce Concentration and Incubation Time. Your cell line may be particularly sensitive to 4-PBA. Reduce the concentration and/or the incubation time.
-
Solution 2: Assess Solvent Toxicity. If you are using a solvent like DMSO to dissolve 4-PBA, ensure that the final concentration of the solvent in your culture medium is not toxic to the cells. Include a vehicle control in your experiments.[1]
Problem 3: My Western blot results for ER stress markers are inconsistent after 4-PBA treatment.
-
Solution 1: Optimize Treatment Time. The induction or reduction of ER stress markers can be time-dependent. Perform a time-course experiment to identify the optimal time point to observe changes in protein expression.
-
Solution 2: Use Positive and Negative Controls. Use a known ER stress inducer (e.g., thapsigargin (B1683126) or tunicamycin) as a positive control and an untreated sample as a negative control to validate your assay.[3]
-
Solution 3: Check Antibody Specificity. Ensure that the antibodies you are using for your Western blots are specific and validated for the target proteins.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of 4-PBA treatment in various cell lines.
Table 1: IC50 Values of 4-PBA in Oral Squamous Cell Carcinoma Cell Lines
| Cell Line | IC50 (mM) |
| CAL27 | 4.0 |
| HSC3 | 3.7 |
| SCC4 | 3.0 |
Data from a study on the effects of sodium phenylbutyrate (a salt of 4-PBA) on oral squamous cell carcinoma.[9]
Table 2: Effect of 4-PBA on ER Stress Marker Protein Expression in ERp57 KO Chondrocytes
| Treatment | BiP (relative to control) | Chop (relative to control) | IRE1 (relative to control) |
| ERp57 KO cells | Increased | Increased | Increased |
| ERp57 KO cells + 50 mM 4-PBA | Reduced to control levels | Reduced to control levels | Reduced below control levels |
Data from a study on the effect of 4-PBA on ER stress in chondrocytes.[3]
Table 3: Effect of 4-PBA on Inflammatory Marker Expression in Caco-2 Cells
| Treatment | IL-6 Expression | IFN-γ Expression |
| 1 mM 4-PBA | Significantly decreased | Significantly reduced |
Data from a study on the anti-inflammatory effects of 4-PBA in a colon cancer cell line.[5]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to determine the effect of 4-PBA on the viability and proliferation of cells.[1][5]
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4-Phenylbutyric Acid (stock solution in DMSO or water)
-
MTT or CCK-8 solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Prepare serial dilutions of 4-PBA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of DMSO or water as the highest 4-PBA concentration).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT/CCK-8 Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins upon treatment with 4-PBA.[1]
Materials:
-
Cells treated with 4-PBA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with 4-PBA, wash cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 3. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 4-Phenylbutyrate vs. Sodium Butyrate as HDAC Inhibitors
For researchers and professionals in drug development, selecting the appropriate histone deacetylase (HDAC) inhibitor is a critical decision. Both 4-phenylbutyrate (4-PBA) and sodium butyrate (B1204436) (NaBu) are well-characterized short-chain fatty acid HDAC inhibitors, but they exhibit distinct profiles in their inhibitory activity, cellular effects, and broader biological functions. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Performance Differences
| Parameter | This compound (4-PBA) | Sodium Butyrate (NaBu) | Key Insights |
| HDAC Inhibition (IC50) | Cell-type dependent; ~1.21-1.92 mM (glioblastoma cells)[1] | Generally potent; ~0.3-0.8 mM (HeLa, HDAC1, 2, 7)[2][3] | NaBu generally exhibits a lower IC50, suggesting higher potency in in-vitro assays. |
| Effect on Histone Acetylation | Increases acetylation of H3 and H4[4] | Potently increases acetylation of H3 and H4[4][5] | Both effectively induce histone hyperacetylation. |
| Additional Biological Activities | Known inhibitor of endoplasmic reticulum (ER) stress[6][7][8][9] | Primarily characterized as an HDAC inhibitor. | 4-PBA's dual activity can be advantageous or a confounding factor depending on the research context. |
| Cellular Outcomes | Induces apoptosis, cell cycle arrest, and differentiation[1][10] | Induces apoptosis, cell cycle arrest, and differentiation[3][11] | Both compounds elicit similar downstream cellular effects. |
In-Depth Analysis of HDAC Inhibition
Sodium butyrate is a noncompetitive inhibitor of class I and II HDACs, with reported IC50 values of 0.3 mM for HDAC1 and HDAC7, and 0.4 mM for HDAC2[2]. It does not show inhibitory activity against HDAC6 and HDAC10[2][3]. This compound also functions as a pan-HDAC inhibitor[1]. While direct comparative IC50 data against a full panel of HDAC isoforms is limited, studies in glioblastoma cell lines (LN-229 and LN-18) reported IC50 values for 4-PBA of 1.21 mM and 1.92 mM, respectively[1]. This suggests that sodium butyrate may be a more potent HDAC inhibitor in a cell-free context.
A direct comparison in A549 lung cancer cells demonstrated that both 2 mM 4-PBA and 2 mM NaBu enhance the acetylation of histone H4 at lysine (B10760008) 5 (acH4K5), histone H3 at lysine 9 (acH3K9), and histone H3 at lysine 18 (acH3K18) after 24 hours of treatment[4]. This indicates that at similar concentrations, both compounds effectively induce histone hyperacetylation in a cellular context.
Signaling Pathways and Cellular Fate
The inhibition of HDACs by 4-PBA and NaBu leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes, including those involved in cell cycle regulation and apoptosis.
Both compounds have been shown to upregulate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest[1][2][12]. Furthermore, they can modulate the expression of Bcl-2 family proteins, promoting apoptosis[9][11]. For instance, 4-PBA has been observed to down-regulate the anti-apoptotic genes Bcl-2 and Bcl-XL[1], while NaBu can downregulate Bcl-2 and upregulate the pro-apoptotic gene Bax[11].
Experimental Protocols
HDAC Activity Assay
This protocol is adapted from commercially available colorimetric and fluorometric HDAC activity assay kits and is suitable for measuring the inhibitory effects of 4-PBA and NaBu on HDAC enzymes from nuclear extracts.
1. Preparation of Nuclear Extracts:
-
Culture cells to a density of 1-5 x 10^7 cells.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the nuclear extract.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
2. HDAC Activity Assay Procedure:
-
In a 96-well plate, add nuclear extract to each well.
-
Add varying concentrations of 4-PBA or sodium butyrate to the respective wells. Include a "no inhibitor" control.
-
Add an acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 1-2 hours.
-
Add a developer solution that specifically cleaves the deacetylated substrate to produce a fluorescent or colorimetric product.
-
Measure the fluorescence (e.g., excitation/emission ~360/460 nm) or absorbance (e.g., 405 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol outlines the steps to assess the effect of 4-PBA and sodium butyrate on global histone acetylation levels in cultured cells.
1. Cell Lysis and Histone Extraction:
-
Treat cultured cells with desired concentrations of 4-PBA or sodium butyrate for a specified time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a buffer containing protease and HDAC inhibitors.
-
For total histone extraction, an acid extraction method can be used. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C.
-
Centrifuge to remove debris and collect the supernatant containing histones.
-
Neutralize the extract and determine the protein concentration.
2. SDS-PAGE and Western Blotting:
-
Separate the histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with 4-PBA or sodium butyrate.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-PBA or sodium butyrate for the desired duration (e.g., 24, 48, or 72 hours).
2. MTT Assay Procedure:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
Both this compound and sodium butyrate are effective HDAC inhibitors that induce similar cellular outcomes such as cell cycle arrest and apoptosis. Sodium butyrate appears to be a more potent inhibitor based on available IC50 data. However, the dual functionality of 4-PBA as both an HDAC and an ER stress inhibitor presents a unique therapeutic profile that may be advantageous in diseases where both pathways are implicated. The choice between these two compounds will ultimately depend on the specific research question, the cellular context, and whether the modulation of ER stress is a desired effect. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important HDAC inhibitors.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 8. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of histone deacetylase (HDAC) by this compound results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Phenylbutyrate and Trichostatin A in Cancer Cell Efficacy
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Among these, 4-Phenylbutyrate (4-PBA) and Trichostatin A (TSA) are two widely studied compounds. This guide provides a comparative overview of their efficacy in cancer cells, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.
Executive Summary
Both this compound, a short-chain fatty acid derivative, and Trichostatin A, a hydroxamic acid, function as HDAC inhibitors, leading to hyperacetylation of histones and subsequent alterations in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] While both compounds show significant anti-tumor activity, their potency and mechanisms of action can vary across different cancer cell types. Direct comparative studies are limited, but analysis of individual studies provides valuable insights into their respective efficacies. TSA generally exhibits higher potency, with IC50 values in the nanomolar range for HDAC inhibition, whereas 4-PBA typically requires millimolar concentrations to achieve similar effects.[3][4]
Comparative Efficacy Data
The following tables summarize key quantitative data on the efficacy of 4-PBA and TSA in various cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: IC50 Values for Cell Viability/Proliferation
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| This compound (4-PBA) | 5637 (Bladder) | 4-8 mM | [5] |
| UMUC1 (Bladder) | 4-8 mM | [5] | |
| J82 (Bladder) | 13.8 mM | [5] | |
| LN-229 (Glioblastoma) | 1.21 mM (HDAC inhibition) | [4] | |
| LN-18 (Glioblastoma) | 1.92 mM (HDAC inhibition) | [4] | |
| Trichostatin A (TSA) | MCF-7 (Breast) | 124.4 nM (mean of 8 lines) | [3] |
| A549 (Lung) | >200 nM (for apoptosis) | [6] | |
| HeLa (Cervical) | ~200 nM | [6] | |
| Caski (Cervical) | ~200 nM | [6] |
Table 2: Induction of Apoptosis
| Compound | Cancer Cell Line | Treatment Conditions | Apoptosis Rate | Reference(s) |
| This compound (4-PBA) | Bladder Cancer Lines | Increasing concentrations | Increase in sub-G1 phase | [5] |
| Trichostatin A (TSA) | A549 (Lung) | >600 nM for 24h | Significant increase | [6] |
| LAN-1, GBM-29, SMMC7721, COLO 201 | IC50 values for 24h | Significant increase | [7] |
Signaling Pathways and Mechanisms of Action
Both 4-PBA and TSA exert their anti-cancer effects primarily through the inhibition of Class I and II HDACs. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, such as p21, and proteins involved in apoptosis, like Bax.[7][8]
While the overarching mechanism is similar, some studies suggest nuances in their downstream effects. For instance, in gastric cancer cells, 4-PBA has been shown to upregulate IL-8, which can promote cell migration.[2][9] Conversely, TSA has been noted to induce ER stress via a p53-dependent mechanism in colon cancer cells.[10]
References
- 1. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 8. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review [mdpi.com]
A Comparative Guide to 4-Phenylbutyrate (4-PBA) and Tauroursodeoxycholic Acid (TUDCA) for the Alleviation of Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic or excessive ER stress can trigger apoptosis and contribute to the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
Chemical chaperones are small molecules that can help alleviate ER stress by facilitating protein folding and reducing the load of misfolded proteins. Among the most extensively studied chemical chaperones are 4-phenylbutyrate (4-PBA) and tauroursodeoxycholic acid (TUDCA). This guide provides an objective comparison of their performance in reducing ER stress, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Mechanisms of Action: A Tale of Two Chaperones
While both 4-PBA and TUDCA are classified as chemical chaperones, their proposed mechanisms of action exhibit notable differences.
This compound (4-PBA) is a low-molecular-weight fatty acid that is thought to act as a classic chemical chaperone.[1] Its hydrophobic phenyl group can interact with the exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting proper folding.[1][2] This action helps to restore ER homeostasis and attenuate the activation of all three branches of the UPR. Some studies also suggest that 4-PBA can act as a histone deacetylase (HDAC) inhibitor, which may contribute to its cellular effects, though its primary role in ER stress relief is attributed to its chaperone activity.[2]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated potent cytoprotective effects by mitigating ER stress.[3][4] Its mechanism is multifaceted and a subject of ongoing research. While some studies support its role as a chemical chaperone that stabilizes protein conformation,[4] others suggest alternative or complementary mechanisms. For instance, TUDCA has been shown to reduce the bioavailability of ER stress-inducing agents like tunicamycin (B1663573) by forming micelles.[5][6] Additionally, TUDCA can modulate calcium homeostasis, inhibit apoptosis by blocking caspase-12 activation, and potentially interact with specific signaling molecules like ATF6.[7][8] Some evidence even challenges the classification of TUDCA as a bona fide chemical chaperone, proposing that its primary effects are not on protein folding itself but on cellular processes that help cells adapt to ER stress.[5][6]
Comparative Efficacy in Reducing ER Stress Markers
The efficacy of 4-PBA and TUDCA in mitigating ER stress is typically evaluated by measuring the expression and activation of key UPR markers. The UPR is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1α, and ATF6. Upon activation, these sensors initiate signaling cascades that aim to restore ER function or, if the stress is insurmountable, trigger apoptosis.
In Vitro Studies
The following table summarizes quantitative data from various in vitro studies comparing the effects of 4-PBA and TUDCA on key ER stress markers.
| Cell Line | ER Stress Inducer | Treatment | GRP78/BiP | p-PERK/PERK | p-eIF2α/eIF2α | XBP1s | CHOP/GADD153 | ATF6 (cleaved) | Reference |
| HepG2 (Human Hepatoma) | Tunicamycin (12 µM) | 4-PBA (varied conc.) | Mitigated | Mitigated | Mitigated | - | Mitigated | - | [9] |
| HepG2 (Human Hepatoma) | Tunicamycin (12 µM) | TUDCA (varied conc.) | Mitigated | Mitigated | Mitigated | - | Mitigated | - | [9] |
| HEK 293T (Human Embryonic Kidney) | HFE C282Y mutant | 4-PBA | Impeded UPR activation | - | - | - | - | - | [10] |
| HEK 293T (Human Embryonic Kidney) | HFE C282Y mutant | TUDCA | Impeded UPR activation | - | - | - | - | - | [10] |
| Dorsal Root Ganglion Neurons | Tunicamycin | TUDCA (250 µM) | - | Decreased | Decreased | - | - | Decreased | [8] |
| Human Fibroblasts (X-linked Alport Syndrome) | Missense Mutations | 4-PBA | Reduced | - | - | - | - | - | [11] |
In Vivo Studies
Animal models of disease provide valuable insights into the systemic effects of 4-PBA and TUDCA on ER stress.
| Animal Model | Disease | Treatment | Key Findings on ER Stress Markers | Reference |
| db/db mice | Diabetic Nephropathy | 4-PBA (100 mg/kg/day) | Decreased BiP, p-IRE1α, p-eIF2α, CHOP, ATF-6, sXBP-1 | [12] |
| db/db mice | Diabetic Nephropathy | UDCA (40 mg/kg/day) | Decreased BiP, p-IRE1α, p-eIF2α, CHOP, ATF-6, sXBP-1 | [12] |
| Rats | PTZ-induced Seizures | 4-PBA (500 mg/kg) | Suppressed ATF4, ATF6, p-JNK1/2, Cleaved-Caspase3, Caspase12, CHOP | [13] |
| Rats | PTZ-induced Seizures | TUDCA (500 mg/kg) | Suppressed ATF4, ATF6, Cleaved-Caspase3, Caspase12, CHOP | [13] |
| Rats | Donation after Cardiac Death Liver Transplantation | 4-PBA | Attenuated GRP78, p-eIF2α, CHOP, ATF-4, ATF-6, PERK, XBP-1, pro-caspase-12 | [14] |
| Rats | Donation after Cardiac Death Liver Transplantation | TUDCA | Attenuated GRP78, p-eIF2α, CHOP, ATF-4, ATF-6, PERK, XBP-1, pro-caspase-12 | [14] |
| Mice | Unilateral Ischemia-Reperfusion (Kidney) | 4-PBA (20 mg/kg/day) | Suppressed BiP, p-PERK, CHOP | [15] |
| Mice | Unilateral Ischemia-Reperfusion (Kidney) | TUDCA (250 mg/kg/day) | Suppressed BiP, p-PERK, CHOP | [15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in ER stress and the experimental approaches to study them, the following diagrams are provided in DOT language for use with Graphviz.
The Unfolded Protein Response (UPR) Signaling Pathway
This diagram illustrates the three main branches of the UPR, which are activated in response to the accumulation of unfolded proteins in the ER.
Caption: The three branches of the Unfolded Protein Response (UPR).
Mechanism of Action of 4-PBA and TUDCA
This diagram illustrates the points of intervention of 4-PBA and TUDCA in the ER stress response.
Caption: Intervention points of 4-PBA and TUDCA in ER stress.
General Experimental Workflow for Assessing ER Stress
This diagram outlines a typical experimental workflow for inducing and measuring ER stress in a cell culture model.
Caption: Workflow for in vitro assessment of ER stress modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the literature for assessing the effects of 4-PBA and TUDCA on ER stress.
Induction of ER Stress in Cell Culture
-
Objective: To induce ER stress in a controlled in vitro setting.
-
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, SH-SY5Y)
-
Complete cell culture medium
-
ER stress inducer:
-
Tunicamycin (inhibits N-linked glycosylation): Stock solution in DMSO.
-
Thapsigargin (B1683126) (inhibits SERCA pump, depleting ER calcium): Stock solution in DMSO.
-
-
-
Protocol:
-
Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Prepare working concentrations of the ER stress inducer in complete medium. A typical final concentration for tunicamycin is 1-5 µg/mL and for thapsigargin is 1-2 µM.[16][17]
-
Aspirate the old medium from the cells and replace it with the medium containing the ER stress inducer.
-
Incubate the cells for a specified period (e.g., 6, 12, 24, or 48 hours) to induce ER stress.[16][17]
-
For treatment groups, co-incubate with 4-PBA (typically 1-10 mM) or TUDCA (typically 100-500 µM).[13][18]
-
Western Blot Analysis of UPR Markers
-
Objective: To quantify the protein levels of key UPR markers.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-ATF6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein bands, normalizing to a loading control like β-actin or GAPDH.[19][20]
-
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
-
Objective: To measure the mRNA expression levels of UPR target genes.
-
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit (e.g., RNeasy kit or TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1) and a reference gene (ACTB, GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Isolate total RNA from cell pellets according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[16]
-
Conclusion
Both 4-PBA and TUDCA are effective chemical chaperones for mitigating ER stress in a wide range of in vitro and in vivo models.
-
4-PBA appears to act as a classical chemical chaperone, directly interacting with and stabilizing misfolded proteins.[1][2] Its efficacy has been demonstrated across all three UPR pathways.
-
TUDCA exhibits a more complex mechanism of action that may involve direct chaperone activity, modulation of ER stressor bioavailability, and regulation of specific UPR signaling components and apoptotic pathways.[5][6][7] In some contexts, TUDCA has shown superior cytoprotective effects compared to 4-PBA, particularly in preventing apoptosis.[9][21]
The choice between 4-PBA and TUDCA may depend on the specific experimental model, the nature of the ER stressor, and the desired therapeutic outcome. For researchers and drug development professionals, understanding the distinct and overlapping mechanisms of these two compounds is crucial for designing effective therapeutic strategies targeting ER stress-related diseases. Further head-to-head comparative studies in standardized models are warranted to more definitively delineate their respective potencies and therapeutic windows.
References
- 1. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. examine.com [examine.com]
- 4. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical chaperones reduce endoplasmic reticulum stress and prevent mutant HFE aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid and this compound prevent endoplasmic reticulum stress-induced podocyte apoptosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can endoplasmic reticulum stress observed in the PTZ-kindling model seizures be prevented with TUDCA and 4-PBA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tauroursodeoxycholic acid and 4-phenyl butyric acid alleviate endoplasmic reticulum stress and improve prognosis of donation after cardiac death liver transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Extracellular HSP90α Interacts With ER Stress to Promote Fibroblasts Activation Through PI3K/AKT Pathway in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylbutyrate: A Comparative Guide to its Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
4-Phenylbutyrate (4-PBA), a small molecule histone deacetylase (HDAC) inhibitor and chemical chaperone, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological pathways such as protein misfolding, endoplasmic reticulum (ER) stress, and neuroinflammation, has demonstrated significant neuroprotective effects across various preclinical animal models. This guide provides an objective comparison of 4-PBA's performance in models of Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), and Stroke, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Across Neurodegenerative Disease Models
The neuroprotective potential of 4-PBA has been evaluated in a variety of animal models, each mimicking key aspects of a specific human neurodegenerative condition. The following tables summarize the quantitative outcomes of 4-PBA treatment in these models, offering a comparative overview of its efficacy.
Alzheimer's Disease Model (Tg2576 Mice)
Table 1: Effects of 4-PBA on Cognitive Function and Neuropathology in Tg2576 Mice
| Parameter | Control (Tg2576) | 4-PBA Treated (Tg2576) | Percentage Improvement | Reference |
| Morris Water Maze (Escape Latency) | Increased | Decreased | Significant Reduction | [1][2] |
| Synaptic Plasticity Markers (GluR1, PSD95) | Decreased | Restored to near wild-type levels | Significant Increase | [3] |
| Amyloid-β (Aβ) Pathology | High | Reduced | Significant Reduction | [1] |
| Glial Fibrillary Acidic Protein (GFAP) | Increased | Reduced | Significant Reduction | [1] |
Parkinson's Disease Model (Rotenone-Induced Rats)
Table 2: Effects of 4-PBA on Motor Function and Dopaminergic Neuron Survival in Rotenone-Induced Parkinson's Rats
| Parameter | Control (Rotenone) | 4-PBA Treated (Rotenone) | Percentage Improvement | Reference |
| Rotarod Performance (Latency to Fall) | Decreased | Significantly Increased | Significant Improvement | [4][5] |
| Contralateral Rotations (Apomorphine-induced) | Increased | Significantly Decreased | Significant Reduction | [4] |
| Tyrosine Hydroxylase (TH)-Positive Neurons (Substantia Nigra) | Decreased | Significantly Increased | Significant Protection | [5][6] |
| α-Synuclein Aggregation | Increased | Reduced | Significant Reduction | [6] |
Amyotrophic Lateral Sclerosis (ALS) Model (SOD1-G93A Mice)
Table 3: Effects of 4-PBA on Motor Function and Survival in SOD1-G93A Mice
| Parameter | Control (SOD1-G93A) | 4-PBA Treated (SOD1-G93A) | Outcome | Reference |
| Motor Performance (Inverted Screen Test) | Progressive Decline | No Significant Improvement | Not Significant | [7] |
| Median Survival | ~171 days | ~176 days | No Significant Extension | [7] |
| Motor Neuron Survival (ChAT-positive neurons) | Decreased | No Significant Protection | Not Significant | [7] |
| Neuroinflammation (GFAP, Iba1) | Increased | No Significant Reduction | Not Significant | [7] |
Note: While some studies on 4-PBA derivatives showed limited efficacy when administered after disease onset, other studies with 4-PBA have suggested potential benefits, highlighting the importance of treatment timing and specific compound characteristics.
Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
Table 4: Effects of 4-PBA on Infarct Volume and Neurological Deficit in a Mouse MCAO Model
| Parameter | Control (MCAO) | 4-PBA Treated (MCAO) | Percentage Reduction | Reference |
| Infarct Volume | Large | Significantly Reduced | ~50% | [8] |
| Neurological Deficit Score | High | Significantly Reduced | Significant Improvement | [9][10] |
| Apoptosis (TUNEL-positive cells) | Increased | Significantly Reduced | ~50% | [8] |
Key Mechanistic Pathways of 4-PBA Neuroprotection
4-PBA exerts its neuroprotective effects through multiple, interconnected signaling pathways. Its dual role as an HDAC inhibitor and a chemical chaperone allows it to modulate gene expression and protein homeostasis, thereby mitigating cellular stress and promoting neuronal survival.
Caption: Signaling pathways modulated by 4-PBA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the cited studies.
Animal Models
-
Alzheimer's Disease (Tg2576 Mice): These transgenic mice overexpress a mutant form of the human amyloid precursor protein (APP695swe), leading to age-dependent development of Aβ plaques and cognitive deficits, mimicking aspects of Alzheimer's pathology.[1]
-
Parkinson's Disease (Rotenone-Induced Rat Model): Systemic administration of rotenone, a mitochondrial complex I inhibitor, induces dopaminergic neuron degeneration in the substantia nigra and motor deficits, replicating key features of Parkinson's disease. For stereotaxic infusion, coordinates relative to bregma are typically: Anteroposterior (AP): -4.8 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -7.8 mm.[5][11][12]
-
Amyotrophic Lateral Sclerosis (SOD1-G93A Mice): These transgenic mice express a mutant human superoxide (B77818) dismutase 1 (SOD1) gene, leading to progressive motor neuron loss and paralysis, closely mirroring the pathology of familial ALS.[7][13]
-
Stroke (Middle Cerebral Artery Occlusion - MCAO): This model involves the temporary or permanent occlusion of the middle cerebral artery, inducing focal cerebral ischemia and subsequent infarction, which is a common cause of stroke in humans.
Drug Administration
-
This compound (4-PBA): Typically dissolved in saline or phosphate-buffered saline (PBS) and administered via intraperitoneal (i.p.) injection or oral gavage. Dosages in rodent models commonly range from 100 to 400 mg/kg/day.
Behavioral Assessments
-
Morris Water Maze (Alzheimer's Disease): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. Key metrics include the escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.[2][14]
-
Rotarod Test (Parkinson's Disease): This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.[4][5]
-
Inverted Screen Test (ALS): This test measures muscle strength. Mice are placed on a wire grid that is then inverted, and the time they can hang on is measured.[7]
-
Neurological Deficit Score (Stroke): A graded scoring system is used to assess motor and sensory deficits following stroke. Scores typically range from 0 (no deficit) to 5 (severe deficit).[10]
Histological and Molecular Analyses
-
Immunohistochemistry (IHC): Used to visualize and quantify specific proteins in brain tissue sections, such as tyrosine hydroxylase (TH) for dopaminergic neurons, glial fibrillary acidic protein (GFAP) for astrocytes, and Iba1 for microglia.
-
TUNEL Staining: Detects DNA fragmentation associated with apoptotic cell death.
-
Triphenyltetrazolium (B181601) Chloride (TTC) Staining (Stroke): This staining method is used to measure infarct volume. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains white.[15][16]
-
Protocol: Following sacrifice, brains are rapidly removed and sectioned into 1-2 mm coronal slices. Slices are incubated in a 2% TTC solution in PBS at 37°C for 15-30 minutes, protected from light. The stained sections are then fixed in 4% paraformaldehyde. Infarct volume is quantified using image analysis software.[16][17]
-
-
Western Blotting: Used to quantify the levels of specific proteins in tissue homogenates, such as those involved in synaptic plasticity (e.g., GluR1, PSD95) and protein aggregation (e.g., Aβ, α-synuclein).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of 4-PBA in an animal model of neurodegenerative disease.
Caption: Typical experimental workflow.
Conclusion
The collective evidence from preclinical animal models strongly supports the neuroprotective effects of this compound across a spectrum of neurodegenerative diseases. Its ability to concurrently target multiple pathological mechanisms, including protein aggregation, ER stress, and inflammation, underscores its therapeutic potential. While the efficacy of 4-PBA appears robust in models of Alzheimer's disease, Parkinson's disease, and stroke, its therapeutic window and efficacy in models of ALS may be more nuanced and require further investigation, particularly concerning the timing of intervention. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals in the ongoing effort to translate these promising preclinical findings into effective therapies for human neurodegenerative diseases.
References
- 1. Long-term phenylbutyrate administration prevents memory deficits in Tg2576 mice by decreasing Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereotaxical Infusion of Rotenone: A Reliable Rodent Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rotenone-Induced Sporadic Parkinsonism Model: Timeline of Motor and Non-Motor Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 16. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques [pubmed.ncbi.nlm.nih.gov]
- 17. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Engagement of 4-Phenylbutyrate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Phenylbutyrate (4-PBA) is a small molecule drug with a multi-modal mechanism of action, making the assessment of its target engagement in a cellular context a critical aspect of understanding its therapeutic effects. This guide provides a comparative overview of methodologies to assess the target engagement of 4-PBA, focusing on its two primary mechanisms: histone deacetylase (HDAC) inhibition and reduction of endoplasmic reticulum (ER) stress. We will compare 4-PBA's performance with other relevant compounds and provide detailed experimental protocols and visualizations to support your research.
Primary Cellular Targets of this compound
4-PBA is known to engage at least two key cellular pathways:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA acts as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and other proteins, which in turn modulates gene expression.[1][2][3] This activity is crucial for its application in cancer therapy and other diseases.
-
Chemical Chaperone Activity: 4-PBA functions as a chemical chaperone that alleviates ER stress by aiding in the proper folding of misfolded proteins.[4] This mechanism is particularly relevant in protein-misfolding diseases like cystic fibrosis and certain neurodegenerative disorders.[5][6]
Assessing Target Engagement: A Comparative Analysis
Directly measuring the binding of a small molecule to its target in a cellular environment is key to validating its mechanism of action. While modern biophysical methods like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are ideal for this purpose, specific quantitative data for 4-PBA using these methods is not extensively published. Therefore, we present a comparison based on well-established downstream markers of target engagement for its two primary mechanisms.
Target Engagement via HDAC Inhibition
The engagement of 4-PBA with HDACs can be quantified by measuring the activity of these enzymes or the acetylation status of their substrates, such as histone proteins.
Comparison of HDAC Inhibitory Activity
The following table summarizes the cellular potency of 4-PBA in comparison to other well-known HDAC inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce HDAC activity by 50%.
| Compound | Target HDAC Class(es) | Cell Line | Assay Type | Cellular IC50 | Reference |
| This compound (4-PBA) | Class I and IIa | Glioblastoma (LN-229, LN-18) | HDAC-Glo™ I/II Assay | ~2-4 mM | [7] |
| Sodium Butyrate | Class I and IIa | Various | HDAC Activity Assay | ~0.5-1 mM | [8] |
| Valproic Acid (VPA) | Class I and IIa | Various | HDAC Activity Assay | ~1-2 mM | [9] |
| Vorinostat (SAHA) | Pan-HDAC | Various | HDAC Activity Assay | ~0.1-0.5 µM | [10] |
| Entinostat (MS-275) | Class I | Various | HDAC Activity Assay | ~0.1-1 µM | [9] |
Note: IC50 values can vary depending on the cell line and specific assay conditions.
Experimental Protocol: In-Cell HDAC Activity Assay (Luminescent)
This protocol is adapted from commercially available kits like the HDAC-Glo™ I/II Assay.
Materials:
-
Cells of interest
-
4-PBA and other HDAC inhibitors
-
Cell culture medium
-
96-well white-walled culture plates
-
HDAC-Glo™ I/II Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 4-PBA or other HDAC inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Add the luminescent HDAC substrate reagent to each well according to the manufacturer's instructions. This reagent typically contains a cell lysis agent and the substrate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the enzymatic reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Target Engagement via ER Stress Reduction
4-PBA's role as a chemical chaperone can be assessed by its ability to mitigate ER stress, often measured by the expression levels of key ER stress marker proteins.
Comparison of ER Stress Marker Modulation
This table shows the effect of 4-PBA on the expression of common ER stress markers in a cellular model of ER stress.
| Cell Line | Stress Inducer | Marker Protein | Effect of 4-PBA Treatment | Reference |
| Human Gingival Fibroblasts | Cyclosporine | GRP78 | Decreased Expression | [11] |
| Human Gingival Fibroblasts | Cyclosporine | CHOP | Decreased Expression | [11] |
| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | GRP78 | Decreased Expression | [12] |
| Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | CHOP | Decreased Expression | [12] |
| Mouse Model of Cardiac Hypertrophy | Transverse Aortic Constriction | GRP78, CHOP, p-PERK | Decreased Expression | [13] |
Experimental Protocol: Western Blot for ER Stress Markers
Materials:
-
Cells of interest
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
4-PBA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against GRP78, CHOP, p-PERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with an ER stress inducer in the presence or absence of 4-PBA for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Modern Approaches for Direct Target Engagement
While downstream functional assays are informative, direct measurement of drug-target interaction provides unequivocal evidence of engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to a protein increases its thermal stability.[14] This change in thermal stability can be quantified to measure target engagement in intact cells.
General Protocol for CETSA:
-
Cell Treatment: Treat cells with 4-PBA or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein (e.g., a specific HDAC isoform) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of 4-PBA indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that a protein becomes less susceptible to proteolysis when it is bound to a small molecule.[15]
General Protocol for DARTS:
-
Cell Lysis: Prepare a cell lysate.
-
Compound Incubation: Incubate the lysate with 4-PBA or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to digest the proteins.
-
Quenching and Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blotting for the target of interest.
-
Data Analysis: A higher amount of full-length target protein in the 4-PBA-treated sample compared to the control indicates protection from proteolysis and thus, target engagement.
Conclusion
Assessing the target engagement of 4-PBA in cells requires a multi-faceted approach that considers its dual mechanism of action. While direct biophysical measurements via CETSA and DARTS are the gold standard, robust and quantitative data can be obtained by analyzing downstream markers of HDAC inhibition and ER stress reduction. This guide provides a framework for comparing 4-PBA to other compounds and detailed protocols to aid in the design and execution of these critical experiments. As research progresses, the application of modern target engagement assays will undoubtedly provide a more granular understanding of 4-PBA's interaction with its cellular targets.
References
- 1. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Broad-spectrum therapeutic potential of this compound in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 5. Pharmacoproteomics of this compound-treated IB3-1 cystic fibrosis bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Power of 4-Phenylbutyrate: A Comparative Guide to its Combination Therapies
For researchers, scientists, and drug development professionals, understanding the synergistic potential of existing therapeutic agents is paramount to advancing clinical outcomes. 4-Phenylbutyrate (4-PBA), a histone deacetylase (HDAC) inhibitor and chemical chaperone, has emerged as a promising candidate for combination therapies across a spectrum of diseases, from cancer to neurodegenerative disorders. This guide provides an objective comparison of 4-PBA's synergistic effects with other therapeutic agents, supported by experimental data and detailed methodologies.
Unlocking New Therapeutic Avenues
This compound's multifaceted mechanism of action, which includes the reduction of endoplasmic reticulum (ER) stress and the modulation of gene expression, positions it as an ideal partner for drugs that function through complementary pathways.[1][2] By mitigating cellular stress and epigenetic alterations, 4-PBA can enhance the efficacy of conventional therapies, overcome drug resistance, and potentially reduce required dosages, thereby minimizing toxicity. This guide will delve into two distinct and compelling examples of 4-PBA's synergistic potential: its combination with the chemotherapeutic agent cisplatin (B142131) in Non-Small Cell Lung Cancer (NSCLC) and its co-formulation with taurursodeoxycholic acid (TUDCA) for the treatment of Amyotrophic Lateral Sclerosis (ALS).
Synergistic Anti-Cancer Effects: 4-PBA and Cisplatin in Non-Small Cell Lung Cancer
Chemotherapy resistance remains a significant hurdle in the treatment of NSCLC.[3][4] The combination of sodium phenylbutyrate (NaPB), the salt form of 4-PBA, with cisplatin has demonstrated a synergistic antiproliferative effect in resistant NSCLC cell lines.[3][4]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for NaPB and cisplatin, both individually and in combination, across three different NSCLC cell lines. The synergy between the two agents is quantified by the Synergy Value (R), where a value greater than 1 indicates a synergistic effect.[3][5]
| Cell Line | Treatment | IC50 (μM) | Synergy Value (R) |
| A549 | NaPB alone | 10,000 | - |
| Cisplatin alone | 20.3 | - | |
| Cisplatin + 5mM NaPB | 10.1 | 2.0 | |
| Cisplatin + 10mM NaPB | 6.2 | 3.3 | |
| Cisplatin + 20mM NaPB | 3.8 | 5.3 | |
| Calu1 | NaPB alone | 8,530 | - |
| Cisplatin alone | 18.7 | - | |
| Cisplatin + 4mM NaPB | 9.1 | 2.1 | |
| Cisplatin + 8mM NaPB | 5.3 | 3.5 | |
| Cisplatin + 16mM NaPB | 2.9 | 6.4 | |
| H1650 | NaPB alone | 4,530 | - |
| Cisplatin alone | 12.4 | - | |
| Cisplatin + 2mM NaPB | 6.9 | 1.8 | |
| Cisplatin + 4mM NaPB | 4.0 | 3.1 | |
| Cisplatin + 8mM NaPB | 2.2 | 5.6 |
Data sourced from a study on the combined treatment of sodium phenylbutyrate and cisplatin on resistant NSCLC cells.[3]
Experimental Protocol: MTT Cell Proliferation Assay
The synergistic effects of NaPB and cisplatin were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay.[3][4]
-
Cell Culture: A549, Calu1, and H1650 NSCLC cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of cisplatin (0–96 µM) alone or in combination with fixed concentrations of NaPB (0.5x IC50, IC50, and 2x IC50 for each cell line) for 72 hours.[3]
-
MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured at 570 nm. The IC50 values were calculated, and the Synergy Value (R) was determined by dividing the IC50 of cisplatin alone by the IC50 of cisplatin in combination with NaPB.[4][5]
Signaling Pathway and Experimental Workflow
References
- 1. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
4-Phenylbutyrate: A Comparative Analysis of its Neuroprotective Effects Across Neurodegenerative Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of 4-Phenylbutyrate (4-PBA), a small molecule drug, reveals its multifaceted neuroprotective effects across various preclinical models of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis. This guide synthesizes key findings on 4-PBA's mechanisms of action, its impact on disease-specific pathologies, and behavioral outcomes, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, an FDA-approved drug for urea (B33335) cycle disorders, has garnered significant attention for its potential therapeutic application in neurodegenerative conditions.[1][2][3] Its ability to cross the blood-brain barrier and modulate multiple cellular pathways implicated in neurodegeneration makes it a compelling candidate for further investigation.[4][5] This guide provides a detailed comparison of its efficacy in various disease contexts, supported by experimental data and detailed methodologies.
Mechanisms of Action
4-PBA exerts its neuroprotective effects through two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA leads to the acetylation of histones, which relaxes chromatin structure and enhances the transcription of genes involved in synaptic plasticity, neuroprotection, and cellular stress responses.[6][7][8][9]
-
Chemical Chaperone Activity: 4-PBA aids in the proper folding of misfolded proteins, reduces endoplasmic reticulum (ER) stress, and prevents the aggregation of toxic protein species that are hallmarks of many neurodegenerative diseases.[6][10][11]
Comparative Efficacy of 4-PBA in Neurodegenerative Disease Models
The following tables summarize the key findings of 4-PBA's effects across different preclinical models.
Table 1: Effects of 4-PBA on Pathological Hallmarks
| Disease Model | Key Pathological Feature | Effect of 4-PBA Treatment | Quantitative Change | Reference |
| Alzheimer's Disease | Amyloid-β (Aβ) Plaques | Reduction in plaque number and inhibition of formation.[10][12] | Plaque numbers were reduced in middle-age treatment models.[10] | [10][12] |
| Tau Hyperphosphorylation | Decreased tau phosphorylation.[6][7] | - | [6][7][8] | |
| Parkinson's Disease | α-Synuclein Aggregation | Reduction of α-synuclein aggregation.[13] | - | [13] |
| Dopaminergic Neuron Loss | Attenuation of neuronal loss in the substantia nigra. | - | [14] | |
| Huntington's Disease | Mutant Huntingtin (mHtt) Aggregates | No significant effect on mHtt inclusion body formation. | - | [15] |
| Neuronal Atrophy | Attenuation of gross brain and neuronal atrophy.[9] | - | [9] | |
| Amyotrophic Lateral Sclerosis | SOD1 Misfolding/Aggregation | In vitro inhibition of SOD1 amyloid aggregation.[16] | C4 and C5 derivatives inhibited aggregation in a dose-dependent manner.[16] | [4][16][17] |
| Motor Neuron Loss | No effect on motor neuron survival in SOD1G93A mice post-onset.[4] | - | [4] |
Table 2: Effects of 4-PBA on Functional and Behavioral Outcomes
| Disease Model | Behavioral Deficit | Effect of 4-PBA Treatment | Key Finding | Reference |
| Alzheimer's Disease | Cognitive Impairment | Reversal of spatial learning and memory deficits.[7] | Dramatic improvement in memory tests even when administered late in the disease course.[10] | [7][10] |
| Parkinson's Disease | Motor Impairment | Improvement in motor function and coordination.[14] | Significant protective effects on neuromuscular coordination.[1] | [1][18] |
| Huntington's Disease | Motor Deficits | - | - | - |
| Survival | Significant extension of survival.[9] | - | [9] | |
| Amyotrophic Lateral Sclerosis | Motor Function | No improvement in motor symptoms in SOD1G93A mice post-onset.[16] | - | [16] |
| Survival | No extension of survival in SOD1G93A mice post-onset.[16] | Pre-symptomatic treatment showed extended survival in some studies.[4] | [4][16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by 4-PBA and a general experimental workflow for its evaluation in neurodegenerative disease models.
Caption: Dual mechanisms of 4-PBA's neuroprotective action.
Caption: General workflow for evaluating 4-PBA efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the analysis.
Alzheimer's Disease Model: Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).
-
4-PBA Administration: Sodium this compound (NaPBA) was administered in the drinking water at a concentration of 2 g/L, or via intraperitoneal (i.p.) injections at a dose of 100 mg/kg/day.[19] Treatment duration varied from 3 weeks to several months, initiated either before or after the onset of pathology.[19]
-
Behavioral Assessment (Morris Water Maze): Mice were trained to find a hidden platform in a circular pool of water. Spatial learning and memory were assessed by measuring the escape latency and the time spent in the target quadrant during a probe trial.
-
Pathological Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize and quantify plaques and tangles.
-
Western Blot: Brain lysates were analyzed to quantify the levels of Aβ, tau, synaptic proteins (e.g., PSD95, synaptophysin), and markers of ER stress (e.g., GRP78, CHOP).
-
Parkinson's Disease Model: MPTP-induced Mice
-
Animal Model: C57BL/6 mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism.
-
4-PBA Administration: 4-PBA was administered via i.p. injection at doses ranging from 100 to 200 mg/kg/day.[3] Treatment was typically initiated before or concurrently with MPTP administration.
-
Behavioral Assessment (Rotarod Test): Motor coordination and balance were assessed by measuring the latency to fall from a rotating rod.
-
Pathological Analysis:
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. α-synuclein antibodies were used to detect protein aggregation.
-
Neurotransmitter Analysis: High-performance liquid chromatography (HPLC) was used to measure dopamine (B1211576) and its metabolites in the striatum.
-
Huntington's Disease Model: N171-82Q Transgenic Mice
-
Animal Model: N171-82Q transgenic mice, which express a fragment of the human huntingtin protein with an expanded polyglutamine tract.
-
4-PBA Administration: 4-PBA was administered at a dose of 200 mg/kg/day via i.p. injection after the onset of symptoms.[9]
-
Survival Analysis: The lifespan of the mice was monitored to determine the effect of 4-PBA on survival.
-
Pathological Analysis:
-
Immunohistochemistry and Western Blot: Brain tissues were analyzed for levels of histone acetylation, caspase activation, and components of the ubiquitin-proteasome pathway.[9]
-
Amyotrophic Lateral Sclerosis Model: SOD1G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
4-PBA Administration: 4-PBA derivatives were administered daily via i.p. injections after the onset of motor symptoms.[4][16][17]
-
Motor Function and Survival: Motor performance was assessed using tests like the rotarod and grip strength. The onset of paralysis and survival were recorded.
-
Pathological Analysis:
-
Immunohistochemistry and Western Blot: Spinal cord tissues were analyzed for motor neuron counts, levels of misfolded SOD1, and markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia).[4]
-
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential across a range of neurodegenerative disease models, primarily through its dual action as an HDAC inhibitor and a chemical chaperone. Its efficacy, however, varies depending on the specific disease pathology and the timing of administration. While promising results have been observed in models of Alzheimer's and Parkinson's diseases in improving both pathology and function, its effects in Huntington's and ALS models are more nuanced, with benefits primarily seen in survival and specific cellular pathways rather than overt motor function improvement in late-stage treatment.
The requirement for high doses of 4-PBA for therapeutic efficacy remains a significant challenge for its clinical translation.[4][20] Future research should focus on developing more potent derivatives of 4-PBA that can be effective at lower, more manageable doses.[20] Furthermore, combination therapies, such as the co-administration of 4-PBA with other neuroprotective agents like tauroursodeoxycholic acid (TUDCA), are being explored and have shown promise in clinical trials for ALS.[19][21][22] Continued investigation into the precise molecular targets of 4-PBA and its derivatives will be crucial in optimizing its therapeutic potential for these devastating neurological disorders.
References
- 1. This compound Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Broad-spectrum therapeutic potential of this compound in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of phenylbutyrate in the N171-82Q transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Phenylbutyrate Up-regulates the DJ-1 Protein and Protects Neurons in Cell Culture and in Animal Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Defining the mechanism of action of this compound to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sheffield MND RAG - Results from Sodium Phenylbutyrate-Taurursodiol for ALS [smndrag.sites.sheffield.ac.uk]
Validating the Role of 4-Phenylbutyrate in Restoring Protein Trafficking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Phenylbutyrate (4-PBA) with other alternatives in the restoration of protein trafficking, supported by experimental data. It is designed to assist researchers and professionals in drug development in understanding the mechanisms, applications, and validation of 4-PBA as a chemical chaperone.
Introduction to this compound (4-PBA)
This compound is a low-molecular-weight fatty acid that has gained significant attention as a chemical chaperone.[1][2][3][4][5] It is an orally bioavailable compound approved by the FDA for the treatment of urea (B33335) cycle disorders.[1][2][4] Its primary mechanism of action in the context of protein trafficking is the alleviation of endoplasmic reticulum (ER) stress.[1][2][3][4] 4-PBA is thought to interact with the exposed hydrophobic segments of misfolded proteins, thereby preventing their aggregation and promoting correct folding.[1][6] This action helps restore the normal trafficking of proteins that would otherwise be retained in the ER and targeted for degradation. However, some studies suggest that 4-PBA's effect might also be linked to a reduction in overall protein synthesis, which lessens the burden on the ER.[7][8]
Comparison of 4-PBA with Other Chemical Chaperones
4-PBA is often compared with other chemical chaperones like Tauroursodeoxycholic acid (TUDCA) and glycerol. While all aim to improve protein folding and trafficking, their efficacy and mechanisms can differ.
| Chemical Chaperone | Mechanism of Action | Key Applications | Reported Efficacy |
| This compound (4-PBA) | Alleviates ER stress by preventing protein aggregation and potentially reducing protein synthesis.[1][6][7] | Cystic Fibrosis (CFTR), Long QT Syndrome (hERG), Familial Pulmonary Fibrosis, Type 1 Diabetes.[3][9][10][11] | Restores partial function of ΔF508-CFTR; improves trafficking of mutant hERG channels.[3][9] |
| Tauroursodeoxycholic acid (TUDCA) | A hydrophilic bile acid that acts as a chemical chaperone to reduce ER stress.[10][12][13] | Neurodegenerative diseases, liver diseases, diabetes.[10][11][13] | More effective than 4-PBA in mitigating protein aggregation in some in vitro models; protects against ER stress-induced cell death.[12] |
| Glycerol | A simple polyol that can stabilize protein conformation. | Used in some experimental models for protein misfolding diseases.[14][15] | Less effective than 4-PBA in rescuing mutant surfactant protein-C trafficking.[14] |
Quantitative Data on 4-PBA's Efficacy
The following tables summarize quantitative data from various studies validating the role of 4-PBA in restoring protein trafficking.
Table 1: Effect of 4-PBA on CFTR Protein Trafficking and Function
| Cell Type | 4-PBA Concentration | Outcome Measure | Result | Reference |
| CF bronchial epithelial cells (IB3-1) | 0.1 - 2 mM | Forskolin-activated chloride secretion | Restoration of chloride secretion. | [9] |
| Primary nasal polyp epithelia (ΔF508 homozygous) | 5 mM | Appearance of higher molecular mass CFTR | Increased levels of mature, glycosylated CFTR. | [9] |
| Calu-3 human airway cells | 0.05 - 2 mM | cAMP-stimulated Cl- secretion | No negative effect on Cl- secretion. | [16] |
| Calu-3 human airway cells | 5 mM | CFTR protein expression | 6- to 10-fold increase in CFTR protein. | [16] |
| Nasal epithelia of ΔF508-homozygous CF patients | 19 g/day (oral) | Nasal potential difference (NPD) | Statistically significant improvement in NPD. | [17][18] |
Table 2: Effect of 4-PBA on hERG Channel Trafficking and ER Stress Markers
| Cell Type | 4-PBA Concentration | Outcome Measure | Result | Reference |
| HEK293 cells with hERG/G572R mutation | 5 mM | Functional 155 kDa hERG protein in cell membrane | Significant increase compared to untreated mutant cells. | [15] |
| HEK293 cells with hERG/G572R mutation | 5 mM | GRP78 protein level | Significant decrease compared to untreated heterozygous cells. | [15] |
| HEK293 cells with hERG/G572R mutation | 5 mM | GRP94 protein level | Significant decrease compared to untreated heterozygous cells. | [15] |
| HEK293 cells with hERG/G572R mutation | 5 mM | hERG/G572R mRNA expression | Significant increase compared to untreated controls. | [15] |
Table 3: Effect of 4-PBA on Other Misfolded Proteins and Cellular Stress
| Cell Model | 4-PBA Concentration | Outcome Measure | Result | Reference |
| Chondrocytes with ER stress | 10 mM | BiP, IRE1, XBP1s protein levels | Reduction to control levels. | [19] |
| IPEC-J2 cell monolayer | 1.0 mmol/L | ZO-1, occludin, claudin-1 protein expression | Upregulation during barrier rehabilitation. | [20] |
| Mouse model of hyperoxia-induced lung injury | Not specified | Claudin-4 protein expression | Enhanced expression. | [1][4] |
| Mouse model of hyperoxia-induced lung injury | Not specified | GRP78, PERK, IRE1α, CHOP protein levels | Marked reduction. | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins in a sample.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[21]
-
-
SDS-PAGE:
-
Load denatured protein samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on size.[21]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CFTR, anti-GRP78) diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]
-
-
Quantification:
-
Densitometry analysis of the bands can be performed to quantify relative protein expression, often normalized to a loading control like β-actin or GAPDH.
-
Immunofluorescence for Protein Localization
This technique is used to visualize the subcellular localization of a target protein.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips or in chamber slides.
-
Treat cells with 4-PBA or other compounds as required by the experimental design.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Wash the cells with PBS.
-
Block with a solution containing 1-5% BSA or normal goat serum in PBS for 1 hour to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.[27]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a confocal or fluorescence microscope.
-
Patch-Clamp Electrophysiology for Ion Channel Function
This method is used to measure the ion currents flowing through a single ion channel or the whole cell membrane, providing a direct assessment of channel function and trafficking to the cell surface.
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., CFTR, hERG).
-
Treat cells with 4-PBA or other compounds for the desired duration.
-
-
Recording Setup:
-
Place the cell culture dish on the stage of an inverted microscope.
-
Use a micromanipulator to position a glass micropipette (recording electrode) filled with an appropriate intracellular solution onto the surface of a single cell.
-
-
Seal Formation:
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
-
Configuration:
-
For whole-cell recordings, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
-
Data Acquisition:
-
Apply a series of voltage steps (voltage-clamp protocol) to the cell and record the resulting ion currents using a patch-clamp amplifier and data acquisition software.
-
Specific channel activators (e.g., forskolin (B1673556) for CFTR) or inhibitors can be perfused to assess channel-specific currents.
-
-
Data Analysis:
-
Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and current-voltage relationships.
-
Signaling Pathways and Experimental Workflows
ER Stress and the Unfolded Protein Response (UPR)
Misfolded proteins accumulate in the ER, leading to ER stress and activation of the UPR. The UPR has three main branches initiated by the sensors IRE1, PERK, and ATF6. 4-PBA is believed to act as a chemical chaperone, aiding in the proper folding of proteins and thus reducing the load of misfolded proteins, which in turn attenuates the UPR signaling cascade.
Experimental Workflow for Validating 4-PBA's Effect on Protein Trafficking
This workflow outlines the typical steps taken in a research study to investigate the efficacy of 4-PBA in correcting a protein trafficking defect.
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid-Identity crisis; can it act as a translation inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium this compound in cystic fibrosis epithelial cells containing delta F508-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 4-Phenylbutyric Acid and Tauroursodeoxycholic Acid on Magnesium and Calcium Metabolism in Streptozocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Tauroursodeoxycholic Acid and 4-Phenylbutyric Acid on Selenium Distribution in Mice Model with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic acid and 4-phenyl butyric acid alleviate endoplasmic reticulum stress and improve prognosis of donation after cardiac death liver transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. PBA increases CFTR expression but at high doses inhibits Cl(-) secretion in Calu-3 airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. A pilot clinical trial of oral sodium this compound (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. cusabio.com [cusabio.com]
- 26. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]
- 27. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 4-Phenylbutyrate's therapeutic effects in different cell lines
A Comprehensive Guide to the Cross-Validation of 4-Phenylbutyrate's Therapeutic Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This compound (4-PBA) is a small molecule fatty acid with multifaceted therapeutic potential, primarily recognized for its roles as a chemical chaperone alleviating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor[1]. Its efficacy has been explored across a spectrum of diseases, revealing cell-type-specific and context-dependent outcomes. This guide provides a comparative analysis of 4-PBA's therapeutic effects in various cell lines, supported by experimental data and detailed protocols.
I. Comparative Efficacy of 4-PBA Across Different Disease Models
The therapeutic impact of 4-PBA varies significantly depending on the cellular context and the underlying pathology. Below is a summary of its effects in neurodegenerative diseases, cancer, and other conditions.
Neurodegenerative Disorders
In models of neurodegenerative diseases, 4-PBA consistently demonstrates neuroprotective effects by mitigating ER stress and reducing the accumulation of misfolded protein aggregates.
-
Mechanism of Action : As a chemical chaperone, 4-PBA aids in the proper folding of proteins, thereby reducing the load on the ER and suppressing the unfolded protein response (UPR) which can trigger apoptosis[1][2]. In neuroblastoma cells, it has been shown to prevent the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein implicated in juvenile parkinsonism[3][4]. Studies on iPSC-derived neurons from Trisomy 21 and 13 models (Down syndrome) have shown that 4-PBA reduces protein aggregates and suppresses apoptotic cell death[2].
-
Alternative Compounds : Other terminal aromatic substituted fatty acids, such as 3-phenylpropionate (B1229125) (3-PPA), have also shown protective effects against ER stress-induced neuronal cell death, suggesting a class effect of these molecules[3].
Cancer
The role of 4-PBA in cancer is more complex, with effects ranging from anti-proliferative and pro-apoptotic to promoting cell migration, depending on the cancer type.
-
Colon Cancer : In colon cancer cell lines such as Caco-2, SW480, SW620, and HCT116, 4-PBA has been shown to inhibit proliferation and induce apoptosis. It achieves this by downregulating ER stress markers (GRP78, XBP1, PERK, PDI, ATF6) and cell-cycle regulatory genes[5].
-
Glioblastoma : In the glioblastoma cell line LN-229, 4-PBA inhibits cell growth and proliferation by inducing S- and G2/M-dependent cell cycle arrest and apoptosis. It up-regulates p21 and down-regulates the anti-apoptotic genes Bcl-2/Bcl-XL[6][7]. Conversely, the LN-18 glioblastoma cell line was found to be insensitive to 4-PBA[6][7].
-
Gastric Cancer : In contrast to its anti-cancer effects in other models, 4-PBA has been found to promote epithelial-mesenchymal transition (EMT) and migration in gastric cancer cell lines MGC-803 and BGC-823. This effect is mediated by the upregulation of IL-8 through histone acetylation[8][9].
-
Bladder Cancer : In bladder cancer cell lines, 4-PBA and its salt, sodium phenylbutyrate (SB), are known to induce differentiation, cell cycle arrest, and apoptosis[10].
Other Conditions
-
Cystic Fibrosis : 4-PBA has been shown to reverse the mislocalization and/or aggregation of the mutant ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its trafficking to the cell surface[11].
-
Hyperoxia-Induced Acute Lung Injury : In lung epithelial cells (MLE-12), 4-PBA protects against hyperoxia-induced injury by reducing oxidative and ER stress, decreasing pro-inflammatory cytokines, and inhibiting apoptosis[12].
-
Chondrocyte Stress : In a chondrocyte cell line (C28/I2), 4-PBA effectively reduces ER stress and subsequent apoptosis induced by the loss of the protein disulfide isomerase ERp57 or by treatment with thapsigargin[13].
II. Quantitative Data Summary
The following tables summarize the quantitative effects of 4-PBA across different cell lines and experimental conditions.
Table 1: Effect of 4-PBA on ER Stress Markers in Various Cell Lines
| Cell Line | Condition | 4-PBA Concentration | Effect on ER Stress Markers | Reference |
| Neuroblastoma (unspecified) | Pael-R overexpression | 3-PPA and 4-PBA (unspecified conc.) | Decreased expression of GRP94 and GRP78 | [3] |
| iPSC-derived neurons (Trisomy 21 & 13) | - | Unspecified | Decreased signal intensity of GRP78/BIP | [2] |
| Colon Cancer (Caco-2, SW480, SW620, HCT116) | - | 1 mM | Marked reduction in GRP78, XBP1, ATF6, PDI, PERK | [5] |
| Chondrocytes (ERp57 KO C28/I2) | ERp57 Knockout | 50 mM | Reduced BiP, Chop, and IRE1 expression to control levels | [13] |
| Lung Cancer (A549) | Compound K treatment | 4 mM | Reduced expression of GRP78, IRE1α, and p-eIF2α | [14] |
Table 2: Effect of 4-PBA on Cell Viability and Apoptosis in Cancer Cell Lines
| Cell Line | 4-PBA Concentration | Effect on Cell Viability/Apoptosis | Reference |
| Colon Cancer (Caco-2, SW480, SW620, HCT116) | 100 μM - 1.5 mM | Dose-dependent increase in cytotoxicity | [5] |
| Glioblastoma (LN-229) | 5 and 15 mmol/L | Inhibition of cell growth and proliferation; ~3-fold increase in apoptosis at 15 mmol/L | [6] |
| Glioblastoma (LN-18) | Up to high concentrations | Insensitive to 4-PBA | [6] |
| Gastric Cancer (AGS) | Unspecified | Reverses the pro-apoptotic role of Schizandrin A | [15] |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., Caco-2, SW480, SW620, HCT116) at a density of 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Expose the cells to a range of 4-PBA concentrations (e.g., 25 μM to 2 mM) for 72 hours.
-
After incubation, add MTT solution to each well and incubate at 37°C for 4 hours.
-
Measure the absorbance at 546 nm using an ELISA reader to determine cell viability[5].
Western Blot Analysis for Protein Expression
-
Lyse cells treated with or without 4-PBA in RIPA buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved caspase-3, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Isolate total RNA from treated and untreated cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., GRP78, XBP1, ATF6) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of 4-PBA in Alleviating ER Stress
Caption: 4-PBA acts as a chemical chaperone to reduce misfolded proteins, thereby inhibiting the UPR and apoptosis.
General Experimental Workflow for Assessing 4-PBA Effects
Caption: A typical workflow for investigating the in vitro therapeutic effects of 4-PBA on a selected cell line.
Dual Role of 4-PBA: ER Stress Inhibition and HDAC Inhibition
Caption: 4-PBA exerts its therapeutic effects through two primary mechanisms: inhibiting ER stress and inhibiting HDACs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress [jstage.jst.go.jp]
- 5. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate-a pan-HDAC inhibitor-suppresses proliferation of glioblastoma LN-229 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 13. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Oral vs. Intraperitoneal Administration of 4-Phenylbutyrate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration routes for 4-Phenylbutyrate (4-PBA) in mouse models. 4-PBA is a chemical chaperone and histone deacetylase inhibitor with broad therapeutic potential, making the choice of administration route critical for preclinical study design and data interpretation.[1][2] This document outlines the pharmacokinetic and efficacy differences, presents detailed experimental protocols, and includes visual diagrams of key biological and experimental processes.
Data Presentation: Performance Comparison
The selection of an administration route significantly impacts the pharmacokinetic profile and subsequent biological effects of 4-PBA. The following table summarizes key quantitative and qualitative differences between oral and intraperitoneal delivery.
| Parameter | Oral Administration | Intraperitoneal (IP) Administration | Key Considerations |
| Bioavailability | Generally lower and more variable. Subject to first-pass metabolism in the gut and liver.[3] | Higher and more rapid absorption, bypassing first-pass metabolism.[3][4] | IP administration typically leads to higher systemic exposure for a given dose. |
| Peak Plasma Concentration (Cmax) | Slower to reach Cmax. A study noted plasma concentrations up to ~65 µM.[5] | Rapidly achieves Cmax. | The desired therapeutic window and potential for toxicity at high peak concentrations should be considered. |
| Typical Dosage Range | Often requires higher doses to achieve therapeutic effect. (e.g., 100 mg/kg/day).[6] | Effective at lower doses due to higher bioavailability. (e.g., 10-40 mg/kg/day).[6][7][8] | Dose adjustments are necessary when switching between routes to achieve comparable systemic exposure. |
| Route-Specific Effects | Directly exposes the gastrointestinal tract, which can be advantageous for gut-related pathologies. | Allows for rapid systemic distribution, suitable for targeting internal organs and the central nervous system.[4] | The primary site of disease or therapeutic action may favor one route over the other. |
| Suitability for Chronic Studies | Well-suited for long-term studies as it is less invasive and mimics clinical administration in humans.[4] Can be administered in drinking water.[9] | Can cause peritoneal inflammation, adhesions, or distress with repeated injections, potentially confounding long-term study results. | For chronic dosing, oral administration is generally preferred to minimize animal stress and procedural complications. |
| Procedural Skill & Risk | Requires skill (oral gavage) to prevent esophageal or stomach injury.[4] Risk of aspiration. | Technically simpler than intravenous injection but carries a risk of injuring internal organs like the bladder or cecum.[4][10] | Proper training and technique are crucial for both methods to ensure animal welfare and data reliability. |
Experimental Protocols
Accurate and consistent administration is fundamental to reproducible experimental outcomes. The following are detailed methodologies for both oral and intraperitoneal administration of 4-PBA in mice.
Protocol 1: Oral Administration (Gavage)
This method ensures precise dosing directly into the stomach.[4]
Materials:
-
4-PBA solution (dissolved in a suitable vehicle like sterile water or saline)
-
Sterile oral gavage needle (flexible or rigid with a ball-tip, 20-22 gauge for an adult mouse)
-
Appropriately sized syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the precise volume for administration. A safe gavage volume is typically up to 10 mL/kg body weight.[11] Prepare the 4-PBA solution and draw the calculated volume into the syringe, ensuring no air bubbles are present.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[4] The body should be held securely with the tail tucked between the fingers.
-
Gavage Needle Insertion: Position the mouse vertically. Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the trachea. Advance the needle smoothly along the esophagus. If resistance is met, do not force it; withdraw and re-insert.
-
Administration: Once the needle has passed into the stomach (a slight drop is often felt), slowly depress the syringe plunger to deliver the solution.[4]
-
Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
Protocol 2: Intraperitoneal (IP) Injection
This route provides rapid systemic absorption by delivering the substance into the peritoneal cavity.[4]
Materials:
-
Sterile 4-PBA solution
-
Sterile syringe (e.g., 1 mL) and needle (25-27 gauge)[12]
-
70% alcohol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the injection volume. The maximum recommended IP injection volume is 10 mL/kg.[10][12] Warm the solution to room or body temperature to avoid animal discomfort.[13][14] Draw the calculated volume into the syringe.
-
Restraint: Restrain the mouse by scruffing the neck and back. Turn the animal over to expose its abdomen, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[15]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen.[10][13] This avoids the cecum (typically on the left) and the urinary bladder.[13]
-
Injection: Clean the injection site with an alcohol wipe. Insert the needle, bevel up, at a 30-45 degree angle.[12][13]
-
Aspiration & Administration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.[15] If aspiration is negative, slowly and steadily inject the solution.
-
Withdrawal and Monitoring: Withdraw the needle and place the mouse back in its cage.[10] Monitor for any adverse reactions. Use a new sterile needle and syringe for each animal to prevent infection.[15]
Mandatory Visualizations
Signaling Pathway: 4-PBA as an ER Stress Inhibitor
4-PBA is known to function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. One of its primary mechanisms involves inhibiting the PERK signaling pathway, which can otherwise lead to apoptosis.[1][16]
Caption: Mechanism of 4-PBA in mitigating ER stress-induced apoptosis.
Experimental Workflow: Comparative Administration Study
A logical workflow is essential for a head-to-head comparison of drug administration routes.
Caption: Workflow for comparing oral and IP 4-PBA administration in mice.
References
- 1. Broad-spectrum therapeutic potential of this compound in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. bioscmed.com [bioscmed.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. scribd.com [scribd.com]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. This compound Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenylbutyrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Phenylbutyrate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or impervious clothing, and closed-toe shoes.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a suitable respirator is required.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Operational Plan for Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Collect this waste in a designated, compatible, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Sodium this compound".[6]
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][7]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[5][8]
-
-
Arranging for Disposal:
Detailed Protocols
Protocol for High-Temperature Incineration
While the incineration itself will be carried out by a specialized facility, the preparation of the waste is critical.
-
For Solid this compound:
-
Ensure the waste is in a sealed, robust, and compatible container.
-
Label the container as described above.
-
-
For this compound Solutions:
-
It is recommended to dissolve or mix the material with a combustible solvent.[2]
-
This should be done in a chemical fume hood while wearing appropriate PPE.
-
The resulting solution should be placed in a sealed, solvent-compatible waste container and labeled appropriately.
-
The licensed disposal facility will then perform high-temperature incineration, typically in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Protocol for Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: For liquid spills, use an absorbent, inert material such as diatomite or universal binders to contain the spill.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[2]
-
Collect Waste: Place all contaminated absorbent material and swept-up solids into a sealed, labeled hazardous waste container.
-
Decontaminate the Area:
Protocol for Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or recycled.[1][5]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect Rinsate: Collect the rinsate as hazardous waste in the designated container for this compound waste.[5]
-
Final Disposal of Container: After triple rinsing and allowing it to dry completely, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material and local regulations. Puncture or otherwise render the container unusable for other purposes.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 3. chemos.de [chemos.de]
- 4. epa.gov [epa.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. qcbr.queens.org [qcbr.queens.org]
Essential Safety and Logistical Information for Handling 4-Phenylbutyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like 4-Phenylbutyrate. Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans is critical to minimize exposure risks and prevent environmental contamination.[1] This guide provides essential, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in solid or powder form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact and potential irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[1] | Minimizes inhalation of fine particles, which can cause respiratory irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[1] | Provides a barrier against accidental skin contact.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both personal safety and experimental integrity.
1. Preparation:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid form to control dust.[1][2]
-
Assemble all necessary equipment and reagents before beginning.
-
Ensure an eye wash station and safety shower are accessible.[2]
-
Put on all required PPE as detailed in the table above.[1]
2. Handling the Compound:
-
Weighing and Transferring: When handling the solid material, do so carefully to minimize the generation of dust.[1] Use a spatula and weigh paper within the fume hood.
-
Creating a Solution: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.[1]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
For a solid spill, carefully cover it to avoid making dust airborne.
-
For a liquid spill, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Wearing appropriate PPE, collect the contained material and place it in a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not dispose of the material down the drain or into the environment.[1]
-
Store waste containers in a designated, secure, and well-ventilated area.
-
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Visualizing Safety Protocols
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
